molecular formula C14H28O6 B11931740 Thp-peg4-C1-OH

Thp-peg4-C1-OH

Cat. No.: B11931740
M. Wt: 292.37 g/mol
InChI Key: RYXRDIFLSSBEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thp-peg4-C1-OH is a useful research compound. Its molecular formula is C14H28O6 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

IUPAC Name

3-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]propan-1-ol

InChI

InChI=1S/C14H28O6/c15-5-3-6-16-8-9-17-10-11-18-12-13-20-14-4-1-2-7-19-14/h14-15H,1-13H2

InChI Key

RYXRDIFLSSBEJV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCCO

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Thp-peg4-C1-OH: A Heterobifunctional Linker for Proteolysis Targeting Chimeras (PROTACs)

This technical guide provides a comprehensive overview of this compound, a tetraethylene glycol (PEG4)-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells by co-opting the body's own cellular disposal machinery, the ubiquitin-proteasome system.

Introduction to this compound

This compound is a heterobifunctional linker characterized by a tetrahydropyran (THP) protected alcohol at one end and a hydroxyl group at the other, connected by a 4-unit polyethylene glycol chain with a single carbon spacer. The THP group serves as a protecting group for the terminal hydroxyl, allowing for selective chemical modifications during PROTAC synthesis. The PEG4 chain imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C14H28O6
Molecular Weight 292.37 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DCM, and other organic solvents
Storage Conditions -20°C for long-term storage

Role in PROTAC Technology

The linker component of a PROTAC is a critical determinant of its efficacy. It bridges the two key functional ends of the molecule: a ligand that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The length, rigidity, and chemical composition of the linker, such as that provided by this compound, are crucial for the proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.

The general mechanism of action for a PROTAC is depicted below.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to warhead E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 ligase ligand PROTAC PROTAC (containing this compound linker) PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound involves a multi-step process. The following is a generalized protocol.

Protocol 1: Synthesis of a PROTAC using this compound

  • Deprotection of the THP group: The THP protecting group on this compound is typically removed under acidic conditions (e.g., p-toluenesulfonic acid in methanol) to yield the free diol linker.

  • Mono-functionalization of the Linker: One of the hydroxyl groups of the resulting diol is then selectively activated or functionalized. This can be achieved through various chemical reactions, such as tosylation or conversion to an azide or alkyne for subsequent "click chemistry."

  • Coupling with the First Ligand: The mono-functionalized linker is then reacted with the first binding ligand (either for the POI or the E3 ligase). The choice of coupling chemistry depends on the functional groups present on the ligand and the linker. Common reactions include amide bond formation, ether synthesis, or click chemistry.

  • Activation of the Second Terminus: The remaining hydroxyl group at the other end of the linker-ligand conjugate is then activated.

  • Coupling with the Second Ligand: The second binding ligand is then coupled to the activated linker-ligand conjugate to form the final PROTAC molecule.

  • Purification: The final PROTAC product is purified using techniques such as high-performance liquid chromatography (HPLC).

PROTAC_Synthesis_Workflow start This compound deprotection THP Deprotection start->deprotection diol HO-peg4-C1-OH deprotection->diol mono_func Mono-functionalization diol->mono_func linker_activated Activated Linker mono_func->linker_activated coupling1 Couple to Ligand 1 linker_activated->coupling1 linker_ligand1 Linker-Ligand 1 coupling1->linker_ligand1 activation2 Activate Second Terminus linker_ligand1->activation2 linker_ligand1_activated Activated Linker-Ligand 1 activation2->linker_ligand1_activated coupling2 Couple to Ligand 2 linker_ligand1_activated->coupling2 protac_crude Crude PROTAC coupling2->protac_crude purification Purification (HPLC) protac_crude->purification protac_final Final PROTAC purification->protac_final

Caption: General workflow for the synthesis of a PROTAC using this compound.

Protocol 2: In Vitro Evaluation of PROTAC-Induced Protein Degradation

  • Cell Culture: Plate the target cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (typically in a nanomolar to micromolar range). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Quantitative Data Presentation

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved). The following table presents representative data for a hypothetical PROTAC utilizing a PEG4 linker.

Table 2: Representative Degradation Data for a Hypothetical PROTAC-PEG4

Concentration (nM)% Protein Degradation (Mean ± SD)
0.15 ± 2
125 ± 5
1060 ± 8
10090 ± 4
100092 ± 3
DC50 ~5 nM
Dmax >90%

Signaling Pathways and Logical Relationships

The core signaling pathway exploited by PROTACs is the ubiquitin-proteasome pathway. The logical relationship between the components is crucial for successful protein degradation.

Ubiquitin_Proteasome_Pathway cluster_Ubiquitination Ubiquitination Cascade E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase E2->E3 Binding Ub_POI Poly-ubiquitinated POI E3->Ub_POI Ligation Ub Ubiquitin Ub->E1 Activation ATP ATP ATP->E1 POI Target Protein (POI) POI->E3 Recruitment by PROTAC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The ubiquitin-proteasome signaling pathway hijacked by PROTACs.

This technical guide provides a foundational understanding of this compound and its application in the development of PROTACs. For specific applications, researchers should consult detailed synthetic procedures and biological evaluation data from relevant scientific literature.

Thp-peg4-C1-OH: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Thp-peg4-C1-OH is a heterobifunctional linker designed for the synthesis of PROTACs. PROTACs are novel therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker is a critical component of a PROTAC, connecting the target protein-binding ligand to the E3 ubiquitin ligase-binding ligand and influencing the physicochemical properties and efficacy of the final PROTAC molecule.

The structure of this compound incorporates a tetrahydropyran (THP) protected alcohol and a terminal hydroxyl group, connected by a PEG4 (tetraethylene glycol) spacer with an additional carbon atom. The THP group serves as a protecting group for the hydroxyl functionality, allowing for selective chemical modifications at the other end of the molecule. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

Table 1: Summary of Chemical Properties for this compound

PropertyValueSource
Molecular Formula C14H28O6
Molecular Weight 292.37 g/mol
SMILES OCCCOCCOCCOCCOC1CCCCO1-
Solubility 10 mM in DMSO
Appearance Not specified (likely a liquid or oil)-
Storage Store at -20°C for long-term stability-

Note on Nomenclature: It is crucial to distinguish this compound from similar commercially available linkers such as "THP-PEG4-OH" (often with a reported formula of C13H26O6) and "Thp-peg4" (often with a reported formula of C11H22O5). The "-C1-" in this compound signifies an additional carbon atom in the linker chain compared to a standard PEG4 linker. Researchers should carefully verify the structure and properties of the specific linker used in their experiments.

Role in PROTAC Synthesis and Mechanism of Action

This compound serves as a building block in the modular synthesis of PROTACs. The terminal hydroxyl group can be chemically modified to attach either the target protein-binding ligand or the E3 ligase-binding ligand. The THP-protected hydroxyl group on the other end can be deprotected under acidic conditions to reveal a reactive hydroxyl group for the subsequent attachment of the second ligand.

General Experimental Workflow for PROTAC Synthesis using this compound

While a specific, detailed experimental protocol for this compound is not available, a generalized workflow for its use in PROTAC synthesis can be outlined. This typically involves standard organic chemistry reactions such as etherification, amidation, or click chemistry to sequentially couple the ligands to the linker.

G Generalized PROTAC Synthesis Workflow This compound This compound Intermediate_1 Ligand 1-Linker-THP This compound->Intermediate_1 Chemical Coupling (e.g., Etherification) Ligand_1 Target Protein or E3 Ligase Ligand Ligand_1->Intermediate_1 Deprotection Acidic Deprotection Intermediate_1->Deprotection Intermediate_2 Ligand 1-Linker-OH Deprotection->Intermediate_2 Final_PROTAC Final PROTAC Molecule Intermediate_2->Final_PROTAC Ligand_2 Second Ligand Ligand_2->Final_PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC Mechanism of Action

Once synthesized, the resulting PROTAC molecule containing the this compound linker facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

G PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Ligand-Linker-Ligand) Target_Protein Target Protein E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and characterization of this compound are not publicly available. Researchers utilizing this linker would need to develop and optimize their own protocols based on standard organic synthesis and purification techniques, such as:

  • Synthesis: Standard Williamson ether synthesis or other coupling reactions to assemble the linker and attach ligands.

  • Purification: Flash column chromatography, preparative HPLC, or other chromatographic techniques.

  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and purity, and Mass Spectrometry (MS) to verify the molecular weight.

Conclusion

This compound is a valuable tool for researchers in the field of targeted protein degradation. Its PEGylated structure offers the potential for improved solubility and pharmacokinetic properties of the resulting PROTACs. However, the lack of publicly available, detailed experimental data necessitates careful in-house validation and characterization by researchers. As the field of PROTACs continues to expand, it is anticipated that more comprehensive data on this and other linkers will become available.

Thp-peg4-C1-OH structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Thp-peg4-C1-OH for Advanced Drug Development

For researchers, scientists, and professionals in the field of drug development, particularly in the burgeoning area of targeted protein degradation, understanding the tools and linkers available is paramount. This guide provides a comprehensive overview of this compound, a key heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical linker characterized by a tetraethylene glycol (PEG4) chain.[1][2][3][4][5] One terminus of the PEG chain is protected by a tetrahydropyranyl (THP) group, an acid-labile protecting group, while the other terminus possesses a hydroxyl (-OH) group, available for chemical modification. The "-C1-" designation in its nomenclature indicates an additional single carbon unit, distinguishing it from similar common linkers.

This linker is primarily utilized in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's own cellular machinery to selectively degrade target proteins of interest (POIs). They achieve this by bringing a target protein into close proximity with an E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome pathway. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Chemical Structure and Properties

The precise structure of this compound, as defined by its molecular formula, is a cornerstone of its function, allowing for its specific application in PROTAC synthesis.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C14H28O6
Molecular Weight 292.37 g/mol
Description A PEG-based PROTAC linker.
Key Structural Features THP protecting group, PEG4 chain, terminal hydroxyl group.

Role in PROTAC-Mediated Protein Degradation

This compound serves as the connecting bridge in a PROTAC molecule. One end of the linker is conjugated to a ligand that binds to the target protein, while the other end is attached to a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for the proper formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Once this ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular protein degradation machinery. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) Ternary_Complex POI::PROTAC::E3 PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Synthesis_Workflow Start Starting Materials Thp_Linker This compound Start->Thp_Linker POI_Ligand POI Ligand (e.g., with -COOH) Start->POI_Ligand E3_Ligand E3 Ligase Ligand (e.g., with -NH2) Start->E3_Ligand Deprotection Acidic Deprotection (Remove THP) Thp_Linker->Deprotection Coupling1 Amide Coupling (e.g., HATU, DIPEA) POI_Ligand->Coupling1 Coupling2 Final Conjugation E3_Ligand->Coupling2 Deprotection->Coupling1 Activation Activation of -OH (e.g., Mesylation) Coupling1->Activation Activation->Coupling2 Purification Purification (HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

References

Navigating the Solubility of Thp-peg4-C1-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the physicochemical properties of linker molecules is paramount for the successful synthesis of novel therapeutics. This guide provides an in-depth analysis of the solubility of Thp-peg4-C1-OH, a tetrahydrofuran (THP)-protected polyethylene glycol (PEG) linker commonly utilized in the construction of Proteolysis Targeting Chimeras (PROTACs). Due to observed inconsistencies in nomenclature among suppliers, this paper will first address the structural variations of molecules referred to as "this compound" and then delve into their solubility characteristics and the experimental procedures for their determination.

Unraveling the Identity of this compound

An initial survey of commercially available compounds under the designation "this compound" or similar names reveals a lack of a single, consistent chemical structure. The nomenclature for PEG-based linkers can vary, with "PEG4" typically indicating four ethylene glycol repeating units. However, the addition of a "C1" designation is not standard and its interpretation differs between suppliers. This has led to multiple distinct molecules being labeled with similar names. The most common interpretations and their corresponding chemical properties are detailed in Table 1. Researchers are strongly advised to verify the exact chemical structure and molecular weight from the certificate of analysis provided by the supplier before use.

Table 1: Variations of "this compound" and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C14H28O6292.37Not Available
THP-PEG4-OH C13H26O6278.34128660-97-9
THP-PEG3-OH C11H22O5234.2960221-37-6

Solubility Profile

Qualitative Solubility

PEG-based molecules are known for their hydrophilic nature, which generally imparts good solubility in a range of solvents.[1] THP-protected PEG linkers are expected to be soluble in:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for this class of compounds.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can also be used.

  • Aqueous Solutions: While the THP protecting group adds some hydrophobicity, PEG linkers generally retain some water solubility. The hydrophilic properties of the PEG chain enhance the water solubility of the compound in aqueous environments.[2]

They are generally less soluble in non-polar solvents like alkanes and have limited solubility in ethers.

Inferred Solubility from Stock Solution Preparation

Several suppliers provide guidelines for the preparation of stock solutions of related THP-PEG-OH compounds, which can be used to infer a minimum solubility. These tables typically provide the volume of solvent needed to dissolve a specific mass of the compound to achieve standard molar concentrations. For instance, the ability to prepare a 10 mM stock solution suggests good solubility at that concentration.

Table 2: Inferred Solubility of Related THP-PEG-OH Compounds

CompoundMolecular Weight ( g/mol )Inferred Minimum Solubility in DMSOData Source
THP-PEG4-OH 278.34≥ 2.78 mg/mL (for 10 mM solution)GlpBio[3]
THP-PEG3-OH 234.29≥ 2.34 mg/mL (for 10 mM solution)GlpBio[4]
THP-PEG1-alcohol 146.18≥ 1.46 mg/mL (for 10 mM solution)GlpBio[5]

It is important to note that these values represent the minimum solubility required to prepare the specified stock solutions and the maximum solubility may be significantly higher. For instance, a related but more complex PROTAC linker, THP-PEG4-Pyrrolidine(N-Me)-CH2OH, has a reported solubility in DMSO of 100 mg/mL.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific batch of this compound, a standardized experimental protocol is recommended. The following is a general procedure for determining the thermodynamic solubility of a compound.

Materials
  • This compound (or the specific linker being tested)

  • Selected solvents (e.g., DMSO, water, PBS pH 7.4)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of the test compound in a suitable solvent (in which it is freely soluble, e.g., DMSO) at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of the test compound to a known volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that a saturated solution is formed.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Analyze the diluted supernatant and the standard solutions by HPLC.

  • Quantification: Using the calibration curve, determine the concentration of the compound in the diluted supernatant.

  • Solubility Calculation: Calculate the solubility of the compound in the test solvent by multiplying the concentration by the dilution factor.

Visualizations

To further aid in the understanding of the context and procedures related to this compound, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds PROTAC PROTAC Molecule Linker This compound (Linker) Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC, highlighting the role of the linker.

Solubility_Workflow start Start prep_standards Prepare Standard Solutions & Calibration Curve start->prep_standards prep_samples Add Excess Compound to Solvent start->prep_samples hplc Analyze by HPLC prep_standards->hplc equilibrate Equilibrate at Constant Temp (24-48h) prep_samples->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant Collect & Filter Supernatant centrifuge->collect_supernatant dilute Dilute Supernatant collect_supernatant->dilute dilute->hplc quantify Quantify Concentration using Calibration Curve hplc->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

The Strategic Role of Thp-peg4-C1-OH in PROTAC Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial for its efficacy. This technical guide provides an in-depth examination of Thp-peg4-C1-OH, a functionalized polyethylene glycol (PEG) linker, and its role in the rational design and synthesis of PROTACs. We will explore its chemical properties, its strategic application in PROTAC assembly, and provide representative experimental protocols and quantitative data to illustrate its utility in the development of potent and selective protein degraders.

Introduction to this compound: A Functionalized Linker for PROTAC Synthesis

This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs.[1][2][3] Its structure comprises three key components, each with a distinct role in the synthetic strategy:

  • Tetrahydropyran (THP) Group: The THP moiety serves as a protecting group for a terminal hydroxyl functional group.[4] This protection is crucial during multi-step syntheses to prevent unwanted side reactions of the hydroxyl group. The THP group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for the selective unmasking of the hydroxyl group at the desired synthetic juncture.

  • Polyethylene Glycol (PEG) Linker (peg4): The core of the linker is a four-unit polyethylene glycol chain. PEG linkers are widely employed in PROTAC design due to their favorable physicochemical properties. They enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules, which can improve cell permeability and overall pharmacokinetic properties.[5] The flexibility of the PEG chain is also thought to be advantageous in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.

  • Terminal Hydroxyl Group (-OH): The primary alcohol function is a versatile chemical handle for conjugation. Once deprotected, it can be activated or modified to react with a corresponding functional group on either the target protein ligand or the E3 ligase ligand, enabling the final assembly of the PROTAC molecule.

The modular nature of this compound provides medicinal chemists with a strategic tool to systematically synthesize and optimize PROTACs.

The Role of PEG Linkers in PROTAC Design and Function

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity. The choice of linker, including its length, composition, and attachment points, profoundly influences the physicochemical and pharmacological properties of the resulting PROTAC. PEG linkers, such as the peg4 chain in this compound, offer several advantages:

  • Enhanced Solubility and Permeability: PROTACs are often large molecules that fall outside the typical "rule of five" for oral bioavailability. The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of PROTACs, which is often a major challenge. This can also have a complex but sometimes positive impact on cell permeability.

  • Modulation of Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving an optimal orientation of the target protein and the E3 ligase within the ternary complex. This geometric arrangement is essential for efficient ubiquitination of the target protein.

  • Tunability: PEG linkers are synthetically versatile, allowing for the straightforward synthesis of linkers with varying lengths. This enables the rapid generation of a library of PROTACs with different linker lengths to empirically determine the optimal distance for a given target and E3 ligase pair.

However, it is also important to consider potential liabilities of PEG linkers, such as increased susceptibility to oxidative metabolism in some cases.

Synthetic Strategy: The Role of the THP Protecting Group

The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols. In the context of this compound, its role is to mask the reactivity of the terminal hydroxyl group during the initial steps of PROTAC synthesis.

Protection Mechanism: The THP group is typically introduced by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Deprotection Mechanism: The THP ether is stable to bases, nucleophiles, and reducing agents but is readily cleaved under mild acidic conditions, such as with acetic acid in a mixture of THF and water, or with a catalytic amount of a stronger acid like p-toluenesulfonic acid (TsOH) in an alcohol solvent. This orthogonality allows for selective deprotection without affecting other acid-sensitive functional groups that may be present in the PROTAC molecule.

The use of the THP protecting group in this compound facilitates a modular and convergent synthetic approach to PROTACs, where complex ligands for the target protein and E3 ligase can be synthesized separately and then coupled to the deprotected linker in the final steps.

Data Presentation: Quantitative Analysis of a Representative PEG4-Containing PROTAC

Table 1: In Vitro Degradation Profile of a Representative BTK-Targeting PROTAC with a PEG4 Linker

ParameterValueCell LineReference
DC50 <10 nMMino (human mantle cell lymphoma)
Dmax >85%Mino (human mantle cell lymphoma)
  • DC50: The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a PROTAC using a hydroxyl-terminated PEG linker. These protocols are provided for illustrative purposes and may require optimization for specific target and ligand combinations.

Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-functionalized ligand (either for the target protein or E3 ligase) to a hydroxyl-terminated PEG linker, followed by coupling to the second ligand.

Step 1: Activation of the Hydroxyl-Terminated PEG Linker

  • To a solution of the hydroxyl-terminated PEG4 linker (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (2.0 eq).

  • Cool the reaction mixture to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated PEG4 linker.

Step 2: Coupling of the First Ligand

  • To a solution of the first ligand containing a suitable nucleophile (e.g., a phenol or amine) (1.0 eq) in anhydrous dimethylformamide (DMF), add a base such as cesium carbonate or sodium hydride (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the mesylated PEG4 linker from Step 1 (1.2 eq) in DMF.

  • Stir the reaction at room temperature or with gentle heating overnight, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Deprotection of the THP Group (if applicable)

  • Dissolve the THP-protected intermediate in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 3:1:1 v/v/v).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with saturated aqueous sodium bicarbonate and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected hydroxyl-PEG4-ligand intermediate.

Step 4: Final Coupling to the Second Ligand

  • Repeat Step 1 and 2 to couple the deprotected hydroxyl-PEG4-ligand intermediate with the second ligand containing a carboxylic acid, using a standard peptide coupling reagent such as HATU or EDC/HOBt.

Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol provides a standard method for quantifying the degradation of a target protein in a cellular context.

  • Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to PROTAC technology and the role of linkers like this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits PolyUb_POI Poly-ubiquitinated POI POI->PolyUb_POI Poly-ubiquitination E3_Ligase->POI Ubiquitinates Ub Ubiquitin Proteasome Proteasome PolyUb_POI->Proteasome Degraded

Figure 1: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A Ligand A Synthesis D PROTAC Assembly A->D B Ligand B Synthesis B->D C Linker Functionalization (e.g., this compound) C->D E Cell Treatment D->E F Western Blot Analysis E->F G Data Analysis (DC50, Dmax) F->G

Figure 2: General Experimental Workflow for PROTAC Development.

Linker_Components Thp_peg4_C1_OH This compound THP Group PEG4 Linker Terminal -OH Function_THP Protecting Group (Acid-labile) Thp_peg4_C1_OH:thp->Function_THP Function Function_PEG Solubility, Flexibility, Scaffold Thp_peg4_C1_OH:peg->Function_PEG Function Function_OH Conjugation Handle Thp_peg4_C1_OH:oh->Function_OH Function

Figure 3: Logical Relationship of this compound Components.

Conclusion

This compound represents a valuable and strategically designed building block for the synthesis of PROTACs. The incorporation of a PEG4 linker offers the potential to improve the physicochemical properties of the final PROTAC, while the THP-protected hydroxyl group provides a versatile and synthetically tractable handle for conjugation. The modular nature of this linker facilitates the systematic optimization of PROTACs, a critical process in the development of these novel therapeutics. While further studies documenting the specific use of this compound are anticipated, the principles and protocols outlined in this guide provide a solid foundation for its application in the design and synthesis of the next generation of targeted protein degraders.

References

An In-depth Technical Guide to Thp-peg4-C1-OH as a PEG-based Linker for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Thp-peg4-C1-OH is a commercially available PEG-based linker for Proteolysis Targeting Chimera (PROTAC) synthesis, a comprehensive review of scientific literature and patent databases did not yield a specific, published PROTAC molecule utilizing this exact linker with its associated quantitative data and detailed synthesis protocols. Therefore, this technical guide will provide a comprehensive overview based on a representative, hypothetical PROTAC that could be synthesized using this compound. The presented data, while illustrative of typical PROTAC characteristics, is generated for exemplary purposes. The experimental protocols are detailed and grounded in established methodologies for the synthesis and evaluation of PROTACs with similar PEG-based linkers.

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by co-opting the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[2] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and reduce non-specific binding of the often large and hydrophobic PROTAC molecules.[3] The flexibility and defined length of PEG linkers also allow for systematic optimization of the distance between the POI and the E3 ligase to achieve optimal degradation.[4]

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a PEG-based linker featuring a tetrahydropyran (THP) protected alcohol and a terminal hydroxyl group. The PEG4 component provides a flexible and hydrophilic spacer of a defined length. The "C1" in its name likely refers to a single carbon extension, providing additional spacing and potentially influencing the linker's conformational properties.

Chemical Structure:

Key Features:

  • THP Protecting Group: The THP group is a stable protecting group for alcohols that is readily removed under mild acidic conditions. This allows for selective deprotection and subsequent conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.

  • PEG4 Spacer: The four ethylene glycol units offer a balance of flexibility and length, which is often crucial for the formation of a productive ternary complex.

  • Terminal Hydroxyl Group: The free hydroxyl group provides a reactive handle for conjugation to the other binding moiety of the PROTAC.

Hypothetical PROTAC Synthesis using this compound

To illustrate the application of this compound, we will outline a hypothetical synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established target in oncology. This hypothetical PROTAC, which we will call BRD4-PEG4-CRBN , will utilize JQ1 as the BRD4 ligand and pomalidomide as the Cereblon (CRBN) E3 ligase ligand.

Synthesis of BRD4-PEG4-CRBN

The synthesis would involve a multi-step process, starting with the functionalization of one of the ligands with the this compound linker, followed by deprotection and coupling to the second ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling of Pomalidomide with Linker cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling cluster_step4 Step 4: Purification Pomalidomide Pomalidomide Coupling1 Coupling Reaction (e.g., Mitsunobu or etherification) Pomalidomide->Coupling1 Thp_Linker This compound Thp_Linker->Coupling1 Intermediate1 Pomalidomide-linker(THP) Coupling1->Intermediate1 Deprotection THP Deprotection (Mild Acidic Conditions) Intermediate1->Deprotection Intermediate2 Pomalidomide-linker-OH Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 JQ1 JQ1-COOH JQ1->Coupling2 Final_PROTAC BRD4-PEG4-CRBN Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Pure_PROTAC Purified BRD4-PEG4-CRBN Purification->Pure_PROTAC

A diagram illustrating the hypothetical synthesis workflow for BRD4-PEG4-CRBN.

Quantitative Data Presentation (Illustrative)

The following tables summarize hypothetical quantitative data for our representative PROTAC, BRD4-PEG4-CRBN . These values are typical for a potent and effective PROTAC and are presented for illustrative purposes.

Table 1: In Vitro Degradation of BRD4 by BRD4-PEG4-CRBN in HEK293T Cells

ParameterValue
DC50 15 nM
Dmax >95%
Time to Dmax 8 hours

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Activity of BRD4-PEG4-CRBN in MV4-11 Cells (AML Cell Line)

AssayIC50
Cell Viability (72h) 25 nM
c-Myc Expression (24h) 10 nM

IC50: Half-maximal inhibitory concentration.

Table 3: Pharmacokinetic Properties of BRD4-PEG4-CRBN in Mice (Illustrative)

ParameterValue
Bioavailability (Oral) 20%
Half-life (t1/2) 6 hours
Clearance (CL) 15 mL/min/kg
Volume of Distribution (Vd) 8 L/kg

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC like BRD4-PEG4-CRBN .

General Protocol for PROTAC Synthesis with a THP-protected PEG Linker

Materials:

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group for coupling.

  • This compound linker.

  • POI ligand (e.g., JQ1) with a complementary functional group.

  • Coupling reagents (e.g., DEAD or DIAD for Mitsunobu reaction, HATU, DIPEA for amide coupling).

  • Anhydrous solvents (e.g., THF, DMF).

  • Mild acid for deprotection (e.g., pyridinium p-toluenesulfonate (PPTS) or acetic acid).

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system).

Procedure:

  • Coupling of the first ligand to the linker:

    • Dissolve the E3 ligase ligand and this compound in an appropriate anhydrous solvent.

    • Add the coupling reagents and stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Purify the resulting intermediate by column chromatography.

  • Deprotection of the THP group:

    • Dissolve the purified intermediate in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a mild acid (e.g., PPTS).

    • Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize the acid and purify the deprotected intermediate.

  • Coupling of the second ligand:

    • Dissolve the deprotected intermediate and the POI ligand in an anhydrous solvent.

    • Add the appropriate coupling reagents (e.g., HATU and DIPEA for an amide bond formation).

    • Stir the reaction at room temperature until completion.

  • Purification of the final PROTAC:

    • Purify the crude PROTAC using preparative HPLC to obtain the final product with high purity.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Protocol for Measuring Protein Degradation

Materials:

  • Cell line of interest (e.g., HEK293T or a cancer cell line expressing the POI).

  • PROTAC stock solution in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

A diagram of the Western Blot workflow for PROTAC evaluation.

Signaling Pathways and Visualization

PROTACs exert their effects by hijacking the ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Mechanism of action of a PROTAC molecule.

Conclusion

This compound represents a versatile and valuable linker for the synthesis of PROTACs. Its THP-protected hydroxyl group allows for controlled and sequential coupling strategies, while the PEG4 spacer provides the necessary flexibility and hydrophilicity to facilitate the formation of a productive ternary complex and improve the overall properties of the resulting PROTAC. While a specific, published example of a PROTAC utilizing this exact linker remains to be identified, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this compound into their PROTAC design and discovery efforts. The continued exploration of novel linkers like this compound will undoubtedly contribute to the development of next-generation protein degraders with enhanced efficacy and therapeutic potential.

References

An In-depth Technical Guide to the THP Protecting Group in Thp-peg4-C1-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the role and manipulation of protecting groups is fundamental to the successful synthesis of complex molecules. This guide provides a detailed examination of the tetrahydropyranyl (THP) protecting group as utilized in the bifunctional linker, Thp-peg4-C1-OH, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Role of this compound

This compound is a heterobifunctional linker composed of three key components:

  • THP (Tetrahydropyranyl) Group: A classic acid-labile protecting group for alcohols. Its primary function is to mask the reactivity of a hydroxyl group during synthetic steps where it might otherwise interfere.

  • PEG4 (Tetraethylene Glycol) Linker: A short, hydrophilic polyethylene glycol chain. PEG linkers are widely incorporated into drug molecules, including PROTACs and Antibody-Drug Conjugates (ADCs), to enhance aqueous solubility, improve pharmacokinetic properties, and provide optimal spacing between two conjugated moieties.[1][2]

  • C1-OH (Methylene Hydroxyl): A terminal primary alcohol group that serves as the point of attachment for another molecular entity after the removal of the THP protecting group.

This molecule is particularly valuable in the construction of PROTACs, which are complex molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[3][4] The this compound linker allows for the controlled, sequential assembly of the final PROTAC construct.

Chemical Structure and Properties

The structural identity of this compound is key to its function. The molecule consists of a tetraethylene glycol core, with one terminus protected by a THP group and the other end featuring a primary alcohol attached via a single carbon (methylene) spacer.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₈O₆
Molecular Weight292.37 g/mol
AppearanceLiquid or solid
SolubilitySoluble in water and common organic solvents

Data sourced from MedchemExpress.[5]

The THP Protecting Group: A Detailed Analysis

The THP group is an acetal formed by the reaction of an alcohol with 3,4-dihydropyran (DHP). It is favored for its ease of introduction, general stability under a wide range of non-acidic conditions, and straightforward removal.

The protection mechanism involves the acid-catalyzed addition of an alcohol to the double bond of DHP. The protonation of DHP creates a resonance-stabilized carbocation, which is then attacked by the nucleophilic hydroxyl group of the alcohol.

THP_Protection cluster_product Product ROH R-OH (Alcohol) Intermediate Oxonium Ion DHP DHP (3,4-Dihydropyran) DHP_H Protonated DHP (Resonance Stabilized Cation) DHP->DHP_H Protonation H_plus H⁺ (Acid Catalyst) DHP_H->Intermediate Nucleophilic Attack by R-OH THP_ether R-O-THP (THP Ether) Intermediate->THP_ether Deprotonation

Caption: Mechanism of THP protection of an alcohol.

The THP ether is stable to a variety of reaction conditions, which is a key advantage of its use.

Table 2: Stability of THP Ethers

Reagent/ConditionStability
Strongly basic conditionsStable
Organometallic reagentsStable
Hydride reducing agentsStable
Acylating/Alkylating agentsStable
Acidic conditions (aqueous)Labile

Data sourced from Organic Chemistry Portal and other sources.

The removal of the THP group is typically achieved by acid-catalyzed hydrolysis. The mechanism is essentially the reverse of the protection step, where protonation of the ether oxygen leads to cleavage of the C-O bond and regeneration of the alcohol and 5-hydroxypentanal.

THP_Deprotection cluster_products Products THP_ether R-O-THP (THP Ether) Protonated_ether Protonated Ether THP_ether->Protonated_ether Protonation H3O_plus H₃O⁺ (Aqueous Acid) Carbocation Hemiacetal Intermediate Protonated_ether->Carbocation Cleavage ROH R-OH (Alcohol) Carbocation->ROH Water Attack & Deprotonation Hydroxypentanal 5-Hydroxypentanal

Caption: Mechanism of acidic deprotection of a THP ether.

Experimental Protocols

The following are representative protocols for the protection of an alcohol as a THP ether and its subsequent deprotection.

This protocol describes the general procedure for protecting a hydroxyl group, such as the one on a PEG linker, using DHP.

  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 3,4-dihydropyran (DHP, 1.5 eq).

  • Catalyst: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq). PPTS is a mild acid catalyst that minimizes side reactions.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure THP-protected alcohol.

This protocol outlines the removal of the THP group to regenerate the free alcohol.

  • Preparation: Dissolve the THP-protected compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Acid Addition: Add a sufficient amount of acetic acid or a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH).

  • Reaction: Stir the solution at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Workup: Neutralize the acid by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude alcohol can be used directly or purified further if necessary.

Table 3: Typical Reaction Conditions and Yields

ReactionCatalyst/ReagentSolventTime (h)Typical Yield (%)
ProtectionPPTSCH₂Cl₂2 - 6>90%
DeprotectionAcetic AcidTHF/H₂O4 - 12>95%
DeprotectionLiCl / H₂ODMSO (90 °C)685-95%

Yields are representative and can vary based on the substrate.

Application in PROTAC Synthesis

The this compound linker is designed for the modular synthesis of PROTACs. The workflow involves sequentially attaching the two key ligands (one for the target protein, one for the E3 ligase) to the linker.

PROTAC_Synthesis Linker This compound Intermediate1 THP-Protected PROTAC Precursor Linker->Intermediate1 Ligand1 E3 Ligase Ligand (with reactive group) Ligand1->Intermediate1 Coupling Reaction Deprotection THP Deprotection (Acidic Conditions) Intermediate1->Deprotection Intermediate2 Deprotected PROTAC Precursor Deprotection->Intermediate2 Final_PROTAC Final PROTAC Molecule Intermediate2->Final_PROTAC Ligand2 Target Protein Ligand (with reactive group) Ligand2->Final_PROTAC Coupling Reaction

Caption: Workflow for PROTAC synthesis using this compound.

In this workflow, the free hydroxyl group of this compound is first coupled to a ligand for either the E3 ligase or the target protein. The THP group protects the other end of the linker during this step. Following the first coupling, the THP group is removed using one of the deprotection protocols described above, revealing a new hydroxyl group. This newly exposed functional group is then used to attach the second ligand, completing the synthesis of the final PROTAC molecule.

References

Unraveling the Role of Thp-peg4-C1-OH in Targeted Protein Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Central City, USA – In the rapidly evolving landscape of therapeutic drug development, targeted protein degradation (TPD) has emerged as a powerful modality for eliminating disease-causing proteins. At the heart of one of the most promising TPD approaches, Proteolysis Targeting Chimeras (PROTACs), are linker molecules that play a critical role in orchestrating the degradation process. This technical guide focuses on Thp-peg4-C1-OH, a key building block in the synthesis of PROTACs, and elucidates the fundamental mechanism by which it contributes to the degradation of target proteins.

It is essential to clarify that this compound is not a functional PROTAC in itself, but rather a heterobifunctional linker.[1] This polyethylene glycol (PEG)-based linker, featuring a tetrahydropyran (THP) protecting group and a terminal hydroxyl (-OH) group, serves as a crucial component for covalently connecting the two active ends of a PROTAC molecule.[1][2]

The PROTAC Mechanism of Action: A Linker's Pivotal Role

PROTACs are engineered molecules designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The mechanism unfolds in a series of orchestrated steps:

  • Ternary Complex Formation: The PROTAC molecule, facilitated by its linker, brings the target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex. The flexibility and length of the linker, such as the PEG chain in this compound, are critical for optimal complex formation.

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This process results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged target protein into small peptides.

  • PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex PROTAC PROTAC (containing this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Activated Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Releases POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound E3_bound->POI_bound Polyubiquitination

Figure 1. General mechanism of action of a PROTAC molecule.

Hypothetical Experimental Workflow for PROTAC Evaluation

The characterization of a novel PROTAC, synthesized using a linker like this compound, involves a series of in vitro and in-cellulo experiments to determine its efficacy and mechanism of action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_functional Functional Assays synthesis Synthesis of PROTAC (incorporating this compound linker) binding Binding Affinity Assays (e.g., SPR, ITC) - To Target Protein - To E3 Ligase synthesis->binding ternary Ternary Complex Formation Assays (e.g., FRET, TR-FRET) binding->ternary degradation Target Protein Degradation (e.g., Western Blot, In-Cell Western) - Determine DC50 & Dmax ternary->degradation ubiquitination Target Ubiquitination Assay (e.g., Immunoprecipitation) degradation->ubiquitination selectivity Selectivity Profiling (e.g., Proteomics) degradation->selectivity phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) selectivity->phenotypic

Figure 2. A typical experimental workflow for the evaluation of a novel PROTAC.

Quantitative Data and Experimental Protocols

As this compound is a chemical linker, specific quantitative data such as degradation concentration (DC50) or binding affinities (Kd) are not applicable to the linker itself. Such data are determined for the final PROTAC molecule, which would be specific to the target protein and the E3 ligase ligand used in its synthesis. Publicly available experimental data for a complete PROTAC specifically utilizing the this compound linker is not available at this time.

The experimental protocols for evaluating a PROTAC are highly specific to the target and cellular context. However, a general outline of commonly used techniques is provided below:

Table 1: Common Experimental Techniques for PROTAC Characterization

Experiment Methodology Purpose
Target Protein Degradation Western Blotting: Cells are treated with varying concentrations of the PROTAC for a defined period. Cell lysates are then prepared, and protein levels are analyzed by SDS-PAGE and immunoblotting with an antibody specific to the target protein.To quantify the extent of target protein degradation (Dmax) and determine the concentration at which 50% of the protein is degraded (DC50).
Binding Affinity Surface Plasmon Resonance (SPR): The PROTAC is immobilized on a sensor chip, and the binding of the target protein or E3 ligase is measured in real-time.To determine the binding kinetics and affinity (Kd) of the PROTAC for its individual binding partners.
Ternary Complex Formation Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Labeled target protein and E3 ligase are incubated with the PROTAC. The formation of the ternary complex brings the labels into proximity, resulting in a FRET signal.To confirm and quantify the formation of the ternary complex in vitro.
Target Ubiquitination Immunoprecipitation-Western Blotting: Cells are treated with the PROTAC and a proteasome inhibitor. The target protein is immunoprecipitated, and the presence of ubiquitin is detected by Western blotting with an anti-ubiquitin antibody.To confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
Selectivity Profiling Mass Spectrometry-based Proteomics: Cells are treated with the PROTAC, and the global proteome is analyzed to identify proteins that are degraded in addition to the intended target.To assess the selectivity of the PROTAC and identify potential off-target effects.

Conclusion

This compound represents a valuable tool in the construction of PROTACs for targeted protein degradation. While not a functional degrader on its own, its properties as a linker are integral to the successful formation of the ternary complex and subsequent degradation of disease-causing proteins. The continued development of novel linkers with optimized properties will undoubtedly play a crucial role in advancing the field of targeted protein degradation and bringing new therapeutic options to patients.

References

An In-Depth Technical Guide to THP-PEG4-C1-OH for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of THP-PEG4-C1-OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Below you will find detailed information on suppliers, purchasing, and the technical application of this versatile linker, including experimental protocols and pathway diagrams to support your research and development endeavors.

Introduction to this compound in PROTAC Development

This compound is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively target and degrade disease-causing proteins. A typical PROTAC consists of a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker that connects these two elements.

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the overall efficacy and pharmacokinetic properties of the molecule. PEG linkers, such as this compound, are favored for their ability to enhance the solubility and bioavailability of PROTACs. The tetrahydropyranyl (THP) protecting group on the terminal hydroxyl allows for selective chemical modifications during the synthesis process.

Supplier and Purchasing Information for this compound and Related Compounds

For researchers looking to procure this compound or similar linkers, several reputable suppliers are available. The following table summarizes key purchasing information from various vendors. Please note that catalog numbers, purity, and pricing are subject to change and should be verified on the respective supplier's website.

SupplierProduct NameCatalog NumberPurityMolecular WeightStorage
MedchemExpress This compoundHY-134675>95%Not SpecifiedRoom temperature (short term), see COA for long term
BroadPharm THP-PEG4BP-22825>95%234.3 g/mol -20°C
DC Chemicals This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Biopharma PEG THP-PEG4-OHNot SpecifiedNot SpecifiedNot Specified-5°C, dry and away from sunlight
GlpBio THP-PEG4-OHNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

The Role of this compound in PROTAC-Mediated Protein Degradation

The fundamental mechanism of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The this compound linker plays a crucial, albeit indirect, role in this pathway by connecting the target-binding and E3 ligase-binding moieties, thereby enabling the formation of the ternary complex.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols for PROTAC Synthesis Using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process that includes the deprotection of the THP group and subsequent conjugation to the target protein and E3 ligase ligands. The following is a representative, generalized protocol.

General Workflow for PROTAC Synthesis

The overall strategy involves the sequential coupling of the linker to the two ligands. This can be initiated with either the warhead or the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start: This compound Linker E3 Ligase Ligand Target Ligand (POI) Step1 Step 1: Couple this compound to E3 Ligase Ligand Start->Step1 Step2 Step 2: Deprotection of THP group to reveal terminal -OH Step1->Step2 Step3 Step 3: Activate terminal -OH (e.g., convert to a leaving group) Step2->Step3 Step4 Step 4: Couple activated linker-E3 ligand to Target Ligand (POI) Step3->Step4 End Final PROTAC Molecule Step4->End

Caption: A generalized workflow for the synthesis of a PROTAC.

Detailed Synthetic Protocol

This protocol outlines a possible synthetic route. The specific reagents and conditions may need to be optimized based on the specific functionalities of the warhead and E3 ligase ligand.

Materials:

  • This compound

  • E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid)

  • Target protein ligand (warhead) with a suitable functional group (e.g., an amine or hydroxyl)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Acid for deprotection (e.g., trifluoroacetic acid (TFA) or pyridinium p-toluenesulfonate (PPTS))

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, preparative HPLC system)

Step 1: Coupling of this compound to the E3 Ligase Ligand

This example assumes the E3 ligase ligand has a carboxylic acid moiety for an esterification reaction.

  • Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Add a coupling agent such as DCC (1.2 eq) and a catalyst like DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the THP-protected E3 ligase-linker conjugate.

Step 2: Deprotection of the THP Group

  • Dissolve the THP-protected E3 ligase-linker conjugate (1.0 eq) in a suitable solvent such as methanol or a mixture of DCM and methanol.

  • Add an acid catalyst, for example, a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or a solution of TFA in DCM (e.g., 10-20% v/v).

  • Stir the reaction at room temperature for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS to ensure complete removal of the THP group without degradation of the product.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) if necessary.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected E3 ligase-linker conjugate with a terminal hydroxyl group.

Step 3: Activation of the Terminal Hydroxyl Group (if necessary)

For coupling to the warhead, the terminal hydroxyl group may need to be activated, for example, by converting it into a better leaving group such as a tosylate or mesylate.

  • Dissolve the deprotected E3 ligase-linker conjugate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the activated E3 ligase-linker conjugate.

Step 4: Coupling to the Target Protein Ligand (Warhead)

This final step involves the reaction of the activated E3 ligase-linker with the warhead. This example assumes the warhead has a nucleophilic group like an amine.

  • Dissolve the warhead (1.0 eq) and the activated E3 ligase-linker (1.1 eq) in an anhydrous polar aprotic solvent like DMF.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-48 hours.

  • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

Note: The choice of coupling chemistry and reaction conditions will depend on the specific functional groups present on the E3 ligase ligand and the warhead. Orthogonal protection strategies may be necessary to ensure selective reactions.

This technical guide provides a foundational understanding of this compound for its application in PROTAC development. For specific applications, further optimization of the described protocols will be necessary. Always refer to the supplier's technical data sheets for the most accurate product information.

In-Depth Technical Guide: Certificate of Analysis for THP-PEG4-C1-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical quality control measures for THP-PEG4-C1-OH, a heterobifunctional PEG-based PROTAC linker. Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that induces targeted protein degradation. The linker component is critical to the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[1][2] Ensuring the purity, identity, and quality of the PROTAC linker is therefore a crucial step in the development of these next-generation therapeutics.

This document outlines a representative Certificate of Analysis for this compound, details the experimental protocols for key analytical techniques, and provides visualizations for the quality control workflow and the molecule's role in the PROTAC mechanism.

Representative Certificate of Analysis

The following table summarizes the typical specifications and results for a batch of this compound.

TestSpecificationResultMethod
Appearance Colorless to pale yellow oilConformsVisual Inspection
Identity by ¹H NMR Conforms to structureConforms¹H NMR Spectroscopy
Identity by MS Conforms to structureConformsMass Spectrometry
Purity by HPLC ≥ 95.0%98.5%HPLC-ELSD/CAD
Water Content ≤ 0.5%0.15%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGC-HS

Physicochemical Properties

PropertyValue
Chemical Name 1-((Tetrahydro-2H-pyran-2-yl)oxy)-13-hydroxy-3,6,9-trioxatridecane
Molecular Formula C₁₄H₂₈O₆
Molecular Weight 292.37 g/mol
CAS Number 128660-97-9 (related structure)

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is employed to assess the purity of the this compound linker. Due to the lack of a strong UV chromophore in the PEG linker, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often used.[3][]

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with an ELSD or CAD.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column can be effective for separating PEG oligomers.[5]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start at a high aqueous concentration and ramp up to a high organic concentration to elute the compound. For example, 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Settings (ELSD):

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow: 1.5 SLM

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Data Analysis: The area percentage of the main peak is calculated to determine the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the chemical structure of the molecule.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Data Analysis: The chemical shifts, splitting patterns, and integrations of the proton signals are compared to the expected spectrum for the this compound structure. Key signals include those from the THP protecting group, the PEG backbone, and the terminal hydroxyl group.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer or a similar high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid, is infused directly into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum is analyzed for the presence of the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺). The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass of the compound.

Visualizations

Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control analysis of this compound.

Quality Control Workflow A Sample Reception & Login B Visual Inspection (Appearance) A->B C Analytical Testing B->C D Purity Analysis (HPLC) C->D E Identity Confirmation (NMR, MS) C->E F Physicochemical Tests (Water Content, etc.) C->F G Data Review & Approval D->G E->G F->G H Certificate of Analysis Generation G->H I Product Release H->I

Caption: Quality Control Workflow for this compound.

This compound in PROTAC Function

This diagram illustrates the chemical structure of this compound and its role as a linker in a PROTAC molecule, facilitating the formation of a ternary complex.

PROTAC Mechanism cluster_0 PROTAC Molecule cluster_1 Ternary Complex Formation POI Ligand POI Ligand Linker This compound (after modification) POI Ligand->Linker Target Protein Target Protein POI Ligand->Target Protein E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 Ligase E3 Ligase E3 Ligase Ligand->E3 Ligase PROTAC PROTAC Target Protein->PROTAC binds E3 Ligase->PROTAC binds

Caption: Role of this compound Linker in PROTAC Function.

This technical guide provides a framework for understanding the quality control and functional context of this compound. Adherence to rigorous analytical testing is paramount for ensuring the reliability and reproducibility of research and development involving PROTACs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of THP-PEG4-C1-OH PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation. PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two ligands.

This document provides a detailed protocol for the synthesis of a specific PROTAC, THP-PEG4-C1-OH. In this nomenclature, "THP" refers to a thalidomide-derived ligand that binds to the Cereblon (CRBN) E3 ligase, "PEG4" represents a 4-unit polyethylene glycol linker, and "C1-OH" denotes a ligand for the von Hippel-Lindau (VHL) E3 ligase that is coupled via a C1 position and terminates in a hydroxyl group. The synthesis is presented as a multi-step process involving the preparation of the individual components followed by their final coupling.

Overall Synthetic Scheme:

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the thalidomide-PEG4-linker component with a reactive functional group.

  • Synthesis of the VHL ligand with a suitable point of attachment.

  • Coupling of the two fragments to yield the final PROTAC molecule.

Due to the proprietary nature of specific PROTAC structures, this protocol outlines a representative and plausible synthetic route based on publicly available information and general organic synthesis principles.

Experimental Protocols

Part 1: Synthesis of the Thalidomide-PEG4-Linker (Thalidomide-O-PEG4-COOH)

This section describes the synthesis of a thalidomide derivative functionalized with a PEG4 linker terminating in a carboxylic acid. This intermediate is then activated for coupling to the VHL ligand.

Step 1.1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione

  • Materials: 3-Hydroxyphthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, triethylamine, acetic acid.

  • Procedure:

    • To a solution of 3-hydroxyphthalic anhydride (1.0 eq) in glacial acetic acid (10 mL/mmol), add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and triethylamine (1.1 eq).

    • Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir for 30 minutes.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione.

Step 1.2: Synthesis of Thalidomide-O-PEG4-COOH

  • Materials: 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione, tert-butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, potassium carbonate, dimethylformamide (DMF), trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • To a solution of 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione (1.0 eq) in DMF (15 mL/mmol), add tert-butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate (1.2 eq) and potassium carbonate (2.0 eq).

    • Stir the reaction mixture at 60 °C for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the tert-butyl protected intermediate.

    • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA and stir at room temperature for 2-4 hours to remove the Boc protecting group.

    • Remove the solvent under reduced pressure to yield Thalidomide-O-PEG4-COOH.

Part 2: Synthesis of the VHL Ligand Precursor (C1-OH)

This section outlines a general synthesis for a von Hippel-Lindau (VHL) E3 ligase ligand, based on the widely used VH032 scaffold.[1][2] The final product will have a free hydroxyl group for coupling to the linker.

Step 2.1: Synthesis of (2S,4R)-1-((R)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

  • Materials: (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, (R)-2-amino-3,3-dimethylbutanoic acid methyl ester, HATU, DIPEA, DMF, LiOH, 4-(4-methylthiazol-5-yl)benzylamine, TFA, DCM, 1-cyanocyclopropanecarboxylic acid.

  • Procedure:

    • Peptide Coupling: Couple (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) with (R)-2-amino-3,3-dimethylbutanoic acid methyl ester (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF. Stir at room temperature for 4-6 hours. Purify by column chromatography.

    • Ester Hydrolysis: Hydrolyze the methyl ester of the resulting dipeptide using LiOH in a mixture of THF and water. Acidify the reaction mixture to obtain the carboxylic acid.

    • Amide Formation: Couple the resulting carboxylic acid (1.0 eq) with 4-(4-methylthiazol-5-yl)benzylamine (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF. Stir at room temperature for 4-6 hours. Purify by column chromatography.

    • Boc Deprotection: Remove the Boc protecting group from the pyrrolidine nitrogen using a 1:1 mixture of TFA and DCM.

    • Final Coupling: Couple the deprotected amine (1.0 eq) with 1-cyanocyclopropanecarboxylic acid (1.1 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir at room temperature for 4-6 hours.

    • Purify the final product by preparative HPLC to yield the VHL ligand C1-OH.

Part 3: Final Coupling to Synthesize this compound

This final step involves the coupling of the thalidomide-PEG4 linker and the VHL ligand via an esterification reaction.

Step 3.1: Esterification Reaction

  • Materials: Thalidomide-O-PEG4-COOH (from Part 1), C1-OH (VHL ligand from Part 2), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), DCM.

  • Procedure:

    • Dissolve Thalidomide-O-PEG4-COOH (1.0 eq) and C1-OH (1.0 eq) in anhydrous DCM.

    • Add EDC (1.5 eq) and DMAP (0.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final this compound PROTAC.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsSolventTypical Yield (%)Purity (%)
1.1Thalidomide Precursor Synthesis3-Hydroxyphthalic anhydride, 3-aminopiperidine-2,6-dione HClAcetic Acid70-80>95
1.2PEGylation and DeprotectionK2CO3, TFADMF, DCM60-70 (over 2 steps)>95
2.1VHL Ligand SynthesisHATU, DIPEA, LiOH, TFADMF, DCM30-40 (multi-step)>98 (HPLC)
3.1Final PROTAC CouplingEDC, DMAPDCM50-60>98 (HPLC)

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Thal_Precursor Thalidomide Precursor Thal_PEG_Boc Thalidomide-PEG4-OtBu Thal_Precursor->Thal_PEG_Boc Step 1.2a (Alkylation) PEG_Linker Br-PEG4-OtBu PEG_Linker->Thal_PEG_Boc VHL_Precursor VHL Ligand Precursor (C1-OH) PROTAC This compound VHL_Precursor->PROTAC Thal_PEG_Acid Thalidomide-O-PEG4-COOH Thal_PEG_Boc->Thal_PEG_Acid Step 1.2b (Deprotection) Thal_PEG_Acid->PROTAC Step 3.1 (Esterification)

Caption: Synthetic workflow for the preparation of this compound PROTAC.

Signaling_Pathway PROTAC This compound PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3_Ligase E3 Ubiquitin Ligase (CRBN/VHL) E3_Ligase->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC molecule.

References

Application Notes and Protocols for Thp-peg4-C1-OH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thp-peg4-C1-OH: A Versatile Linker for Targeted Protein Degradation

This compound is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are revolutionary therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] These chimeric molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The linker is a critical component that governs the efficacy and pharmacokinetic properties of the PROTAC.

The this compound linker features a polyethylene glycol (PEG) chain, which enhances the solubility and cell permeability of the resulting PROTAC molecule.[4] The PEG spacer also provides flexibility and optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] One end of the linker is a hydroxyl group (-OH) protected by a tetrahydropyranyl (THP) group, an acid-labile protecting group. The other end of the "C1" component is not explicitly defined in the search results but is implied to be the connection point to the PEG chain. The terminal hydroxyl group, once deprotected, allows for versatile chemical modifications and conjugation to either the POI ligand or the E3 ligase ligand.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity.

PropertyValueSource
Molecular Formula C14H28O6
Molecular Weight 292.37 g/mol
Appearance Colorless to light yellow liquid/solid-
Storage Conditions Store at -20°C for long-term stability.
Shipping Conditions Typically shipped at room temperature.

Experimental Protocols: Step-by-Step Guide to PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential coupling of the target protein and E3 ligase ligands. The following protocols provide a generalized workflow. Researchers should adapt these procedures based on the specific chemistry of their ligands.

Protocol 1: Activation of the Terminal Hydroxyl Group of this compound

To couple the first ligand, the terminal hydroxyl group of this compound needs to be activated to a good leaving group, such as a tosylate or mesylate.

Materials:

  • This compound

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Standard glassware for organic synthesis

Procedure (Tosylation):

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, Thp-peg4-C1-OTs.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Coupling of the First Ligand (Warhead or E3 Ligase Ligand)

This protocol describes the coupling of a ligand containing a nucleophilic group (e.g., a phenol or amine) with the activated Thp-peg4-C1-OTs.

Materials:

  • Thp-peg4-C1-OTs (from Protocol 1)

  • Ligand 1 (containing a nucleophilic -OH or -NH2 group)

  • Potassium carbonate (K2CO3) or a suitable non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stirring bar

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Ligand 1 (1.0 eq) and Thp-peg4-C1-OTs (1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting conjugate, Ligand 1-C1-peg4-OThp, by flash column chromatography.

Protocol 3: Deprotection of the THP Group

The acid-labile THP protecting group is removed to reveal the terminal hydroxyl group for the second coupling reaction.

Materials:

  • Ligand 1-C1-peg4-OThp (from Protocol 2)

  • Pyridinium p-toluenesulfonate (PPTS) or a mild acid like acetic acid

  • Methanol (MeOH) or a mixture of THF/water

  • Magnetic stirrer and stirring bar

  • Standard glassware for organic synthesis

Procedure using PPTS:

  • Dissolve the Ligand 1-C1-peg4-OThp conjugate (1.0 eq) in methanol.

  • Add a catalytic amount of PPTS (0.1-0.2 eq).

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, neutralize the acid with a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Ligand 1-C1-peg4-OH.

  • Purify by flash column chromatography if necessary. A high yield for this deprotection step is generally expected.

Protocol 4: Coupling of the Second Ligand

The final step involves coupling the second ligand to the newly deprotected hydroxyl group. This can be achieved through various reactions, such as a Mitsunobu reaction with a phenolic ligand or an esterification with a carboxylic acid-containing ligand.

Sub-protocol 4a: Mitsunobu Reaction

Materials:

  • Ligand 1-C1-peg4-OH (from Protocol 3)

  • Ligand 2 (containing a phenolic -OH or carboxylic acid)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Ligand 1-C1-peg4-OH (1.0 eq), Ligand 2 (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

Sub-protocol 4b: Steglich Esterification

Materials:

  • Ligand 1-C1-peg4-OH (from Protocol 3)

  • Ligand 2 (containing a carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous DCM or DMF

  • Magnetic stirrer and stirring bar

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Ligand 2-COOH (1.0 eq), Ligand 1-C1-peg4-OH (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or DMF.

  • Add DCC (1.1 eq) or HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • If using DCC, filter off the dicyclohexylurea byproduct.

  • Dilute the reaction mixture with an appropriate organic solvent and wash with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical parameter influencing the efficacy of a PROTAC. The optimal linker length is target-dependent and often requires empirical determination. The following table summarizes representative data on the effect of PEG linker length on the degradation efficiency of various target proteins.

Target ProteinE3 LigaseLinker Length (number of atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHL9>1000<20
Estrogen Receptor α (ERα)VHL12~500~50
Estrogen Receptor α (ERα)VHL16<100>80
Estrogen Receptor α (ERα)VHL19~250~60
Estrogen Receptor α (ERα)VHL21>500<40
BRD4CRBNPEG3~10>90
BRD4CRBNPEG4<5>95
BRD4CRBNPEG5~20>90

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of PROTACs and a general workflow for their synthesis using this compound.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: First Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Coupling Thp_PEG_OH This compound Thp_PEG_LG Thp-peg4-C1-LG (LG = OTs, OMs) Thp_PEG_OH->Thp_PEG_LG Tosylation or Mesylation Thp_PEG_Ligand1 Ligand 1-peg4-OThp Thp_PEG_LG->Thp_PEG_Ligand1 Ligand1 Ligand 1 (Warhead or E3 Ligand) Ligand1->Thp_PEG_Ligand1 Thp_PEG_Ligand1_deprotect Ligand 1-peg4-OH Thp_PEG_Ligand1->Thp_PEG_Ligand1_deprotect Mild Acid (e.g., PPTS) Final_PROTAC Final PROTAC Thp_PEG_Ligand1_deprotect->Final_PROTAC Ligand2 Ligand 2 (E3 Ligand or Warhead) Ligand2->Final_PROTAC Mitsunobu or Esterification

Caption: General synthetic workflow for a PROTAC using this compound.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its PEG spacer enhances the physicochemical properties of the final molecule, while the protected hydroxyl group allows for a modular and sequential synthetic strategy. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in the development of novel protein degraders. Successful PROTAC design and synthesis rely on the careful optimization of each synthetic step and the empirical determination of the optimal linker length for the specific biological system under investigation.

References

Application Notes: Synthesis and Application of a Thp-peg4-C1-OH-Warhead Conjugate for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A key component of a PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ligase ligand. The nature of the linker, including its length and composition, is critical for the efficacy of the PROTAC.

This application note details the conjugation of a Thp-peg4-C1-OH linker to a warhead ligand. This compound is a polyethylene glycol (PEG)-based linker featuring a tetrahydropyranyl (Thp) protected alcohol and a terminal hydroxyl group. The PEG component enhances solubility and pharmacokinetic properties. The terminal hydroxyl group allows for versatile conjugation to a warhead ligand after deprotection of the Thp group. Warhead ligands are designed to bind to the protein of interest, often through covalent interactions with specific amino acid residues.

Experimental Workflow Overview

The overall process for synthesizing a this compound-warhead conjugate involves a multi-step chemical synthesis. The general workflow begins with the deprotection of the Thp group on the linker to reveal a primary alcohol. This is followed by the activation of the terminal hydroxyl group of the linker, which then facilitates its conjugation to the warhead ligand. The final conjugate is then purified and characterized. This workflow is a critical part of the broader PROTAC development process, which includes ligand design, synthesis, and extensive biological evaluation.

PROTAC Synthesis Workflow cluster_0 PROTAC Design & Synthesis cluster_1 Conjugation & Purification cluster_2 Biological Evaluation Target Selection Target Selection Warhead Design Warhead Design Target Selection->Warhead Design Linker Selection Linker Selection (e.g., this compound) Warhead Design->Linker Selection E3 Ligase Ligand Selection E3 Ligase Ligand Selection Linker Selection->E3 Ligase Ligand Selection Deprotection Deprotection E3 Ligase Ligand Selection->Deprotection Activation Activation Deprotection->Activation Conjugation Conjugation Activation->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization In vitro Assays In vitro Assays Characterization->In vitro Assays Cellular Assays Cellular Assays (Degradation, Cytotoxicity) In vitro Assays->Cellular Assays In vivo Studies In vivo Studies Cellular Assays->In vivo Studies

Figure 1: General workflow for the development of a PROTAC, highlighting the synthesis and conjugation steps.

Application in Targeting Kinase Signaling Pathways

The synthesized warhead-linker conjugate can be further elaborated into a PROTAC to target specific proteins involved in disease signaling pathways. Two prominent examples in cancer are the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) signaling pathways. Covalent inhibitors targeting these kinases, such as osimertinib for EGFR and ibrutinib for BTK, serve as effective warheads in PROTAC design.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway, often through mutations in the EGFR gene, is a hallmark of several cancers, including non-small cell lung cancer.[3] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote tumor growth and survival.[4][5] Covalent inhibitors that target a cysteine residue (Cys797) in the ATP-binding site of EGFR can be used as warheads to recruit EGFR for degradation.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Growth Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Growth Promotes

Figure 2: Simplified EGFR signaling pathway leading to cell proliferation and survival.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. In several B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, the BCR pathway is constitutively active, driving cancer cell growth. Ibrutinib is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys481) in the active site of BTK, effectively blocking its kinase activity and downstream signaling. This inhibition leads to decreased B-cell proliferation and increased apoptosis.

BTK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux NFkB_NFAT NF-κB / NFAT Ca_Flux->NFkB_NFAT Gene_Expression Gene Expression NFkB_NFAT->Gene_Expression Cell_Survival B-Cell Proliferation & Survival Gene_Expression->Cell_Survival Promotes

References

Application Notes and Protocols for Coupling Thp-peg4-C1-OH to an E3 Ligase Ligand in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance their physicochemical properties. The Thp-peg4-C1-OH linker is a valuable building block for PROTAC synthesis, offering a tetraethylene glycol spacer to provide optimal length and flexibility, and a tetrahydropyran (THP) protected hydroxyl group for subsequent conjugation. This document provides detailed application notes and protocols for the coupling of this compound to an E3 ligase ligand, a crucial step in the synthesis of potent and effective PROTACs.

Signaling Pathways and Experimental Workflow

The overall process involves a series of chemical reactions to first deprotect the THP-protected alcohol, followed by coupling to an E3 ligase ligand. The resulting intermediate is then ready for conjugation to a POI ligand to complete the PROTAC synthesis. The final compound's ability to induce the degradation of the target protein is then assessed through various biochemical and cellular assays.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Evaluation Thp_Linker This compound Deprotection THP Deprotection Thp_Linker->Deprotection Acidic Conditions Activated_Linker HO-peg4-C1-OH Deprotection->Activated_Linker Coupling Coupling Reaction (e.g., Steglich Esterification) Activated_Linker->Coupling E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) E3_Ligand->Coupling E3_Linker_Intermediate E3 Ligase-Linker Conjugate Coupling->E3_Linker_Intermediate Final_Coupling Final Coupling E3_Linker_Intermediate->Final_Coupling POI_Ligand POI Ligand POI_Ligand->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC Purification Purification (HPLC) PROTAC->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Biological_Assay Biological Evaluation (Western Blot, DC50) Structure_Verification->Biological_Assay

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC utilizing a this compound linker.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of PROTACs utilizing a PEG4 linker and an E3 ligase ligand, based on published literature.

Table 1: Synthesis and Characterization of Pomalidomide-PEG4-based PROTACs

Compound IDE3 Ligase LigandPOI LigandCoupling MethodYield (%)Purity (%) (HPLC)Mass Spectrum (m/z)Reference
PROTAC-1 PomalidomideEGFR InhibitorAmide Coupling58>95Calculated: 850.4, Found: 850.9 [M+H]⁺
PROTAC-2 PomalidomideHDAC8 InhibitorAmide Coupling45>98Calculated: 789.3, Found: 790.3 [M+H]⁺
PROTAC-3 PomalidomideBCL-XL InhibitorAmide Coupling35>97Calculated: 1057.6, Found: 1058.6 [M+H]⁺

Table 2: Biological Activity of Pomalidomide-PEG4-based PROTACs

Compound IDTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC-1 EGFRA549150~90
PROTAC-2 HDAC8Jurkat14793
PROTAC-3 BCL-XLMOLT-425>95

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in coupling this compound to an E3 ligase ligand. These are representative procedures and may require optimization for specific substrates.

Protocol 1: THP Deprotection of this compound

This protocol describes the removal of the acid-labile THP protecting group to yield the free hydroxyl group for subsequent coupling reactions.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and MeOH (or EtOH).

  • Add a catalytic amount of p-TsOH·H₂O (0.1 eq) or PPTS (0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford HO-peg4-C1-OH.

Characterization:

  • Confirm the structure and purity of the deprotected linker by ¹H NMR and Mass Spectrometry.

Protocol 2: Coupling of HO-peg4-C1-OH to a Carboxylic Acid-Functionalized E3 Ligase Ligand (e.g., Pomalidomide-COOH) via Steglich Esterification

This protocol describes the formation of an ester linkage between the deprotected PEG linker and a carboxylic acid-functionalized E3 ligase ligand.

Steglich_Esterification cluster_reactants cluster_reagents cluster_products Linker HO-peg4-C1-OH Reaction + Linker->Reaction Pomalidomide Pomalidomide-COOH Pomalidomide->Reaction DCC DCC Reaction_Plus1 + DMAP DMAP Reaction_Plus2 + Solvent DCM Reaction_Plus3 Ester Pomalidomide-peg4-C1-Ester DCU DCU (precipitate) Arrow -> Arrow->Ester Arrow->DCU

Caption: Chemical scheme for Steglich esterification.

Materials:

  • HO-peg4-C1-OH (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-PEG4-COOH) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Diethyl ether or Hexane

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HO-peg4-C1-OH (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired E3 ligase-linker conjugate.

Characterization:

  • Confirm the structure and purity of the final conjugate by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Coupling of HO-peg4-C1-OH to a Hydroxyl-Functionalized E3 Ligase Ligand (e.g., Hydroxy-Pomalidomide) via Mitsunobu Reaction

This protocol describes the formation of an ether linkage between the deprotected PEG linker and a hydroxyl-functionalized E3 ligase ligand.

Materials:

  • HO-peg4-C1-OH (from Protocol 1)

  • Hydroxyl-functionalized E3 ligase ligand (e.g., 5-hydroxy-pomalidomide) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Dissolve the hydroxyl-functionalized E3 ligase ligand (1.0 eq), HO-peg4-C1-OH (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the E3 ligase-linker conjugate.

Characterization:

  • Confirm the structure and purity of the final conjugate by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

The successful coupling of the this compound linker to an E3 ligase ligand is a critical step in the modular synthesis of PROTACs. The protocols outlined in this document provide a comprehensive guide for researchers to perform these key synthetic transformations. Careful execution of these steps, coupled with rigorous purification and analytical characterization, will enable the generation of high-quality E3 ligase-linker conjugates for the development of novel protein degraders. The choice of coupling strategy will depend on the available functional groups on the E3 ligase ligand. These detailed protocols and the accompanying data serve as a valuable resource for scientists engaged in the exciting and rapidly advancing field of targeted protein degradation.

References

Application Note: Synthesis and Deprotection of THP-Protected PEG4-Ether Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyethylene glycol (PEG) linkers are widely used in drug development and biotechnology to improve the solubility, stability, and pharmacokinetic properties of molecules. The tetrahydropyranyl (THP) group is a common and robust protecting group for alcohols, stable under basic, nucleophilic, and organometallic conditions, yet easily removable under mild acidic conditions.[1][2] This application note provides a detailed protocol for a two-step process: 1) the coupling of a THP-protected PEG4 chloride (THP-O-PEG4-Cl) with a generic alcohol (R-OH) via a Williamson ether synthesis, and 2) the subsequent acidic deprotection of the THP group to yield the final hydroxyl-terminated PEG4-ether conjugate.

The Williamson ether synthesis is a reliable SN2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide.[3][4][5] For this protocol, the alcohol (R-OH) is deprotonated with a strong base, such as sodium hydride (NaH), to form the reactive alkoxide, which then attacks the primary alkyl chloride of the THP-O-PEG4-Cl linker.

Subsequent removal of the THP group is typically achieved through acid-catalyzed hydrolysis. Mild acidic conditions, such as using p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, are effective for cleaving the acetal linkage of the THP ether.

Overall Reaction Scheme

The process involves two main chemical transformations: ether formation followed by deprotection.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: THP Deprotection THP-O-PEG4-Cl THP-O-(CH₂CH₂O)₄-Cl NaH Base(e.g., NaH)Solvent (e.g., THF) R-OH R-OH Product1 THP-O-(CH₂CH₂O)₄-OR Acid Acid Catalyst(e.g., p-TsOH)Solvent (e.g., MeOH) Product1->Acid Intermediate Product NaH->Product1 Coupling Product2 HO-(CH₂CH₂O)₄-OR Acid->Product2 Deprotection

Caption: Overall two-step reaction process.

Experimental Workflow

The following diagram outlines the general laboratory procedure from starting materials to the final purified product.

G cluster_coupling Protocol 1: Coupling Reaction cluster_deprotection Protocol 2: Deprotection A Dissolve R-OH in anhydrous THF B Add NaH portion-wise at 0°C to form alkoxide A->B C Add THP-O-PEG4-Cl dropwise at 0°C B->C D Warm to RT and stir (monitor by TLC) C->D E Quench reaction with saturated NH₄Cl D->E F Perform aqueous workup & extract with EtOAc E->F G Dry, concentrate, and purify (Column Chromatography) F->G H Dissolve purified intermediate in Methanol G->H Characterize Intermediate (NMR, MS) I Add catalytic p-TsOH H->I J Stir at RT (monitor by TLC) I->J K Neutralize with Et₃N or sat. NaHCO₃ J->K L Concentrate solvent in vacuo K->L M Purify final product (Column Chromatography) L->M Final_Product HO-PEG4-O-R M->Final_Product Characterize Final Product (NMR, MS)

Caption: Step-by-step experimental workflow.

Experimental Protocols

Materials Required
  • Reagents: THP-O-PEG4-Cl, Substrate alcohol (R-OH), Sodium hydride (NaH, 60% dispersion in mineral oil), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Anhydrous Tetrahydrofuran (THF), Anhydrous Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes, Saturated aq. Ammonium Chloride (NH₄Cl), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Triethylamine (Et₃N).

  • Equipment: Round-bottom flasks, magnetic stirrer, stir bars, ice bath, argon or nitrogen supply, syringes, septa, rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography.

Protocol 1: Coupling of THP-O-PEG4-Cl with an Alcohol (R-OH)

This procedure is based on the Williamson ether synthesis, which requires anhydrous conditions.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the alcohol R-OH (1.0 eq.) to a round-bottom flask containing anhydrous THF (approx. 0.1 M solution).

  • Alkoxide Formation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) portion-wise. Stir the suspension at 0°C for 30 minutes. Hydrogen gas evolution should be observed.

  • Coupling Reaction: While maintaining the temperature at 0°C, add a solution of THP-O-PEG4-Cl (1.1 eq.) in anhydrous THF dropwise over 15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC until the starting material (R-OH) is consumed.

  • Workup: Cool the flask back to 0°C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure THP-O-PEG4-OR intermediate.

Protocol 2: Acid-Catalyzed Deprotection of the THP Group

The THP ether is cleaved under mild acidic conditions to reveal the terminal hydroxyl group.

  • Preparation: Dissolve the purified THP-O-PEG4-OR intermediate (1.0 eq.) in methanol (approx. 0.1 M solution).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq.).

  • Reaction Progression: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralization: Once the reaction is complete, neutralize the acid by adding a few drops of triethylamine or by pouring the reaction mixture into a saturated aqueous NaHCO₃ solution.

  • Purification: Concentrate the solvent using a rotary evaporator. If NaHCO₃ was used, extract the product with ethyl acetate or dichloromethane. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the final product, HO-PEG4-OR, by silica gel column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical quantitative parameters for the described protocols. Yields are representative and may vary based on the specific R-OH substrate.

ParameterProtocol 1: Coupling (Williamson Ether Synthesis)Protocol 2: THP Deprotection
Key Reagents R-OH, THP-O-PEG4-Cl, NaHTHP-O-PEG4-OR, p-TsOH·H₂O
Stoichiometry (Typical) R-OH (1.0 eq.), NaH (1.2 eq.), Linker (1.1 eq.)Substrate (1.0 eq.), p-TsOH (0.1 eq.)
Solvent Anhydrous THFMethanol (MeOH)
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 4 - 16 hours1 - 4 hours
Workup Quench with NH₄Cl, Aqueous ExtractionNeutralize with Et₃N or NaHCO₃
Purification Method Silica Gel Column ChromatographySilica Gel Column Chromatography
Typical Yield 60 - 85%85 - 98%

References

Application Notes and Protocols for the Deprotection of THP-Protected PEG Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl moieties in multistep organic synthesis due to its ease of installation and stability under a variety of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[1] Its removal, typically under acidic conditions, is a critical step in the synthesis of complex molecules such as PROTACs (Proteolysis Targeting Chimeras), where polyethylene glycol (PEG) linkers are often employed.

This document provides detailed protocols for the deprotection of the THP group from THP-protected PEG alcohols. The specific molecule of interest, Thp-peg4-C1-OH , is understood to be a tetraethylene glycol (PEG4) derivative with a terminal THP ether. Based on available chemical literature and supplier information, this protocol will focus on the representative molecule 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol (also known as THP-PEG4-OH), which is structurally analogous and follows the same deprotection principles.[2]

Chemical Structures

Starting Material: THP-PEG4-OH

  • IUPAC Name: 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol[2]

  • Molecular Formula: C₁₁H₂₂O₅[2]

  • Molecular Weight: 234.29 g/mol [2]

Deprotection Product: Tetraethylene Glycol (PEG4)

  • IUPAC Name: 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethan-1-ol

  • Molecular Formula: C₈H₁₈O₅

  • Molecular Weight: 194.22 g/mol

Deprotection Methods Overview

The selection of a deprotection method depends on the substrate's sensitivity to acid and the desired reaction conditions (e.g., speed, temperature, and reagent cost). Below is a summary of common methods with varying conditions.

MethodReagents/CatalystSolvent(s)TemperatureTypical Reaction TimeYield Range (%)Key Features
Acid-Catalyzed Alcoholysis p-Toluenesulfonic acid (p-TsOH), catalyticMethanol (MeOH)Room Temp.15 min - 2 h>95Fast, efficient, and uses common lab reagents.
Acid-Catalyzed Hydrolysis Acetic Acid (AcOH) / THF / H₂O (3:1:1)THF/WaterRoom Temp. - 45°C4 - 8 hHighMildly acidic conditions suitable for many substrates.
Resin-Catalyzed Hydrolysis Dowex-50W-X8 (acid-washed)Methanol (MeOH)Room Temp.1 - 2 h~98Mild conditions with easy catalyst removal by filtration.
Mild, Non-Acidic Method Lithium Chloride (LiCl), H₂ODMSO90°C6 h85 - 95Suitable for highly acid-sensitive substrates.
Heterogeneous Catalysis Expansive GraphiteMethanol (MeOH)40 - 50°C0.5 - 2 h>90Simple work-up involving filtration of the recyclable catalyst.

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Deprotection using p-TsOH in Methanol

This is a robust and widely used method for THP deprotection. The reaction is typically fast and high-yielding.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve THP-PEG4-OH in Methanol B Add catalytic p-TsOH (or PPTS for milder conditions) A->B 1 C Stir at Room Temperature B->C 2 D Monitor by TLC C->D 3 E Quench with base (e.g., sat. NaHCO₃) D->E 4 F Extract with Organic Solvent E->F 5 G Dry & Concentrate F->G 6 H Purify by Column Chromatography (if needed) G->H 7

Caption: Workflow for Acid-Catalyzed THP Deprotection.

Materials:

  • THP-PEG4-OH

  • Methanol (Anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates (silica gel) and appropriate eluent (e.g., 10% MeOH in DCM)

Procedure:

  • Dissolve THP-PEG4-OH (1.0 eq) in methanol to a concentration of approximately 0.1-0.2 M.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.1 eq). For more acid-sensitive substrates, the milder catalyst pyridinium p-toluenesulfonate (PPTS) can be used.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, PEG4, will have a lower Rf value (more polar) than the starting material.

  • Upon completion (typically 15-60 minutes), quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the product by silica gel column chromatography. Due to the high polarity of PEG4, an eluent system such as 5-15% methanol in dichloromethane is recommended.

Mechanism Diagram:

A THP-O-R + H⁺ B THP-O⁺H-R (Protonated Ether) A->B Protonation C Stabilized Carbocation + R-OH B->C Cleavage D Carbocation + Nu⁻ C->D Nucleophilic Attack (e.g., by MeOH or H₂O) E Byproduct D->E

Caption: Acid-Catalyzed THP Deprotection Mechanism.

Protocol 2: Mild Deprotection for Acid-Sensitive Substrates using Dowex Resin

This method is ideal when the substrate contains other acid-labile functional groups. The solid-supported acid catalyst is easily removed by simple filtration, simplifying the work-up procedure.

Materials:

  • THP-PEG4-OH

  • Methanol (Anhydrous)

  • Dowex-50W-X8 resin

  • 6M Hydrochloric Acid (HCl) for resin activation

  • Basic alumina or a short plug of silica gel

Procedure:

  • Activate the Resin: Wash Dowex-50W-X8 resin in a chromatography column with 6M HCl. Then, wash with distilled water until the eluate is neutral (test with pH paper or against silver nitrate). Finally, wash with methanol to prepare it for the reaction.

  • Dissolve THP-PEG4-OH (1.0 eq) in methanol (~0.1 M).

  • Add the activated Dowex resin to the solution (a catalytic amount, e.g., 10-20% by weight of the substrate).

  • Stir the suspension at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the resin. Wash the resin with a small amount of methanol.

  • Combine the filtrate and washings.

  • Evaporate the solvent under reduced pressure to obtain the deprotected PEG4 alcohol. The product is often pure enough for subsequent steps without further purification. If needed, pass the crude product through a short plug of basic alumina to remove any residual acidic traces.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature (to 40°C) or the addition of more catalyst may be required. However, with PEG substrates, the reaction is generally facile.

  • Formation of Diastereomers: The THP group introduces a new stereocenter, which can lead to a mixture of diastereomers if the original alcohol is chiral. This can sometimes complicate NMR analysis but is irrelevant for the achiral THP-PEG4-OH.

  • Aqueous Work-up: PEG derivatives can have significant water solubility. During extraction, it may be necessary to saturate the aqueous layer with NaCl to improve partitioning into the organic phase.

  • Storage of THP-Ethers: THP-protected compounds can be sensitive to trace amounts of acid during storage, which can cause premature deprotection. It is advisable to store them over a small amount of solid sodium bicarbonate.

References

Application Notes and Protocols for Thp-peg4-C1-OH in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thp-peg4-C1-OH: A Versatile Linker for Targeted Protein Degradation

This compound is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting disease-causing proteins, co-opt the body's own cellular machinery to specifically target and eliminate them.[1][2] This is achieved through the ubiquitin-proteasome system (UPS), the cell's natural protein disposal mechanism.

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.

This compound serves as a polyethylene glycol (PEG)-based linker, a class of linkers widely used in PROTAC design. The PEG component enhances the hydrophilicity and solubility of the PROTAC molecule.[] The "peg4" designation indicates four repeating ethylene glycol units. The Tetrahydropyran (Thp) group is a protecting group for the terminal hydroxyl, which can be removed under acidic conditions to allow for further chemical modifications. The terminal hydroxyl (-OH) provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand during PROTAC synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing synthetic routes and for understanding the potential pharmacokinetic characteristics of the resulting PROTAC.

PropertyValueReference
Molecular Formula C14H28O6[4]
Molecular Weight 292.37 g/mol [4]
Boiling Point 270 °C (Predicted)
Density 1.09±0.1 g/cm3 (Predicted)
Storage 2 years at -20°C (Powder), 2 weeks at 4°C (in DMSO), 6 months at -80°C (in DMSO)

Mechanism of Action: PROTACs and the Ubiquitin-Proteasome System

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome, a large protein complex that breaks down ubiquitinated proteins into smaller peptides. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound based) PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Target Protein (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation E3_bound->POI_bound Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_bound Ub Transfer Peptides Degraded Peptides Proteasome->Peptides Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs utilizing a PEG-based linker like this compound. Note: These protocols are representative and may require optimization for specific target proteins and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a common synthetic route involving the deprotection of the Thp group followed by sequential amide bond formation.

Materials:

  • This compound

  • Target Protein Ligand with a carboxylic acid or amine handle

  • E3 Ligase Ligand (e.g., pomalidomide or VHL ligand) with a corresponding reactive handle

  • Deprotection reagent: p-Toluenesulfonic acid (p-TSA) or similar acid catalyst

  • Coupling reagents: HATU, HOBt, or EDC/NHS

  • Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in methanol.

    • Add a catalytic amount of p-TSA.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., DCM), dry over sodium sulfate, and concentrate under reduced pressure to yield the deprotected PEG4-linker.

  • First Amide Coupling:

    • Dissolve the first binding moiety (either the POI ligand or the E3 ligase ligand with a carboxylic acid) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir for 15 minutes at room temperature.

    • Add the deprotected PEG4-linker (with the now free hydroxyl group, which would be further functionalized to an amine or other reactive group in a preceding step not detailed here, or the protocol would involve an ether linkage). For amide coupling, the linker's hydroxyl would typically be converted to an amine or carboxylic acid first.

    • Alternatively, if the linker's hydroxyl is to be coupled directly, an appropriate activation method should be used.

    • Stir the reaction overnight at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash chromatography.

  • Second Amide Coupling:

    • Take the product from the previous step and react it with the second binding moiety (with the corresponding carboxylic acid or amine handle) using similar amide coupling conditions as described above.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Synthesis_Workflow start This compound deprotection Acidic Deprotection start->deprotection linker HO-peg4-C1-OH deprotection->linker functionalization Functionalization (e.g., to Amine) linker->functionalization activated_linker H2N-peg4-C1-OH functionalization->activated_linker coupling1 Amide Coupling 1 (HATU, DIPEA) activated_linker->coupling1 poi_ligand POI Ligand (-COOH) poi_ligand->coupling1 e3_ligand E3 Ligand (-COOH) coupling2 Amide Coupling 2 (HATU, DIPEA) e3_ligand->coupling2 intermediate POI-Linker-NH2 coupling1->intermediate intermediate->coupling2 protac Final PROTAC coupling2->protac purification Purification (HPLC) protac->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure PROTAC characterization->final_product

Caption: A generalized workflow for PROTAC synthesis.

Protocol 2: In-Cell Protein Degradation Assay (Western Blot)

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein within a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for western blots

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Representative Data for PEG4-Linker Containing PROTACs

Target ProteinE3 LigaseLinker Length (atoms)DC50DmaxCell Line
BRD4VHL~16~50 nM>90%HeLa
BTKCRBN~16~10 nM>95%MOLM-14
ERRαVHL~16~100 nM~85%22Rv1

Note: The performance of a PROTAC is highly dependent on the specific ligands for the target protein and E3 ligase, as well as the cellular context. The data above should be considered as a general reference.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its PEG-based structure offers favorable solubility properties, and the protected hydroxyl group allows for versatile and controlled synthetic strategies. The provided protocols and representative data serve as a guide for researchers entering the exciting field of targeted protein degradation. Successful PROTAC development will invariably require empirical optimization of the linker, as well as the target and E3 ligase ligands, to achieve the desired potency and selectivity for a given therapeutic application.

References

Solid-Phase Synthesis of PROTACs Using a Thp-Protected PEG Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This is achieved through their unique heterobifunctional structure, which consists of two distinct ligands connected by a flexible linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are frequently employed to enhance the aqueous solubility and cell permeability of PROTACs.

Solid-phase synthesis offers a streamlined and efficient approach for the rapid assembly of PROTAC libraries. By immobilizing one of the components on a solid support, purification is simplified to filtration and washing steps, and excess reagents can be used to drive reactions to completion.

This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing a tetrahydropyranyl (Thp)-protected PEG linker, specifically Thp-peg4-C1-OH. The acid-labile nature of the Thp protecting group allows for its strategic removal during the synthetic sequence.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs operate by coopting the ubiquitin-proteasome system (UPS), a fundamental cellular process for protein degradation. The following diagram illustrates the key steps in PROTAC-mediated protein degradation.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recycled_PROTAC Recycled PROTAC Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub-E2 Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 ATP ADP+Pi E2 E2 Conjugating Enzyme E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC using this compound typically follows a sequential assembly strategy. The general workflow is depicted below.

SPPS_Workflow cluster_workflow Solid-Phase PROTAC Synthesis Workflow Start Start: Resin Selection Immobilization Step 1: Immobilization of E3 Ligase Ligand or POI Ligand Start->Immobilization Washing1 Washing Immobilization->Washing1 Linker_Coupling Step 2: Coupling of This compound Washing1->Linker_Coupling Washing2 Washing Linker_Coupling->Washing2 Deprotection Step 3: Acidic Deprotection of Thp Group Washing2->Deprotection Neutralization Neutralization Deprotection->Neutralization Washing3 Washing Neutralization->Washing3 Final_Coupling Step 4: Coupling of Final Ligand (POI or E3) Washing3->Final_Coupling Washing4 Washing Final_Coupling->Washing4 Cleavage Step 5: Cleavage from Resin Washing4->Cleavage Purification Step 6: Purification (e.g., HPLC) Cleavage->Purification End Final PROTAC Purification->End

Caption: General experimental workflow for solid-phase PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a PROTAC using this compound. These protocols assume the initial immobilization of an E3 ligase ligand with an available amine handle for linker coupling.

Materials and Reagents
  • Resin: Amine-functionalized resin (e.g., Rink Amide resin, Sieber Amide resin) pre-loaded with the E3 ligase ligand.

  • Linker: this compound

  • POI Ligand: Carboxylic acid-functionalized ligand for the protein of interest.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide).

  • Bases: DIPEA (N,N-Diisopropylethylamine), Piperidine.

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol).

  • Deprotection Reagent: TFA (Trifluoroacetic acid).

  • Cleavage Cocktail: A mixture of TFA, water, and a scavenger (e.g., triisopropylsilane).

Protocol 1: Resin Preparation and E3 Ligase Ligand Immobilization

This protocol outlines the initial loading of the E3 ligase ligand onto the solid support.

  • Resin Swelling: Swell the amine-functionalized resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If using an Fmoc-protected amine resin, treat the resin with a solution of 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Ligand Coupling:

    • In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (2-3 equivalents relative to resin loading) in DMF.

    • Add a coupling agent (e.g., HATU, 2-3 eq.) and a base (e.g., DIPEA, 4-6 eq.).

    • Stir the activation mixture for 5-10 minutes.

    • Add the activated ligand solution to the swollen and deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 4-16 hours. Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines).

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Coupling of this compound Linker
  • Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF.

  • Linker Activation:

    • In a separate flask, dissolve this compound (2-3 eq.) in DMF.

    • Add a coupling agent (e.g., HATU, 2-3 eq.) and a base (e.g., DIPEA, 4-6 eq.).

    • Stir the activation mixture for 5-10 minutes.

  • Coupling Reaction: Add the activated linker solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 4-16 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Deprotection of the Thp Group

The Thp group is an acetal that is labile under acidic conditions.

  • Resin Swelling: Swell the resin in DCM.

  • Deprotection: Treat the resin with a solution of 1-5% TFA in DCM for 1-2 hours. The optimal concentration of TFA and reaction time should be determined empirically to ensure complete deprotection without premature cleavage from the resin.

  • Washing: Wash the resin with DCM (3x) to remove the cleaved Thp group and excess acid.

  • Neutralization: Treat the resin with a solution of 10% DIPEA in DCM (2 x 5 minutes).

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

Protocol 4: Coupling of the POI Ligand
  • POI Ligand Activation:

    • In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (2-3 eq.) in DMF.

    • Add a coupling agent (e.g., HATU, 2-3 eq.) and a base (e.g., DIPEA, 4-6 eq.).

    • Stir the activation mixture for 5-10 minutes.

  • Coupling Reaction: Add the activated POI ligand solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 4-16 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 5: Cleavage of the PROTAC from the Resin
  • Preparation: Place the dried resin in a reaction vessel.

  • Cleavage: Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Collection: Filter the resin and collect the filtrate containing the cleaved PROTAC.

  • Concentration: Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.

  • Precipitation: Precipitate the crude PROTAC by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture and decant the ether. Dry the crude product under vacuum.

Protocol 6: Purification
  • Dissolution: Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO/water or acetonitrile/water).

  • Purification: Purify the PROTAC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Data Presentation

The following tables provide representative, illustrative data for a solid-phase PROTAC synthesis campaign. Actual results will vary depending on the specific ligands, resin, and reaction conditions used.

Table 1: Summary of Solid-Phase Synthesis Steps and Conditions

StepReagents and ConditionsReaction Time (h)Monitoring
E3 Ligand Immobilization E3 Ligand (2 eq.), HATU (2 eq.), DIPEA (4 eq.), DMF12Kaiser Test
Linker Coupling This compound (2 eq.), HATU (2 eq.), DIPEA (4 eq.), DMF12LC-MS of cleaved aliquot
Thp Deprotection 2% TFA in DCM1.5LC-MS of cleaved aliquot
POI Ligand Coupling POI Ligand (2 eq.), HATU (2 eq.), DIPEA (4 eq.), DMF12LC-MS of cleaved aliquot
Cleavage from Resin 95% TFA, 2.5% H₂O, 2.5% TIS3-

Table 2: Representative Yield and Purity Data

PROTAC IDResin Loading (mmol/g)Crude Yield (mg)Purity after HPLC (%)Final Yield (%)
PROTAC-0010.545>9835
PROTAC-0020.542>9932
PROTAC-0030.551>9740

Final yield is calculated based on the initial resin loading.

Conclusion

The solid-phase synthesis of PROTACs using a Thp-protected PEG linker provides a robust and efficient method for the construction of these complex molecules. The acid-labile nature of the Thp group offers an orthogonal deprotection strategy that is compatible with standard solid-phase synthesis conditions. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the rapid and systematic development of novel PROTAC-based therapeutics.

Application Notes and Protocols for the Purification of PROTACs Synthesized with Thp-peg4-C1-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins. The synthesis of these heterobifunctional molecules often involves multi-step processes, culminating in a critical purification step to ensure the removal of unreacted starting materials, intermediates, and byproducts. This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the Thp-peg4-C1-OH linker, a common polyethylene glycol (PEG)-based linker. The protocols focus on leveraging common chromatographic techniques, including reverse-phase and normal-phase chromatography, to achieve high-purity PROTACs suitable for downstream biological assays and preclinical development.

Introduction

PROTACs are comprised of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. The linker plays a crucial role in PROTAC efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).

The this compound linker incorporates a tetrahydropyranyl (Thp) protected alcohol and a tetra-polyethylene glycol (PEG4) chain. The PEG component enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC.[1][2][3] The Thp protecting group is acid-labile and is typically removed during the synthetic sequence to allow for conjugation to either the POI ligand or the E3 ligase ligand.

Purification of the final PROTAC is a critical step to ensure that the biological effects observed are solely attributable to the intended molecule. Common impurities include unreacted starting materials, excess reagents, and side-products from the coupling and deprotection steps. This guide outlines systematic approaches for the purification of PROTACs containing the this compound linker.

Purification Strategies

The choice of purification strategy largely depends on the physicochemical properties of the final PROTAC, particularly its polarity and solubility. Given the PEG component, these PROTACs are often more polar than their non-PEGylated counterparts. Both normal-phase and reverse-phase chromatography are viable options.

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. This technique can be effective for purifying protected intermediates and final PROTACs that are not highly water-soluble.[4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a non-polar stationary phase (e.g., C18, C8, or C4) and a polar mobile phase.[5] This is the most common and powerful technique for the final purification of polar molecules like PEGylated PROTACs, offering high resolution and yielding highly pure products.

Experimental Protocols

Protocol 1: General Workflow for PROTAC Purification

This protocol outlines a general workflow for the purification of a PROTAC synthesized using this compound. Optimization of specific parameters will be required for each unique PROTAC molecule.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_PROTAC Crude PROTAC Mixture Initial_Cleanup Initial Cleanup (Optional) [e.g., Solid-Phase Extraction] Crude_PROTAC->Initial_Cleanup Load Primary_Purification Primary Purification [Reverse-Phase HPLC or Normal-Phase Flash Chromatography] Initial_Cleanup->Primary_Purification Elute Fraction_Analysis Fraction Analysis [LC-MS, TLC] Primary_Purification->Fraction_Analysis Collect Fractions Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal [Lyophilization or Rotary Evaporation] Pooling->Solvent_Removal Purity_Assessment Purity Assessment [Analytical HPLC, LC-MS] Solvent_Removal->Purity_Assessment Final_Product Pure PROTAC Purity_Assessment->Final_Product Confirm Purity

Caption: General workflow for the purification of PROTACs.

Protocol 2: Reverse-Phase HPLC Purification

Materials and Reagents:

  • Crude PROTAC sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • Reverse-phase HPLC column (e.g., C18, C8, C4, Phenyl-Hexyl)

  • Preparative HPLC system with a UV detector and fraction collector

  • Lyophilizer

Methodology:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA : 5% ACN with 0.1% TFA) for at least 5-10 column volumes.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the PROTAC using a linear gradient of increasing organic solvent (Mobile Phase B). A typical gradient might be from 5% to 95% ACN over 30-60 minutes.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 214 nm, 254 nm, or 280 nm).

  • Fraction Analysis: Analyze the collected fractions by analytical LC-MS to identify those containing the pure PROTAC.

  • Pooling and Lyophilization: Pool the pure fractions and freeze-dry using a lyophilizer to remove the mobile phase and obtain the final product as a solid.

Data Presentation: RP-HPLC Purification Parameters

ParameterValue/Setting
Instrument Preparative HPLC System
Column e.g., C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5-95% B over 40 min
Flow Rate 15 mL/min
Detection 254 nm
Injection Volume 1-5 mL (Concentration dependent)
Yield Report in mg and %
Purity Report as % area by analytical HPLC
Protocol 3: Normal-Phase Flash Chromatography Purification

Materials and Reagents:

  • Crude PROTAC sample

  • Silica gel column

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Flash chromatography system

  • Thin-Layer Chromatography (TLC) plates and chamber

Methodology:

  • Method Development (TLC): Develop a suitable solvent system using TLC to achieve good separation of the PROTAC from impurities. The desired product should have an Rf value between 0.2 and 0.4.

  • Sample Loading: Dissolve the crude PROTAC in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (e.g., 100% Hexanes or EtOAc/Hexanes mixture).

  • Elution: Run the purification using a gradient of increasing polar solvent (e.g., increasing percentage of EtOAc in Hexanes, or MeOH in DCM).

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure PROTAC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Normal-Phase Flash Chromatography Parameters

ParameterValue/Setting
Instrument Flash Chromatography System
Stationary Phase Silica Gel (e.g., 40 g cartridge)
Mobile Phase A e.g., Dichloromethane (DCM)
Mobile Phase B e.g., Methanol (MeOH)
Gradient 0-10% B over 25 min
Flow Rate 30 mL/min
Detection 254 nm
Yield Report in mg and %
Purity Report as % area by analytical HPLC

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate column or mobile phase.Screen different stationary phases (e.g., C8, C4, Phenyl-Hexyl for RP-HPLC). Optimize the gradient slope (shallower gradient for better resolution). Try a different mobile phase modifier (e.g., formic acid instead of TFA).
Co-elution of Impurities Similar polarity of PROTAC and impurity.Employ an orthogonal purification technique (e.g., normal-phase if reverse-phase failed, or ion-exchange chromatography if applicable).
Product Aggregation Hydrophobic interactions.Add excipients like arginine to the mobile phase. Optimize buffer pH and ionic strength.
Low Recovery Adsorption to column or insolubility.Test different mobile phase compositions. Ensure the sample is fully dissolved before injection. For RP-HPLC, consider using a different organic solvent like methanol.

Signaling Pathway and Mechanism

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Ub_POI->PROTAC PROTAC Recycling Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

The purification of PROTACs synthesized with the this compound linker is a critical step in their development. A systematic approach utilizing reverse-phase HPLC is generally the most effective method for achieving high purity of these polar molecules. Normal-phase chromatography can also be a valuable tool, particularly for less polar intermediates. Careful optimization of the chromatographic conditions, guided by analytical techniques such as LC-MS and TLC, is essential for successful purification. The protocols and guidelines presented here provide a solid foundation for researchers to develop robust and efficient purification strategies for their specific PROTAC molecules.

References

Application Notes and Protocols for the Analytical Characterization of Thp-peg4-C1-OH Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A typical PROTAC molecule is composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a crucial role in optimizing the physicochemical properties of the PROTAC and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.

This document provides detailed application notes and protocols for the analytical characterization of PROTACs containing the Thp-peg4-C1-OH linker. This linker is a flexible, hydrophilic polyethylene glycol (PEG)-based linker incorporating a tetrahydropyran (Thp) group, which can influence the solubility, cell permeability, and conformational properties of the PROTAC. The following sections will outline key analytical techniques to assess the purity, structural integrity, target engagement, ternary complex formation, and cellular activity of a hypothetical this compound-containing PROTAC targeting the Extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK/ERK signaling pathway.

I. Structural and Purity Analysis of this compound PROTAC

A thorough characterization of the synthesized PROTAC is the foundational step in its development. This involves confirming its chemical identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of the synthesized PROTAC and for its purification.[1][2][3] The hydrophobicity of the PROTAC, influenced by the target and E3 ligase ligands, and the hydrophilicity of the this compound linker will determine its retention on the non-polar stationary phase. A gradient elution with an increasing concentration of an organic solvent (e.g., acetonitrile) is typically used to elute the PROTAC.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Data Analysis: The purity of the PROTAC is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is essential for confirming the molecular weight of the synthesized PROTAC.[4][5] High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern of the PROTAC.

Experimental Protocol: LC-MS Analysis

  • LC System: Couple the HPLC system described above to a mass spectrometer.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.

  • Ionization Mode: Positive ion mode is typically used for PROTAC analysis.

  • Mass Range: Scan a mass range that includes the expected molecular weight of the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the observed mass with the calculated theoretical mass of the PROTAC. The fragmentation pattern from MS/MS can be analyzed to confirm the connectivity of the different components of the PROTAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful tool for the definitive structural elucidation of the PROTAC molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of the protons and carbons, respectively, confirming the presence of all structural components, including the this compound linker. 2D NMR techniques like COSY and HSQC can be used to assign all signals and confirm the connectivity of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify all proton signals.

    • ¹³C NMR: To identify all carbon signals.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the complete structure of the this compound containing PROTAC.

Table 1: Illustrative Structural and Purity Data for a Hypothetical ERK1/2 PROTAC (ERK-PROTAC-1) with this compound Linker

ParameterMethodResult
PurityHPLC (254 nm)>98%
Molecular Weight (M+H)⁺LC-MS (ESI+)Observed: 987.54 Da, Calculated: 987.53 Da
Structure Confirmation¹H, ¹³C NMRConsistent with proposed structure

II. Biophysical Characterization of Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation. Several biophysical techniques can be used to characterize these interactions.

Surface Plasmon Resonance (SPR)

Application Note: SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions. It can be used to determine the binding affinities (KD) of the PROTAC to both the target protein and the E3 ligase individually (binary interactions) and to characterize the formation and stability of the ternary complex.

Experimental Protocol: SPR Analysis

  • Protein Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD1).

    • In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein (ERK1/2) to determine the binding affinity (KD2).

  • Ternary Complex Analysis:

    • Inject a mixture of the target protein and the PROTAC at varying concentrations over the immobilized E3 ligase.

    • The formation of the ternary complex will result in a further increase in the SPR signal.

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). The cooperativity of ternary complex formation can also be assessed.

Isothermal Titration Calorimetry (ITC)

Application Note: ITC is a thermodynamic technique that measures the heat changes associated with biomolecular interactions. It provides a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. ITC is considered the gold standard for characterizing binding interactions in solution.

Experimental Protocol: ITC Analysis

  • Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the target protein to determine the binding parameters for this interaction.

    • Titrate the PROTAC into a solution of the E3 ligase to determine the binding parameters for this interaction.

  • Ternary Complex Titration:

    • Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and the E3 ligase.

    • Alternatively, titrate the target protein into a solution containing a pre-formed complex of the PROTAC and the E3 ligase.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters. Cooperativity can be calculated by comparing the binding affinities in the binary and ternary systems.

Table 2: Illustrative Biophysical Data for ERK-PROTAC-1

InteractionTechniqueKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
ERK-PROTAC-1 to ERK1/2ITC50-8.5-2.11.0
ERK-PROTAC-1 to E3 Ligase (VHL)ITC120-7.2-2.81.1
Ternary Complex FormationSPR25N/AN/AN/A

III. Cellular Characterization of PROTAC Activity

Ultimately, the efficacy of a PROTAC is determined by its ability to engage its target in a cellular environment and induce its degradation.

Cellular Thermal Shift Assay (CETSA)

Application Note: CETSA is a powerful method to confirm target engagement in intact cells. The principle is that the binding of a ligand (the PROTAC) to its target protein can alter the thermal stability of the protein. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated. A shift in this curve in the presence of the PROTAC indicates target engagement.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cells with the PROTAC at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspension or lysate at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein (ERK1/2) in the supernatant by Western blotting or other quantitative protein analysis methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the PROTAC indicates target engagement.

Western Blotting for Protein Degradation

Application Note: Western blotting is a standard and widely used technique to quantify the level of a specific protein in a cell lysate. It is the primary method to determine the extent of target protein degradation induced by the PROTAC. Key parameters such as DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum degradation achieved) can be determined from dose-response experiments.

Experimental Protocol: Western Blotting

  • Cell Treatment: Seed cells and treat with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of total protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein (ERK1/2).

    • Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Table 3: Illustrative Cellular Activity Data for ERK-PROTAC-1

ParameterMethodResult
Target Engagement (ΔTm)CETSA+ 4.2 °C
DC₅₀Western Blot (24h)50 nM
DₘₐₓWestern Blot (24h)>90%

IV. Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a this compound containing PROTAC.

G cluster_synthesis PROTAC Synthesis & Purification cluster_characterization Structural Characterization cluster_biophysical Biophysical Analysis cluster_cellular Cellular Assays synthesis Synthesis of This compound PROTAC purification HPLC Purification synthesis->purification hplc Purity Check (HPLC) purification->hplc ms Identity Confirmation (MS) hplc->ms nmr Structure Elucidaion (NMR) ms->nmr spr Ternary Complex Formation (SPR) nmr->spr itc Binding Thermodynamics (ITC) spr->itc cetsa Target Engagement (CETSA) itc->cetsa wb Protein Degradation (Western Blot) cetsa->wb

Caption: Experimental workflow for PROTAC characterization.

Signaling Pathway

The following diagram illustrates the MAPK/ERK signaling pathway and the point of intervention for an ERK-targeting PROTAC.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK PROTAC ERK-PROTAC-1 ERK->PROTAC Proteasome Proteasome ERK->Proteasome Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PROTAC->Proteasome Ubiquitination E3 E3 Ligase E3->PROTAC

Caption: MAPK/ERK signaling pathway and PROTAC intervention.

Conclusion

The comprehensive analytical characterization of PROTACs is paramount for their successful development as therapeutic agents. This document provides a detailed guide for the characterization of PROTACs containing the this compound linker, focusing on a hypothetical ERK1/2 degrader. The described protocols for HPLC, MS, NMR, SPR, ITC, CETSA, and Western blotting provide a robust framework for assessing the critical attributes of a PROTAC, from its chemical integrity to its biological activity. The provided illustrative data and diagrams serve as a practical reference for researchers in this exciting and rapidly evolving field.

References

Measuring the Cellular Permeability of Thp-peg4-C1-OH PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3] The Thp-peg4-C1-OH is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of PROTACs.[4][5] A critical determinant of a PROTAC's efficacy is its ability to permeate the cell membrane to reach its intracellular target. Due to their high molecular weight and large polar surface area, assessing the cellular permeability of PROTACs is a significant challenge in their development. This document provides detailed application notes and protocols for measuring the cellular permeability of PROTACs incorporating the this compound linker.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Key Experiments for Measuring Cellular Permeability

Several in vitro assays are employed to evaluate the cellular permeability of PROTACs. These can be broadly classified into cell-free and cell-based methods.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane. It is a valuable tool for early-stage screening of PROTAC candidates.

Experimental Protocol:

  • Preparation of the Lipid Membrane:

    • Prepare a 1% (w/v) solution of lecithin in dodecane.

    • Sonicate the mixture until the lecithin is completely dissolved.

    • Carefully pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well donor plate.

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound PROTAC in a suitable solvent (e.g., DMSO).

    • Prepare the donor solution by diluting the PROTAC stock solution to the final desired concentration (e.g., 10 µM) in a buffer solution (e.g., PBS, pH 7.4) with a low percentage of DMSO (e.g., <1%).

    • Prepare the acceptor solution, which is the same buffer solution without the PROTAC.

  • Assay Procedure:

    • Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.

    • Add 150 µL of the donor solution to each well of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

    ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

    Papp=VAArea×Time×ln(1[C]A[C]eq)P{app} = \frac{V_A}{Area \times Time} \times \ln \left( 1 - \frac{[C]A}{[C]{eq}} \right)Papp​=Area×TimeVA​​×ln(1−[C]eq​[C]A​​)

    Where:

    • VAV_AVA​
      is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

    • [C]A[C]_A[C]A​
      is the concentration of the compound in the acceptor well.

    • ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

      [C]eq[C]{eq}[C]eq​
      is the equilibrium concentration.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Lipid_Prep Prepare Lipid Solution (1% Lecithin in Dodecane) Coat_Plate Coat Donor Plate with Lipid Solution Lipid_Prep->Coat_Plate PROTAC_Prep Prepare PROTAC Donor Solution Add_Solutions Add Donor & Acceptor Solutions to Plates PROTAC_Prep->Add_Solutions Buffer_Prep Prepare Acceptor Buffer Buffer_Prep->Add_Solutions Coat_Plate->Add_Solutions Assemble_Plates Assemble Donor and Acceptor Plates Add_Solutions->Assemble_Plates Incubate Incubate at Room Temperature Assemble_Plates->Incubate Separate_Plates Separate Plates Incubate->Separate_Plates Analyze_Conc Analyze PROTAC Concentration (LC-MS/MS) Separate_Plates->Analyze_Conc Calculate_Papp Calculate Apparent Permeability (Papp) Analyze_Conc->Calculate_Papp

Caption: PAMPA Experimental Workflow.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based method that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium. This assay provides a more physiologically relevant measure of permeability, as it accounts for both passive diffusion and active transport mechanisms.

Experimental Protocol:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the Caco-2 cells onto permeable supports (e.g., Transwell® inserts) at a high density.

    • Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • For apical-to-basolateral (A-B) permeability, add the this compound PROTAC solution to the apical (donor) chamber and fresh transport buffer to the basolateral (acceptor) chamber.

    • For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral (donor) chamber and fresh transport buffer to the apical (acceptor) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Analysis:

    • At the end of the incubation, collect samples from both the donor and acceptor chambers.

    • Quantify the concentration of the PROTAC in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Caco2_Workflow cluster_cell_culture Cell Culture & Monolayer Formation cluster_permeability_assay Permeability Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 Cells on Permeable Supports Differentiate Culture for 18-22 Days to Form Monolayer Seed_Cells->Differentiate Check_Integrity Monitor Monolayer Integrity (TEER) Differentiate->Check_Integrity Wash_Monolayer Wash Monolayer with Transport Buffer Check_Integrity->Wash_Monolayer Add_PROTAC_AB Add PROTAC to Apical Side (A-B Permeability) Wash_Monolayer->Add_PROTAC_AB Add_PROTAC_BA Add PROTAC to Basolateral Side (B-A Permeability) Wash_Monolayer->Add_PROTAC_BA Incubate Incubate at 37°C Add_PROTAC_AB->Incubate Add_PROTAC_BA->Incubate Collect_Samples Collect Samples from Apical & Basolateral Chambers Incubate->Collect_Samples Analyze_Conc Analyze PROTAC Concentration (LC-MS/MS) Collect_Samples->Analyze_Conc Calculate_Papp_ER Calculate Papp (A-B, B-A) and Efflux Ratio (ER) Analyze_Conc->Calculate_Papp_ER

Caption: Caco-2 Permeability Assay Workflow.

Cellular Uptake Assay

This assay directly measures the accumulation of the PROTAC inside cells over time.

Experimental Protocol:

  • Cell Culture:

    • Seed the target cells in a multi-well plate (e.g., 24- or 96-well) and culture until they reach near-confluence.

  • Uptake Assay:

    • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., HBSS-HEPES, pH 7.4).

    • Add the this compound PROTAC solution at the desired concentration to the cells.

    • Incubate the plate at 37°C for various time points.

    • To stop the uptake, rapidly wash the cells with ice-cold PBS three times.

  • Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the intracellular concentration of the PROTAC in the cell lysate using LC-MS/MS.

    • The data can be used to determine the rate and extent of cellular uptake.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured table for easy comparison.

PROTAC ID Assay Type Papp (x 10⁻⁶ cm/s) Efflux Ratio Intracellular Concentration (nM)
PROTAC-Thp-peg4-C1-OH-XPAMPAValueN/AN/A
PROTAC-Thp-peg4-C1-OH-XCaco-2 (A-B)Value\multirow{2}{}{Value}N/A
PROTAC-Thp-peg4-C1-OH-XCaco-2 (B-A)ValueN/A
PROTAC-Thp-peg4-C1-OH-XCellular Uptake (at time T)N/AN/AValue
Control Compound 1PAMPAValueN/AN/A
Control Compound 2Caco-2 (A-B)Value\multirow{2}{}{Value}N/A
Control Compound 2Caco-2 (B-A)ValueN/A

Conclusion

The cellular permeability of PROTACs is a critical parameter that influences their therapeutic efficacy. The protocols outlined in this document for PAMPA, Caco-2 permeability, and cellular uptake assays provide a comprehensive framework for evaluating the permeability of PROTACs containing the this compound linker. The selection of the appropriate assay or combination of assays will depend on the stage of drug discovery and the specific questions being addressed. A thorough understanding of a PROTAC's permeability characteristics is essential for the rational design and optimization of these promising therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Thp-peg4-C1-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low yields in Thp-peg4-C1-OH coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functional groups?

This compound is a polyethylene glycol (PEG) linker often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. It contains two key functional groups:

  • A terminal hydroxyl group (-OH): This is the primary reactive site for coupling reactions. However, the hydroxyl group is a poor leaving group and typically requires activation before it can efficiently react with other molecules.

  • A tetrahydropyranyl (THP) protected hydroxyl group: The THP group is an acid-labile protecting group. Its removal under acidic conditions reveals a second hydroxyl group, which can be used for subsequent reactions or may need to be considered in the overall reaction scheme.

Q2: What are the common causes for low yield in coupling reactions involving this compound?

Low coupling yields can arise from several factors:

  • Incomplete activation of the terminal hydroxyl group: The -OH group is not sufficiently reactive on its own and requires conversion to a better leaving group.

  • Suboptimal reaction conditions: Factors such as temperature, reaction time, solvent, and pH can significantly impact the reaction efficiency.

  • Steric hindrance: The bulky nature of the coupling partners or the PEG chain itself can impede the reaction.

  • Instability of reagents: The activating agents or the this compound itself may degrade under the reaction conditions.

  • Side reactions: Unwanted reactions, such as the premature deprotection of the THP group or reactions with the solvent, can consume starting materials and reduce the yield of the desired product.

  • Difficult purification: Separation of the desired product from unreacted starting materials, byproducts, and coupling reagents can be challenging, leading to apparent low yields.

Troubleshooting Guides

Problem 1: Low yield when coupling this compound to a carboxylic acid.

This reaction typically involves an esterification reaction.

Troubleshooting Steps:

  • Ensure proper activation of the hydroxyl group:

    • Mitsunobu Reaction: This is a reliable method for converting alcohols to esters with inversion of configuration.[1][2][3] Ensure that the triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are fresh and added under anhydrous conditions. The reaction is typically performed at 0°C to room temperature in a solvent like THF.[3][4]

    • Activation as a Tosylate or Mesylate: Convert the hydroxyl group to a better leaving group by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate or mesylate can then be displaced by the carboxylate. Be aware that this is a two-step process.

  • Optimize reaction conditions for esterification:

    • For direct esterification (without pre-activation): This method can be sluggish. Consider using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    • Solvent: Use an appropriate anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Temperature: While many reactions are performed at room temperature, gentle heating may be required for sterically hindered substrates. However, be cautious of potential side reactions at higher temperatures.

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagents.

dot

Esterification_Troubleshooting start Low Yield in Esterification check_activation Check -OH Activation start->check_activation check_conditions Optimize Reaction Conditions start->check_conditions mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) check_activation->mitsunobu Method 1 tosylation Tosylation/Mesylation (TsCl/MsCl, Pyridine) check_activation->tosylation Method 2 mitsunobu->check_conditions tosylation->check_conditions coupling_agents Use Coupling Agents (EDC/DCC, DMAP) check_conditions->coupling_agents If direct solvent_temp Adjust Solvent/Temp check_conditions->solvent_temp purification Review Purification coupling_agents->purification solvent_temp->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low yield in esterification.

Problem 2: Low yield when coupling this compound to an amine.

This reaction aims to form an ether or an amide bond, depending on the strategy.

Troubleshooting Steps:

  • Activate the hydroxyl group for nucleophilic substitution:

    • Convert to a Tosylate or Mesylate: As described above, this creates a good leaving group that can be displaced by the amine. This is a common and effective method.

    • Mitsunobu Reaction: While typically used for esterification, the Mitsunobu reaction can also be used for the alkylation of amines, although it can be less efficient for less acidic amines.

  • Consider converting the hydroxyl group to a more reactive functional group:

    • Convert to an Amine: The hydroxyl group can be converted to an amine via a two-step process: activation to a tosylate/mesylate followed by reaction with sodium azide and subsequent reduction (e.g., with PPh3 or H2/Pd). The resulting amine-terminated PEG can then be coupled to a carboxylic acid using standard peptide coupling reagents (e.g., EDC/NHS, HATU).

  • Optimize reaction conditions for amination:

    • Solvent: Use a polar aprotic solvent like DMF or acetonitrile.

    • Temperature: The displacement of a tosylate or mesylate by an amine may require heating.

    • Base: A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is often added to scavenge the acid formed during the reaction.

dot

Amination_Troubleshooting start Low Yield in Amine Coupling activation_strategy Select Activation Strategy start->activation_strategy tosylate_mesylate Tosylation/Mesylation (TsCl/MsCl, Pyridine) activation_strategy->tosylate_mesylate Direct Coupling convert_to_amine Convert -OH to -NH2 (1. TsCl, 2. NaN3, 3. Reduction) activation_strategy->convert_to_amine Indirect Coupling optimize_coupling Optimize Coupling Conditions tosylate_mesylate->optimize_coupling peptide_coupling Use Peptide Coupling Reagents (EDC/NHS) convert_to_amine->peptide_coupling solvent_temp_base Adjust Solvent/Temp/Base optimize_coupling->solvent_temp_base purification Review Purification solvent_temp_base->purification peptide_coupling->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low yield in amine coupling.

Problem 3: Unexpected deprotection of the THP group.

The THP group is sensitive to acidic conditions.

Troubleshooting Steps:

  • Avoid acidic reagents: If the reaction conditions involve acidic reagents (e.g., for removal of a Boc protecting group), the THP group will likely be cleaved. If the THP group needs to be retained, consider alternative protecting groups for other functionalities in your molecule that are stable to acid.

  • Control pH: Ensure that the reaction mixture does not become acidic. If an acid is generated during the reaction, use a non-nucleophilic base to neutralize it.

  • Purification: During workup and purification (e.g., silica gel chromatography), the silica can be slightly acidic and may cause deprotection. This can be mitigated by neutralizing the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

Objective: To convert the terminal hydroxyl group of this compound to a tosylate, a better leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (2-3 equivalents).

  • Slowly add a solution of tosyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Deprotection of the THP Group

Objective: To remove the THP protecting group to reveal the hydroxyl group.

Materials:

  • THP-protected compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the THP-protected compound in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 or 4:2:1 ratio).

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction if necessary.

  • Once the deprotection is complete, neutralize the reaction mixture by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected product by flash column chromatography.

Data Presentation

Table 1: Comparison of Hydroxyl Activation Methods

Activation MethodReagentsTypical SolventsTemperature (°C)Key AdvantagesPotential Issues
Tosylation/Mesylation TsCl or MsCl, PyridineDCM, Chloroform0 to RTForms a good leaving group, reliableTwo-step process, requires basic conditions
Mitsunobu Reaction PPh3, DEAD or DIADTHF, Dioxane0 to RTOne-pot reaction, mild conditionsByproducts can be difficult to remove, requires anhydrous conditions
EDC/DMAP Coupling EDC, DMAPDCM, DMF0 to RTDirect coupling to carboxylic acidsCan be inefficient for sterically hindered alcohols

Table 2: Common Conditions for THP Deprotection

Reagent/SystemSolventTemperature (°C)Notes
Acetic Acid/THF/Water THF/WaterRT to 50Mild and common conditions.
p-Toluenesulfonic acid (pTSA) Methanol or EthanolRTCatalytic amount of acid is often sufficient.
Pyridinium p-toluenesulfonate (PPTS) EthanolRT to 60Milder acidic catalyst, useful for sensitive substrates.
Trifluoroacetic acid (TFA) DCM0 to RTStrong acid, use in low concentrations (e.g., 1-5%) for labile substrates.

dot

Thp_Peg4_C1_OH_Pathway start This compound activation Activate Terminal -OH start->activation deprotection Deprotect THP Group (Acidic Conditions) start->deprotection Initial Deprotection tosylation Tosylation (TsCl, Pyridine) activation->tosylation Method A mitsunobu Mitsunobu (PPh3, DEAD) activation->mitsunobu Method B coupling Couple with Nucleophile (Nu-H) tosylation->coupling mitsunobu->coupling activated_peg Activated Thp-peg4-C1-OTs/OMs or Ester coupling->deprotection final_product Final Conjugate deprotection->final_product deprotected_start HO-peg4-C1-OH deprotection->deprotected_start

Caption: General reaction pathways for this compound coupling.

References

common side reactions with Thp-peg4-C1-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thp-peg4-C1-OH. This resource is intended for researchers, scientists, and drug development professionals using this PROTAC linker in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the successful use of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is a molecule composed of three key parts:

  • THP (Tetrahydropyranyl) group: This is an acid-labile protecting group for the terminal hydroxyl function.[1][2]

  • PEG4 (Polyethylene glycol, 4 units): A short, hydrophilic polyethylene glycol linker that enhances solubility in aqueous media.[3][][5]

  • C1-OH (Terminal hydroxyl group): This is the functional group that, once deprotected, can be used for conjugation to other molecules.

Q2: Under what conditions is the THP protecting group stable?

The THP ether in this compound is generally stable under neutral and strongly basic conditions. This makes it compatible with a variety of reaction conditions, such as those involving:

  • Organometallic reagents (e.g., Grignard, organolithiums)

  • Metal hydrides

  • Acylation and alkylation reagents

Q3: What conditions will cause the cleavage of the THP group?

The THP group is sensitive to and will be removed under acidic conditions. Even mild acids can catalyze the hydrolysis of the THP ether, leading to the exposure of the terminal hydroxyl group.

Troubleshooting Guides

Problem 1: Premature deprotection of the THP group observed during storage or reaction setup.
  • Possible Cause: Accidental exposure to acidic conditions. This can arise from acidic contaminants in solvents, on glassware, or in the air.

  • Solution:

    • Ensure all solvents are anhydrous and neutral.

    • Use glassware that has been thoroughly washed and dried to remove any acidic residues.

    • Store this compound in a tightly sealed container in a dry environment. Recommended storage is at -5°C, protected from sunlight.

Problem 2: Incomplete or no reaction at the terminal hydroxyl group after deprotection.
  • Possible Cause 1: Incomplete deprotection of the THP group. The acidic conditions used for deprotection may not have been sufficient for complete removal of the THP ether.

  • Solution 1: Monitor the deprotection reaction using an appropriate analytical method (e.g., TLC, LC-MS). If starting material remains, extend the reaction time or use a slightly stronger acidic catalyst. Common conditions for THP deprotection include acetic acid in a THF/water mixture or pyridinium p-toluenesulfonate (PPTS) in ethanol.

  • Possible Cause 2: Degradation of the molecule. Prolonged exposure to strong acids during deprotection can potentially lead to degradation of the PEG linker or other sensitive parts of your molecule.

  • Solution 2: Use the mildest acidic conditions possible for deprotection. Screen a variety of mild acid catalysts and reaction times to find the optimal conditions for your specific substrate.

Problem 3: Formation of diastereomers leading to complex product mixtures.
  • Possible Cause: The reaction of an alcohol with dihydropyran to form the THP ether creates a new stereocenter at the anomeric carbon. If the alcohol to which the THP-protected linker is being conjugated is chiral, this will result in the formation of a mixture of diastereomers.

  • Solution: Be aware that this is an inherent characteristic of the THP protecting group. The resulting diastereomers may need to be separated by chromatography. If this is undesirable, consider using a different protecting group that does not introduce a new chiral center.

Experimental Protocols

Standard Protocol for THP Deprotection

This is a general guideline. Optimal conditions may vary depending on the substrate.

  • Dissolution: Dissolve the this compound conjugate in a suitable solvent mixture. A common system is a mixture of tetrahydrofuran (THF) and water.

  • Acidification: Add a mild acid catalyst. Examples include:

    • Acetic acid (to create a buffered acidic solution)

    • Pyridinium p-toluenesulfonate (PPTS)

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Parameter Condition Notes
Solvent THF/Water, EthanolCo-solvents are often necessary for solubility.
Acid Catalyst Acetic Acid, PPTS, mild HClStart with milder acids to avoid side reactions.
Temperature Room Temperature to 50 °CHigher temperatures can accelerate the reaction.
Reaction Time 1 - 12 hoursHighly dependent on substrate and conditions.

Visualizations

THP_Deprotection_Workflow cluster_deprotection THP Deprotection cluster_troubleshooting Troubleshooting Thp-peg4-C1-OH_Conjugate This compound Conjugate Mild_Acid Mild Acidic Conditions (e.g., AcOH/H2O, PPTS/EtOH) Thp-peg4-C1-OH_Conjugate->Mild_Acid Add Deprotected_Conjugate HO-peg4-C1-Conjugate Mild_Acid->Deprotected_Conjugate Cleaves THP Byproduct 5-Hydroxypentanal Mild_Acid->Byproduct Forms Incomplete_Reaction Incomplete Reaction? Deprotected_Conjugate->Incomplete_Reaction Extend_Time Extend Reaction Time or Increase Catalyst Incomplete_Reaction->Extend_Time Yes Check_Purity Check Purity by LC-MS/TLC Incomplete_Reaction->Check_Purity No

Caption: Workflow for the deprotection of the THP group and troubleshooting steps.

Signaling_Pathway cluster_stability Stability of this compound Thp_linker This compound Basic Basic Conditions (e.g., Organometallics, Hydrides) Thp_linker->Basic Neutral Neutral Conditions Thp_linker->Neutral Acidic Acidic Conditions (e.g., TFA, HCl, AcOH) Thp_linker->Acidic Stable THP Group Stable Basic->Stable Neutral->Stable Cleaved THP Group Cleaved Acidic->Cleaved

Caption: Logical relationship of this compound stability under different chemical conditions.

References

Technical Support Center: Optimizing Thp-peg4-C1-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the deprotection of Thp-peg4-C1-OH, a PEG-based PROTAC linker. Researchers, scientists, and drug development professionals can find detailed protocols, data summaries, and visualizations to navigate challenges in this critical chemical transformation.

Troubleshooting Guide

Encountering issues during the deprotection of this compound is common due to the sensitive nature of the tetrahydropyranyl (THP) protecting group and the specific properties of the PEGylated substrate. This guide outlines potential problems, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection / Low Yield 1. Insufficient acid catalyst concentration or activity. 2. Reaction time is too short. 3. Inappropriate solvent system. 4. Steric hindrance around the THP-ether linkage.1. Increase the concentration of the acid catalyst (e.g., p-TsOH, PPTS, AcOH) incrementally. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Switch to a more suitable solvent. Protic solvents like methanol or ethanol can facilitate the reaction.[1] 4. Consider a stronger acid catalyst or a different deprotection method altogether (see alternative protocols).
Side Product Formation 1. Acid-labile functional groups elsewhere in the molecule are being affected. 2. The carbocation intermediate is being trapped by other nucleophiles. 3. Degradation of the PEG chain under harsh acidic conditions.1. Use a milder acid catalyst like Pyridinium p-toluenesulfonate (PPTS) which has lower acidity than TsOH.[1] 2. Use a solvent system that can effectively trap the intermediate, such as AcOH:THF:H2O.[1] 3. Employ non-acidic deprotection methods, such as LiCl in H2O/DMSO.[2]
Difficulty in Product Isolation/Purification 1. The deprotected product has high water solubility due to the PEG chain, making extraction difficult. 2. Emulsion formation during aqueous workup.1. Perform a solvent exchange to a more suitable solvent for extraction after quenching the reaction. 2. Use brine washes to break emulsions. 3. Consider alternative purification methods like reversed-phase column chromatography.
Reaction Fails to Start 1. Inactive or degraded acid catalyst. 2. Presence of basic impurities in the starting material or solvent that neutralize the catalyst.1. Use a fresh batch of the acid catalyst. 2. Ensure starting materials and solvents are pure and dry. Consider a pre-treatment to remove basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deprotection of a THP ether?

A1: The deprotection proceeds via an acid-catalyzed activation of the acetal system. The acid protonates the oxygen of the THP group, leading to the dissociation of the alcohol and the formation of a stabilized carbocation intermediate. A nucleophile, typically the solvent (e.g., water or methanol), then attacks the carbocation to yield the deprotected alcohol and a substituted THP byproduct.[1]

Q2: Which acidic conditions are most commonly used for THP deprotection?

A2: Common conditions for THP deprotection include using acids such as p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), hydrochloric acid (HCl), trifluoroacetic acid (TFA), or a mixture of acetic acid, THF, and water. PPTS in an alcohol like ethanol is a frequently used mild condition.

Q3: Are there any non-acidic methods for THP deprotection?

A3: Yes, for substrates sensitive to acidic conditions, neutral deprotection methods are available. One such method involves heating the THP ether with lithium chloride (LiCl) in a mixture of water and DMSO. This method is effective and avoids the use of acids, preventing the formation of acid-related side products.

Q4: How does the PEG chain in this compound affect the deprotection reaction and workup?

A4: The hydrophilic polyethylene glycol (PEG) chain increases the overall water solubility of the molecule. This can be advantageous for reactions in aqueous media but may complicate the extraction of the final product from the aqueous phase during workup. It may also influence the choice of solvent for the reaction and purification.

Q5: My molecule contains other acid-sensitive protecting groups. How can I selectively deprotect the THP group?

A5: Selective deprotection can be achieved by carefully choosing the reaction conditions. Using a mild acid catalyst like PPTS can often selectively cleave the THP group in the presence of more robust acid-labile groups. Alternatively, non-acidic methods, such as the LiCl/H2O/DMSO system, can provide excellent selectivity.

Quantitative Data Summary

The following table summarizes various reported conditions for the deprotection of THP ethers, which can be adapted for this compound.

Reagent/CatalystSolventTemperature (°C)Typical Reaction TimeYield (%)Reference
p-TsOH (catalytic)MethanolRoom Temp1-4 h>90
PPTS (catalytic)EthanolRoom Temp - 502-8 h>85
Acetic Acid:THF:H2O (3:1:1)-Room Temp4-12 hVariable
LiCl (excess)DMSO/H2O906 h>90
Sc(OTf)3 (catalytic)MethanolRoom Temp0.5-2 h>95
Zeolite H-betaDichloromethaneRoom Temp0.5-1 h>90

Experimental Protocols

Protocol 1: Mild Acidic Deprotection using PPTS in Ethanol

This protocol is suitable for substrates with moderate acid sensitivity.

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add PPTS (0.1 - 0.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gently heat to 40-50°C.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Neutral Deprotection using LiCl in DMSO/H2O

This protocol is ideal for substrates containing acid-sensitive functional groups.

Materials:

  • This compound

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether or Ethyl Acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), LiCl (5 equivalents), DMSO, and water.

  • Heat the mixture to 90°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add deionized water to dilute the DMSO.

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

Deprotection Workflow

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with This compound Reagents Select Deprotection Reagents & Solvent Start->Reagents Reaction_Setup Set up Reaction Reagents->Reaction_Setup Monitoring Monitor Progress (TLC/LC-MS) Reaction_Setup->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product Deprotected peg4-C1-OH Purification->Final_Product

Caption: General experimental workflow for the deprotection of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Deprotection Issue? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Products Side Products? Start->Side_Products No, but... Increase_Time Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time Yes Change_Reagent Use Stronger Acid (e.g., p-TsOH) Incomplete_Reaction->Change_Reagent Still Incomplete Use_Milder_Acid Use Milder Acid (e.g., PPTS) Side_Products->Use_Milder_Acid Yes Neutral_Conditions Switch to Neutral Conditions (e.g., LiCl/DMSO/H2O) Side_Products->Neutral_Conditions Still Side Products Increase_Time->Side_Products Check for Side Products

Caption: Decision tree for troubleshooting common issues in THP deprotection.

References

Technical Support Center: Improving the Solubility of Thp-peg4-C1-OH Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies to address solubility challenges encountered with Thp-peg4-C1-OH based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is a this compound based PROTAC and why is solubility often an issue?

A this compound is a chemical linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It consists of a Tetrahydropyran (Thp) group, a polyethylene glycol (PEG) chain with four repeating units (peg4), and a terminal primary alcohol (-C1-OH). While PEG linkers are incorporated to increase hydrophilicity and water solubility[1][2][3][4], PROTACs themselves are large, complex molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space. They connect two often-lipophilic ligands—one for the target protein and one for an E3 ligase—which results in a high molecular weight and poor aqueous solubility that the PEG chain alone may not overcome.[5]

Q2: My this compound based PROTAC precipitated when I diluted my DMSO stock into aqueous buffer. What is the likely cause?

This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is introduced into an aqueous buffer where its thermodynamic solubility is much lower. The final concentration in the aqueous solution, even with a small percentage of residual DMSO, has likely exceeded the compound's solubility limit.

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution. It is measured by adding an excess of the compound to a solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours). This value is crucial for understanding the fundamental properties of the molecule.

  • Kinetic Solubility measures the concentration of a compound at the point of precipitation when it is added to a buffer from a concentrated stock solution (e.g., DMSO). This method is faster and more relevant for early drug discovery and screening cascades where compounds are handled in this manner.

For troubleshooting in-vitro experiments, kinetic solubility is often more informative. For developing oral formulations, thermodynamic solubility is a key parameter.

Q4: What are the main strategies to improve the solubility of my PROTAC?

There are two primary approaches:

  • Formulation Strategies: Modifying the solvent or using excipients to increase the amount of PROTAC that can be dissolved without changing its chemical structure. This is common for in vitro and in vivo studies.

  • Chemical Modification: Synthetically altering the PROTAC molecule itself to improve its intrinsic physicochemical properties. This is a longer-term strategy employed during lead optimization.

Troubleshooting Guide: Practical Solutions

Issue 1: Compound Precipitates in Cell Culture Media

You observe cloudiness or solid particles after adding your PROTAC stock to the media for a cellular assay.

  • Immediate Action:

    • Lower the Final Concentration: Determine if the assay is feasible at a lower concentration where the PROTAC remains soluble.

    • Check Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible, ideally ≤0.1%. High DMSO levels can be toxic to cells and do not guarantee solubility in a predominantly aqueous environment.

    • Improve Mixing Technique: Add the DMSO stock to the media dropwise while vortexing or stirring vigorously to avoid localized high concentrations that lead to immediate precipitation.

  • Workflow for Addressing Precipitation:

G A Precipitation Observed in Aqueous Buffer B Step 1: Verify & Optimize Dilution Protocol A->B C Is final concentration absolutely required? B->C D Yes C->D Yes E No C->E No F Step 2: Attempt Formulation Strategies D->F G Lower concentration to soluble range E->G H Use Co-solvents (e.g., PEG300, Ethanol) F->H I Prepare Amorphous Solid Dispersion (ASD) F->I J Use Cyclodextrins F->J K Still Insoluble H->K I->K J->K L Step 3: Consider Chemical Modification K->L M Modify Linker: Add Ionizable Group L->M N Modify Ligands: Reduce Lipophilicity L->N

Caption: Troubleshooting workflow for PROTAC precipitation.

Issue 2: Inconsistent Results in Biophysical or Biochemical Assays

You are seeing high variability or non-reproducible data in assays like ITC, SPR, or enzymatic assays.

  • Underlying Cause: This may be due to the formation of soluble aggregates or nanoparticles rather than a true solution, reducing the effective concentration of the active monomeric species.

  • Solutions:

    • Filter the Solution: Before use, filter the final working solution through a 0.22 µm filter to remove any precipitated material.

    • Incorporate Detergents: If compatible with the assay, add a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer to help prevent aggregation.

    • Explore Formulation: For challenging compounds, using a formulation approach like an Amorphous Solid Dispersion (ASD) can significantly enhance apparent solubility and reduce aggregation.

Data Presentation: Formulation Strategies

The following tables summarize common formulation excipients used to enhance the solubility of poorly soluble compounds like PROTACs.

Table 1: Common Co-solvents for Pre-clinical Formulations

Co-solvent Typical Concentration (%) Use Case & Considerations
PEG 300/400 10 - 60% Common for both in vitro and in vivo studies. Can cause viscosity issues at high concentrations.
Propylene Glycol 10 - 40% Good solvent for many organic molecules.
Ethanol 5 - 20% Often used in combination with other solvents. Can cause protein precipitation in some assays.
Solutol® HS 15 5 - 20% Non-ionic solubilizer and emulsifying agent.

| Tween® 80 | 1 - 10% | Surfactant used to increase stability and prevent precipitation. |

Table 2: Advanced Formulation Approaches

Strategy Description Key Polymer/Excipient Potential Solubility Increase
Amorphous Solid Dispersion (ASD) The PROTAC is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution. HPMCAS, PVP/VA, Soluplus® 2 to 10-fold or higher
Cyclodextrin Complexation The lipophilic PROTAC molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a water-soluble inclusion complex. HP-β-CD, SBE-β-CD 5 to 100-fold

| Lipid-Based Formulations (e.g., SNEDDS) | Self-Nanoemulsifying Drug Delivery Systems. The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine nanoemulsion upon gentle agitation in an aqueous medium. | Capryol®, Labrasol®, Kolliphor® | Highly variable, can be significant |

Experimental Protocols

Protocol 1: Kinetic Solubility Assay via Nephelometry

This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.

  • Materials:

    • PROTAC of interest

    • Anhydrous DMSO

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 96-well clear-bottom microplate

    • Plate-reading nephelometer or UV-Vis spectrophotometer capable of reading turbidity.

  • Procedure:

    • Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 20 mM).

    • Prepare Dilution Series: In a separate 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 20 mM down to ~0.1 mM).

    • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to each well of the clear-bottom analysis plate.

    • Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate into the corresponding wells of the analysis plate containing PBS. This creates a 1:100 dilution and a final DMSO concentration of 1%.

    • Incubation & Mixing: Seal the plate and shake for 2 hours at room temperature, protected from light.

    • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, measure absorbance at 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Screening for Optimal Co-solvent Formulation

This protocol helps identify a suitable co-solvent system for solubilizing a PROTAC for an in vivo study.

  • Materials:

    • PROTAC of interest

    • DMSO, PEG400, Tween-80, Saline (0.9% NaCl)

    • Glass vials, vortex mixer, sonicator.

  • Procedure:

    • Prepare Test Formulations: Prepare a series of common vehicle compositions. For example:

      • Vehicle A: 10% DMSO / 40% PEG400 / 50% Saline

      • Vehicle B: 10% DMSO / 90% Saline

      • Vehicle C: 5% DMSO / 30% PEG400 / 5% Tween-80 / 60% Saline

    • Weigh Compound: Weigh an amount of PROTAC into separate glass vials sufficient to achieve the target final concentration (e.g., 5 mg/mL).

    • Dissolution:

      • To each vial, first add the DMSO component of the vehicle and vortex/sonicate until the PROTAC is fully dissolved.

      • Next, add the PEG400 and/or Tween-80 component. Vortex thoroughly.

      • Finally, add the saline component dropwise while continuously vortexing.

    • Observation: Let the vials stand at room temperature for at least 2 hours. Visually inspect for any signs of precipitation, cloudiness, or phase separation.

    • Selection: The formulation that remains a clear, homogenous solution at the target concentration is the most promising candidate for further development.

Visualizations

G cluster_0 PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ub Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

G A Prepare 20 mM PROTAC Stock in 100% DMSO B Create DMSO Serial Dilution Series in 96-well plate A->B D Transfer 2 µL of PROTAC dilutions to Analysis Plate (1:100) B->D C Add 198 µL of Aqueous Buffer (PBS) to Analysis Plate C->D E Seal, Shake for 2h at Room Temperature D->E F Read Turbidity (Nephelometry) E->F G Determine Concentration at Precipitation Point F->G

Caption: Experimental workflow for a kinetic solubility assay.

References

Technical Support Center: Enhancing PROTAC In Vivo Stability with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of polyethylene glycol (PEG) linkers, such as Thp-peg4-C1-OH, to enhance the in vivo stability of Proteolysis Targeting Chimeras (PROTACs).

While specific in vivo stability and pharmacokinetic data for the this compound linker is not extensively published, this guide leverages established principles of PEGylation in PROTAC design to address common challenges and questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker like this compound in a PROTAC?

A1: A PEG linker is a flexible, hydrophilic chain that connects the two key components of a PROTAC: the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase.[1] The linker is not just a passive spacer; its length, composition, and flexibility are critical for the PROTAC's overall performance.[1] PEG linkers, in particular, are used to improve the physicochemical properties of the PROTAC molecule.[2]

Key functions of a PEG linker include:

  • Improving Solubility: PEG linkers are hydrophilic, which can significantly increase the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1]

  • Enhancing Cell Permeability: By improving solubility, PEG linkers can positively influence a PROTAC's ability to cross cell membranes.[2]

  • Optimizing Ternary Complex Formation: The linker's length and flexibility are crucial for allowing the target protein and the E3 ligase to come together in a productive orientation for ubiquitination.

Q2: How can a this compound linker enhance the in vivo stability of a PROTAC?

A2: The "Thp" (tetrahydropyranyl) group is a protecting group for the terminal hydroxyl (-OH) of the PEG linker. This protection is typically removed during the synthesis of the final PROTAC molecule. The PEG4 component (four ethylene glycol units) is what influences the in vivo properties. A PEG linker can enhance in vivo stability through several mechanisms:

  • Improved Pharmacokinetics: PEGylation is a well-known strategy to alter the pharmacokinetic (PK) properties of drugs. It can increase the hydrodynamic size of the molecule, which may reduce the rate of renal clearance and prolong its circulation half-life.

  • Reduced Metabolic Degradation: The PEG chain can sterically hinder access of metabolic enzymes to the PROTAC molecule, potentially slowing its degradation in the liver and other tissues.

  • Increased Solubility and Bioavailability: Improved water solubility can lead to better absorption and distribution in vivo.

Q3: Are there any potential disadvantages to using a PEG linker in a PROTAC?

A3: Yes, while beneficial, PEG linkers can also present challenges:

  • Metabolic Instability of the Linker Itself: The ether linkages within the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to cleavage of the PROTAC.

  • Excessive Flexibility: If a linker is too long or too flexible, it may not adequately restrict the conformation of the ternary complex, leading to less efficient ubiquitination and degradation of the target protein.

  • "Beyond Rule of Five" Properties: PROTACs are already large molecules that often fall outside of Lipinski's "Rule of Five" for oral bioavailability. The addition of a PEG linker further increases the molecular weight and can contribute to a high polar surface area, which may negatively impact oral absorption.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low in vivo efficacy despite good in vitro potency 1. Poor metabolic stability of the PROTAC.2. Rapid clearance of the PROTAC.3. Low bioavailability.1. Modify the linker: Incorporate more rigid structures (e.g., piperazine, triazole) into the PEG chain to shield it from metabolic enzymes.2. Optimize linker length: Synthesize and test PROTACs with shorter or longer PEG chains to find the optimal length for stability and activity.3. Change linker type: Consider replacing the PEG linker with a more metabolically stable alkyl chain, while monitoring for changes in solubility.
High variability in in vivo experimental results 1. Instability of the PROTAC in the dosing formulation.2. Degradation of the PROTAC during sample collection or processing.1. Assess formulation stability: Analyze the concentration of the PROTAC in the dosing vehicle over time before administration.2. Optimize sample handling: Use protease and phosphatase inhibitors during blood/tissue sample processing. Ensure samples are kept on ice and processed quickly.
PROTAC appears inactive in cellular assays 1. The PROTAC is not penetrating the cell membrane.2. The linker length is not optimal for ternary complex formation.1. Balance hydrophilicity and lipophilicity: While PEG linkers improve solubility, excessive hydrophilicity can hinder membrane crossing. Consider a shorter PEG chain or incorporating a more lipophilic moiety.2. Systematically vary linker length: Test a series of PROTACs with different PEG linker lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal distance for bringing the target protein and E3 ligase together.

Data Presentation: Impact of Linker on PROTAC Performance

The following tables summarize illustrative data from comparative studies on the effect of linker composition and length on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Table 1: Comparison of Flexible vs. Rigid Linkers for AR-Targeting PROTACs

Linker TypeLinker CompositionDegradation Activity
Flexible (PEG)Parent PROTAC with PEG linkerExhibited degradation
RigidDisubstituted phenyl ringNo degradation activity

Table 2: Effect of Linker Length on Estrogen Receptor α (ERα)-Targeting PROTACs

Linker Length (atoms)DC50 (nM)Dmax (%)
12~100~70
16~10>90
20~50~80

Note: The data presented here is illustrative and compiled from various sources for comparative purposes. The optimal linker is specific to each PROTAC system and must be determined empirically.

Experimental Protocols

Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines a standard method for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.

1. Cell Culture and Treatment: a. Seed the desired cell line in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. c. Aspirate the medium from the cells and replace it with the medium containing the PROTAC dilutions or a vehicle control (e.g., DMSO). d. Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis: a. After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification: a. Transfer the supernatant to a new tube. b. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (SDS-PAGE). Include a molecular weight marker. d. Run the gel until the dye front reaches the bottom.

5. Protein Transfer and Immunoblotting: a. Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.

6. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a chemiluminescence detection system. c. Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. d. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC (e.g., with this compound linker) TC_PROTAC PROTAC TargetProtein Target Protein (POI) TC_Target Target E3Ligase E3 Ubiquitin Ligase TC_E3 E3 Ligase TC_PROTAC->TC_E3 TC_Target->TC_PROTAC Ub Ubiquitin TC_E3->Ub recruits Ub->TC_Target polyubiquitinates Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded degrades cluster_ternary cluster_ternary cluster_ternary->Proteasome recognized by

Caption: Mechanism of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Start: Low In Vivo Efficacy CheckInVitro In Vitro Potency Check (DC50, Dmax) Start->CheckInVitro InVitroGood Potency is Good CheckInVitro->InVitroGood Yes InVitroBad Potency is Poor CheckInVitro->InVitroBad No AssessPK Assess Pharmacokinetics (PK) (t1/2, Clearance) InVitroGood->AssessPK RedesignLinker1 Redesign Linker: Optimize Length/Flexibility InVitroBad->RedesignLinker1 PKGood PK is Acceptable AssessPK->PKGood Yes PKBad PK is Poor (Rapid Clearance) AssessPK->PKBad No AssessMetabolism Assess Metabolic Stability (e.g., in liver microsomes) PKGood->AssessMetabolism RedesignLinker2 Redesign Linker: Incorporate Rigid Moieties PKBad->RedesignLinker2 MetabolismGood Stability is Good AssessMetabolism->MetabolismGood Yes MetabolismBad Stability is Poor AssessMetabolism->MetabolismBad No End Re-evaluate In Vivo MetabolismGood->End Consider other factors (e.g., tissue distribution) MetabolismBad->RedesignLinker2 RedesignLinker1->End RedesignLinker2->End

Caption: Troubleshooting workflow for low PROTAC in vivo efficacy.

PROTAC_Structure TargetLigand Target Ligand Binds to Protein of Interest Linker Linker (e.g., this compound) - Controls spacing & properties - Impacts stability & solubility TargetLigand->Linker E3Ligand E3 Ligase Ligand Recruits E3 Ubiquitin Ligase Linker->E3Ligand

Caption: Structural components of a PROTAC molecule.

References

dealing with incomplete reactions of Thp-peg4-C1-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thp-peg4-C1-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to incomplete reactions involving this PROTAC linker.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound, particularly focusing on the critical step of THP group deprotection.

Q1: Why is my THP deprotection reaction of this compound incomplete?

A1: Incomplete removal of the tetrahydropyranyl (THP) protecting group is a frequent issue. The stability of the THP ether is highly dependent on the reaction conditions. Several factors could be contributing to an incomplete reaction:

  • Insufficient Acid Strength or Concentration: The THP group is cleaved under acidic conditions.[1][2] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.

  • Suboptimal Reaction Temperature: While many deprotection procedures are performed at room temperature, some substrates may require gentle heating to achieve full deprotection.[3][4]

  • Inadequate Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[5]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol are commonly used.

  • Presence of Acid-Sensitive Groups: If your molecule contains other functional groups that are sensitive to acid, you may be using conditions that are too mild to effectively cleave the THP group.

Q2: How can I optimize the THP deprotection of this compound?

A2: To optimize the deprotection, consider a systematic approach to adjusting reaction parameters. It is recommended to perform small-scale test reactions to find the ideal conditions for your specific substrate.

ParameterRecommendationRationale
Acid Catalyst Start with a mild acid like pyridinium p-toluenesulfonate (PPTS). If the reaction is slow, switch to a stronger acid such as p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), or trifluoroacetic acid (TFA).Stronger acids will accelerate the cleavage of the THP ether.
Reaction Temperature Begin at room temperature. If the reaction is sluggish, gradually increase the temperature to 40-50°C.Increased temperature provides the necessary activation energy for the reaction to proceed.
Reaction Time Monitor the reaction every 30-60 minutes using an appropriate analytical technique (e.g., TLC, LC-MS).This will help you determine the point at which the reaction has gone to completion and avoid potential side reactions from prolonged exposure to acid.
Solvent Use protic solvents such as methanol or ethanol. Ensure the solvent is anhydrous if required by other functional groups in your molecule.Protic solvents can facilitate the protonation of the ether oxygen, which is the initial step in the cleavage mechanism.

Q3: My product appears to be degrading during workup or purification. What can I do?

A3: Degradation during post-reaction processing can be a significant issue, especially if your target molecule is sensitive.

  • Neutralize the Acid: After the reaction is complete, it is critical to quench the acid. This can be achieved by washing with a mild base such as a saturated sodium bicarbonate solution.

  • Silica Gel Chromatography: The acidic nature of standard silica gel can sometimes cause the deprotection of acid-sensitive compounds on the column. To mitigate this, you can either:

    • Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~1-2% v/v) in the eluent.

    • Use an alternative stationary phase like neutral alumina.

  • Avoid Prolonged Exposure to Chloroform: If using chloroform as a solvent for NMR analysis, be aware that it can contain acidic impurities (DCl in CDCl3) that may cause deprotection.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a molecule that contains a polyethylene glycol (PEG) linker with four ethylene glycol units. One end of the linker is terminated with a hydroxyl (-OH) group that is protected by a tetrahydropyranyl (THP) group. This compound is often used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: Why is a THP group used to protect the hydroxyl group?

A2: The THP group is a commonly used protecting group for alcohols because it is stable under a wide range of conditions, including strongly basic, organometallic, and reducing conditions. It can be selectively removed under mild acidic conditions, which makes it a versatile choice in multi-step organic synthesis.

Q3: What are the typical storage conditions for this compound?

A3: It is generally recommended to store this compound at -20°C to ensure its long-term stability.

Q4: What analytical techniques are suitable for monitoring the deprotection of this compound?

A4: The progress of the deprotection reaction can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): This is a quick and convenient method to observe the disappearance of the starting material and the appearance of the product. The deprotected alcohol will have a different polarity and thus a different Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, allowing for the separation of the starting material, product, and any byproducts, as well as confirming their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the complete removal of the THP group by observing the disappearance of the characteristic signals of the THP ring protons and the appearance of the hydroxyl proton signal.

Experimental Protocols

General Protocol for THP Deprotection of this compound

This protocol provides a starting point for the deprotection of the THP group. The conditions may need to be optimized for your specific substrate.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable protic solvent (e.g., methanol, ethanol) at a concentration of 0.1-0.5 M.

  • Acid Addition: To the stirred solution, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid monohydrate, 0.1-0.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Reaction Completion: Once the starting material is no longer observed, the reaction is considered complete.

  • Quenching: Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral.

  • Extraction: If necessary, remove the organic solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. If the product is acid-sensitive, consider using a neutralized eluent system (e.g., containing 1% triethylamine).

Visualizations

Deprotection_Reaction Deprotection of this compound cluster_reactants Reactants cluster_products Products This compound Thp-O-(PEG)4-CH2-OH Deprotected_Product HO-(PEG)4-CH2-OH This compound->Deprotected_Product Deprotection H+ H+ (Acid Catalyst) H+->this compound THP_cation Dihydropyran

Caption: Chemical scheme of the acid-catalyzed deprotection of this compound.

Caption: A workflow for troubleshooting incomplete THP deprotection reactions.

Reaction_Parameters Reaction Parameter Relationships cluster_inputs Input Parameters cluster_outputs Outcomes Acid Acid Strength Yield Product Yield Acid->Yield Increases Side_Products Side Products Acid->Side_Products May Increase Temp Temperature Temp->Yield Increases Temp->Side_Products May Increase Time Time Time->Yield Increases Time->Side_Products May Increase Purity Product Purity Yield->Purity Indirectly Affects Side_Products->Purity Decreases

Caption: Logical relationships between reaction parameters and outcomes.

References

Technical Support Center: Tetrahydropyranyl (THP) Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the tetrahydropyranyl (THP) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of THP-protected compounds and to offer troubleshooting for common issues encountered during their synthesis and deprotection.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the THP group stable?

A1: The THP group is generally stable under a wide range of non-acidic conditions. It is resistant to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), metal hydrides, and various oxidizing and reducing agents.[1][2] This stability makes it a versatile protecting group for multi-step synthesis.

Q2: Under what conditions is the THP group unstable and prone to cleavage?

A2: The THP group is labile under acidic conditions.[1][3] Even mild acids can catalyze its removal. The cleavage is typically an acid-catalyzed hydrolysis or alcoholysis.[2] It is important to note that some reaction conditions that are not obviously acidic, such as purification by silica gel chromatography, can sometimes lead to premature deprotection.

Q3: What are the most common side reactions during THP protection, and how can they be minimized?

A3: A common side reaction is the acid-catalyzed polymerization of the dihydropyran (DHP) reagent, especially when using strong acid catalysts. To minimize this, it is advisable to use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) or to add the acid catalyst slowly to the reaction mixture. Another potential issue is the presence of water, which can lead to undesired byproducts; therefore, carrying out the reaction under anhydrous conditions is recommended.

Q4: The formation of a THP ether creates a new stereocenter. How does this impact the synthesis and purification?

A4: Yes, the reaction of an alcohol with dihydropyran introduces a new chiral center at the acetal carbon, which can result in the formation of a mixture of diastereomers if the alcohol is already chiral. This can complicate purification, as diastereomers may have different physical properties and may be difficult to separate by chromatography. It also leads to more complex NMR spectra, which can make characterization challenging.

Q5: Are there any alternatives to the THP group that do not form diastereomers?

A5: Yes, several other protecting groups for alcohols do not introduce a new stereocenter. Common alternatives include silyl ethers (e.g., TBS, TIPS), which are also stable to a wide range of conditions but are typically cleaved by fluoride ions, and methoxymethyl (MOM) ether, which is also removed under acidic conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of THP-protected product 1. Incomplete reaction due to insufficient acid catalyst. 2. Reversibility of the reaction. 3. Impure starting materials (e.g., oxidized alcohol).1. Use a slightly stronger acid catalyst (e.g., TsOH instead of PPTS) or increase the catalyst loading. 2. Use a slight excess of dihydropyran (DHP) to drive the equilibrium towards the product. 3. Purify starting materials before use.
Formation of multiple byproducts 1. Use of too strong an acid catalyst causing polymerization of DHP. 2. Presence of water in the reaction mixture.1. Switch to a milder catalyst like PPTS. 2. Ensure all reagents and solvents are anhydrous.
Unexpected deprotection during a subsequent reaction step 1. The reaction conditions, while not obviously acidic, may have a low pH. 2. The work-up procedure involves an acidic wash.1. Buffer the reaction mixture if possible. 2. Use a neutral or slightly basic work-up.
Difficulty in separating diastereomers The diastereomers have very similar polarities.1. Optimize the chromatography conditions (e.g., try different solvent systems or a different stationary phase). 2. Consider using an alternative protecting group that does not generate diastereomers.
Incomplete deprotection of the THP group 1. The acidic conditions are too mild. 2. Insufficient reaction time or temperature.1. Use a stronger acid or increase the concentration of the acid. 2. Increase the reaction time or temperature, monitoring the reaction progress by TLC.

Quantitative Data

Table 1: Lability of THP-protected Amino Acids under Acidic Conditions

EntryCompoundCocktail CompositionReaction Time (h)Deprotected Amino Acid (%)
1Fmoc-Cys(Thp)-OH100 mM MES (pH 4.8)480
2Fmoc-Ser(Thp)-OH100 mM MES (pH 4.8)4840-50
3Fmoc-Cys(Thp)-OH100 mM MES, 137 mM NaCl, 2.7 mM KCl (pH 4.8)480
4Fmoc-Ser(Thp)-OH100 mM MES, 137 mM NaCl, 2.7 mM KCl (pH 4.8)4820-25
5Fmoc-Cys(Thp)-OH0.1 M MES, 1.5% TIS (pH 4.8)480
6Fmoc-Cys(Thp)-OHPBS (pH 7.4)1200
7Fmoc-Ser(Thp)-OHPBS (pH 7.4)1200

Data adapted from a study on THP as a protecting group in peptide chemistry. This table illustrates the higher stability of the THP group on a cysteine thiol compared to a serine hydroxyl under mildly acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for THP Protection of a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary alcohol

  • 3,4-Dihydro-2H-pyran (DHP), 1.2 - 1.5 equivalents

  • Pyridinium p-toluenesulfonate (PPTS), 0.05 - 0.1 equivalents

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DHP (1.2 - 1.5 equivalents) to the solution.

  • Add PPTS (0.05 - 0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Deprotection of a THP Ether using Acetic Acid

This protocol is suitable for many substrates, but sensitive functional groups may require milder conditions.

Materials:

  • THP-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the THP-protected alcohol in a mixture of THF, acetic acid, and water (a common ratio is 3:1:1).

  • Stir the reaction at room temperature or gently warm to 40-50 °C to accelerate the deprotection.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.

Visualizations

THP_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Alcohol R-OH (Alcohol) Oxonium_Ion Oxonium Ion Intermediate Alcohol->Oxonium_Ion Nucleophilic attack DHP Dihydropyran (DHP) Activated_DHP Protonated DHP (Resonance-stabilized carbocation) DHP->Activated_DHP + H+ Acid H+ (Acid Catalyst) Activated_DHP->Oxonium_Ion THP_Ether R-OTHP (THP Ether) Oxonium_Ion->THP_Ether - H+

Caption: Mechanism of THP protection of an alcohol.

THP_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products THP_Ether R-OTHP (THP Ether) Protonated_Ether Protonated THP Ether THP_Ether->Protonated_Ether + H+ Acid H+ (Acid Catalyst) Water H2O Hemiacetal Hemiacetal Intermediate Water->Hemiacetal Carbocation Resonance-stabilized Carbocation Protonated_Ether->Carbocation Cleavage Alcohol R-OH (Alcohol) Protonated_Ether->Alcohol Carbocation->Hemiacetal + H2O Hydroxy_Aldehyde 5-Hydroxypentanal Hemiacetal->Hydroxy_Aldehyde Tautomerization

Caption: Mechanism of acidic deprotection of a THP ether.

Troubleshooting_Workflow Start Low Yield in THP Protection Check_Catalyst Is the acid catalyst strong enough? Start->Check_Catalyst Check_DHP Is an excess of DHP being used? Check_Catalyst->Check_DHP Yes Increase_Catalyst Increase catalyst strength or loading Check_Catalyst->Increase_Catalyst No Check_Anhydrous Are the reaction conditions anhydrous? Check_DHP->Check_Anhydrous Yes Increase_DHP Increase equivalents of DHP Check_DHP->Increase_DHP No Dry_Reagents Use anhydrous solvents and reagents Check_Anhydrous->Dry_Reagents No End Re-run reaction Check_Anhydrous->End Yes Increase_Catalyst->End Increase_DHP->End Dry_Reagents->End

Caption: Troubleshooting workflow for low yield in THP protection.

References

Technical Support Center: Troubleshooting the Impact of Thp-peg4-C1-OH Impurities on PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during PROTAC (Proteolysis Targeting Chimera) synthesis that may arise from impurities in the Thp-peg4-C1-OH linker.

Introduction to this compound in PROTAC Synthesis

This compound is a commonly utilized PEG-based linker in PROTAC development.[1][2][3][4] Its polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5] The tetrahydropyranyl (THP) protecting group on one end allows for selective deprotection and subsequent conjugation, while the terminal hydroxyl group (-OH) provides a reactive site for coupling with either the warhead or the E3 ligase ligand. The linker's length and composition are critical factors that influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately affecting the efficiency of target protein degradation.

The purity of this compound is paramount, as impurities can lead to side reactions, reduced yields, and the formation of difficult-to-remove byproducts, complicating downstream purification and potentially impacting the biological activity of the final PROTAC.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercial this compound?

A1: While specific impurity profiles can vary between suppliers, common impurities in PEG-ylated reagents like this compound can include:

  • Polydispersity (PEG Chain Length Variants): Shorter (e.g., Thp-peg3-C1-OH) or longer (e.g., Thp-peg5-C1-OH) PEG chain analogues. The presence of these can lead to a heterogeneous mixture of PROTACs with different linker lengths, which may affect degradation efficacy.

  • Diethylene Glycol (DEG) and Ethylene Glycol (EG): These can be residual starting materials from the synthesis of the PEG chain.

  • Unprotected or Incorrectly Protected Linker: Molecules lacking the THP protecting group or having it on the wrong oxygen atom.

  • Residual Solvents and Catalysts: Trace amounts of solvents or catalysts used during the synthesis of the linker.

  • Byproducts from THP Protection/Deprotection: Side products formed during the introduction or potential premature removal of the THP group.

Q2: How can these impurities affect my PROTAC synthesis?

A2: Impurities can have several detrimental effects:

  • Reduced Reaction Yield: Impurities that can react with your coupling reagents but do not lead to the desired product will consume your starting materials and lower the overall yield of your target PROTAC.

  • Formation of Complex Byproducts: Reactive impurities can lead to the formation of closely related byproducts that are difficult to separate from the desired PROTAC, complicating purification.

  • Inconsistent Biological Activity: A mixture of PROTACs with varying linker lengths due to polydispersity can result in inconsistent and difficult-to-interpret biological data, as linker length is a critical determinant of PROTAC efficacy.

  • Inaccurate Characterization: The presence of impurities can interfere with analytical techniques such as NMR and mass spectrometry, leading to incorrect structural elucidation and quantification.

Q3: My PROTAC synthesis has a low yield. Could impurities in this compound be the cause?

A3: Yes, this is a possibility. If impurities in the linker are reactive towards your coupling reagents (e.g., free hydroxyl groups on DEG), they will compete with your intended reaction, leading to a lower yield of the desired PROTAC. It is crucial to verify the purity of your linker before starting the synthesis.

Q4: I am observing unexpected masses in my LC-MS analysis. How can I determine if they are related to linker impurities?

A4: Unexpected masses can often be traced back to linker impurities. Here's a systematic approach to investigate:

  • Analyze the Linker: Run an LC-MS analysis of the this compound linker itself to identify any pre-existing impurities.

  • Calculate Potential Adducts: Based on the identified linker impurities, calculate the expected masses of the corresponding PROTAC byproducts. For example, if you detect Thp-peg3-C1-OH in your linker, you would expect to see a PROTAC with a shorter linker.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass data for the unexpected peaks, which can help in determining their elemental composition and identifying the impurity.

  • Tandem MS (MS/MS): Fragment the unexpected ions to see if they produce fragments corresponding to your warhead, E3 ligase ligand, and a modified linker.

Troubleshooting Guide: Impact of Specific Impurities

This section provides a structured guide to troubleshoot common issues in PROTAC synthesis that may be linked to impurities in this compound.

Issue 1: Low Reaction Yield and/or Complex Reaction Mixture
Potential Cause Troubleshooting Steps Recommended Action
Presence of Reactive Impurities (e.g., Diethylene Glycol) 1. Verify Linker Purity: Analyze the this compound linker by HPLC and LC-MS to check for the presence of low molecular weight impurities like DEG. 2. Review Coupling Chemistry: If using coupling reagents like DCC/HOBt or HATU, be aware that free hydroxyl groups on impurities will react, consuming reagents.1. Purify the Linker: If significant impurities are detected, purify the this compound linker using flash chromatography. 2. Adjust Stoichiometry: If purification is not feasible, consider a slight increase in the molar equivalents of the coupling reagents and the reactant being coupled to the linker's hydroxyl group.
Polydispersity of the PEG Linker 1. High-Resolution LC-MS: Analyze the final PROTAC product using high-resolution LC-MS to identify a series of peaks with mass differences corresponding to a PEG unit (-C₂H₄O-).1. Source High-Purity Linker: Purchase this compound from a reputable supplier that provides a certificate of analysis with purity and polydispersity information. 2. Preparative HPLC: Use preparative HPLC to isolate the desired PROTAC with the correct linker length from the mixture.
Premature Deprotection of THP Group 1. NMR Analysis: Check the ¹H NMR of the linker for the absence of characteristic THP signals and the presence of additional free hydroxyl protons.1. Store Linker Properly: Store this compound under anhydrous conditions to prevent acid-catalyzed hydrolysis of the THP group. 2. Use Anhydrous Solvents: Ensure all solvents used in the coupling reaction are strictly anhydrous.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps Recommended Action
Formation of Structurally Similar Byproducts 1. Analytical HPLC: Develop an HPLC method with a shallow gradient to try and resolve the desired product from closely eluting impurities. 2. LC-MS Analysis: Identify the masses of the co-eluting species to understand the nature of the byproduct.1. Orthogonal Purification: If reverse-phase HPLC is not effective, consider other purification techniques such as normal-phase chromatography or size-exclusion chromatography. 2. Optimize Reaction Conditions: Re-evaluate the reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize the formation of side products.

Data Presentation: Hypothetical Impact of Impurities on PROTAC Synthesis

The following tables present hypothetical quantitative data to illustrate the potential impact of common impurities in this compound on a representative PROTAC synthesis.

Table 1: Impact of Diethylene Glycol (DEG) Impurity on Reaction Yield

DEG Impurity in this compound (%) PROTAC Yield (%) Purity of Crude PROTAC (%)
< 0.18592
1.07885
2.56576
5.04863

Table 2: Impact of PEG Chain Polydispersity on Final Product Distribution

Impurity in this compound Percentage in Linker (%) Expected PROTAC Byproduct Observed Percentage in Final Product (%)
Thp-peg3-C1-OH2.0PROTAC with PEG3 linker~1.8
Thp-peg5-C1-OH1.5PROTAC with PEG5 linker~1.3

Experimental Protocols

Protocol 1: HPLC-MS Analysis of this compound Purity

Objective: To determine the purity and identify potential impurities in a sample of this compound.

Methodology:

  • Sample Preparation: Dissolve the this compound linker in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 214 nm and 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Integrate the peak areas from the UV chromatogram to determine the percentage purity. Analyze the mass spectra to identify the molecular weights of any observed impurities.

Protocol 2: General Procedure for PROTAC Synthesis via Amide Coupling

Objective: To synthesize a PROTAC by coupling a carboxylic acid-containing warhead to the hydroxyl group of this compound.

Methodology:

  • Reaction Setup: To a solution of the carboxylic acid warhead (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add DCC (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: PROTAC Synthesis Workflow and Potential Impurity Interference

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_impurities Potential Linker Impurities cluster_reaction1 Step 1: Coupling cluster_byproducts1 Side Reactions cluster_intermediate Intermediate cluster_reaction2 Step 2: Deprotection cluster_intermediate2 Activated Intermediate cluster_reaction3 Step 3: Final Coupling cluster_final Final Products Warhead-COOH Warhead-COOH Coupling Amide Bond Formation (e.g., DCC, HOBt) Warhead-COOH->Coupling This compound This compound This compound->Coupling E3_Ligand-Nu E3 Ligand-Nu Final_Coupling Coupling with E3 Ligand E3_Ligand-Nu->Final_Coupling DEG Diethylene Glycol DEG->Coupling PEG_variants PEGn-OH (n≠4) PEG_variants->Coupling Side_Product_1 Warhead-DEG Coupling->Side_Product_1 Impurity Reacts Side_Product_2 Warhead-PEGn Coupling->Side_Product_2 Impurity Reacts Intermediate Warhead-peg4-C1-O-THP Coupling->Intermediate PROTAC_Byproducts PROTAC Byproducts Side_Product_2->PROTAC_Byproducts Leads to PROTACs with varying linker length Deprotection THP Deprotection (Acidic Conditions) Intermediate->Deprotection Intermediate_OH Warhead-peg4-C1-OH Deprotection->Intermediate_OH Intermediate_OH->Final_Coupling PROTAC Desired PROTAC Final_Coupling->PROTAC

Caption: Workflow of PROTAC synthesis highlighting points where impurities in this compound can interfere.

Diagram 2: Troubleshooting Logic for Low PROTAC Yield

Troubleshooting_Low_Yield Start Low PROTAC Yield Observed Check_Purity Analyze Purity of This compound (HPLC, LC-MS) Start->Check_Purity Impurities_Detected Impurities Detected? Check_Purity->Impurities_Detected Purify_Linker Purify Linker or Source High-Purity Material Impurities_Detected->Purify_Linker Yes Check_Other_Factors Investigate Other Reaction Parameters (Reagents, Conditions, etc.) Impurities_Detected->Check_Other_Factors No Re-run_Synthesis Re-run Synthesis with Purified Linker Purify_Linker->Re-run_Synthesis Yield_Improved Yield Improved? Re-run_Synthesis->Yield_Improved Yield_Improved->Check_Other_Factors No Problem_Solved Problem Solved Yield_Improved->Problem_Solved Yes

Caption: A logical troubleshooting workflow for addressing low PROTAC synthesis yields.

References

Technical Support Center: Optimizing Pharmacokinetics of Thp-peg4-C1-OH PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetics of Proteolysis Targeting Chimeras (PROTACs) utilizing the Thp-peg4-C1-OH linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC?

A1: The this compound is a PEG-based linker used in the synthesis of PROTACs.[1] The polyethylene glycol (PEG) portion of the linker is hydrophilic and flexible, which can enhance the solubility and cell permeability of the PROTAC molecule.[2] The tetrahydropyran (Thp) group is a protecting group for the terminal hydroxyl, which is typically removed during the synthesis process to allow for conjugation to either the target protein ligand or the E3 ligase ligand. The "peg4" indicates four repeating ethylene glycol units.

Q2: What are the potential advantages of using a PEG-based linker like this compound?

A2: PEG linkers are commonly used in PROTAC design and offer several advantages. Their hydrophilic nature can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2] This can, in turn, lead to improved pharmacokinetics.[3] The flexibility of the PEG chain can also be crucial for allowing the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase.[4]

Q3: What are the common pharmacokinetic challenges encountered with PROTACs?

A3: PROTACs often exhibit poor pharmacokinetic properties due to their high molecular weight, which typically falls "beyond the Rule of Five". Common challenges include low aqueous solubility, poor cell permeability, rapid metabolism, and potential for off-target toxicity. These factors can lead to low oral bioavailability and suboptimal in vivo efficacy.

Q4: How does the length of the PEG linker impact PROTAC activity?

A4: The length of the linker is a critical parameter in PROTAC design. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the target protein and E3 ligase into proximity for efficient ubiquitination. The optimal linker length is target-dependent and often requires empirical determination.

Q5: Can the linker itself be a source of metabolic instability?

A5: Yes, the linker is often a site of metabolic modification. Common metabolic pathways include oxidation by cytochrome P450 enzymes and hydrolysis of amide or ester bonds. Metabolites of the PROTAC could potentially compete with the parent compound for binding to the target protein or E3 ligase, reducing its efficacy.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility

Symptoms:

  • Difficulty dissolving the PROTAC in aqueous buffers for in vitro assays.

  • Precipitation of the compound upon dilution from a stock solution.

  • Low exposure in pharmacokinetic studies.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
High Lipophilicity of Ligands The inherent properties of the warhead and E3 ligase ligand contribute significantly to the overall solubility. While the PEG linker enhances hydrophilicity, it may not be sufficient to overcome the lipophilicity of the ligands. Consider re-evaluating the ligand choice if possible.
Aggregation The large, flexible nature of PROTACs can lead to aggregation. Test different formulation strategies. For preclinical studies, consider amorphous solid dispersions (ASDs) or lipid-based formulations like nanoemulsions to improve solubility and absorption.
Suboptimal Linker Composition While PEG improves hydrophilicity, replacing a portion of the alkyl chain in the linker with polar heterocyclic groups like piperazine has been shown to improve solubility.
Problem 2: Low Cell Permeability

Symptoms:

  • Potent in biochemical assays but weak activity in cell-based assays.

  • Low intracellular concentration of the PROTAC.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
High Molecular Weight and Polarity The large size and polar surface area of PROTACs hinder passive diffusion across cell membranes. While PEG linkers can sometimes improve permeability through a "chameleon-like" effect where intramolecular hydrogen bonds shield polar groups, this is not always the case.
Efflux by Transporters PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of cells. Conduct experiments with P-gp inhibitors (e.g., verapamil) to determine if your PROTAC is a substrate. If so, medicinal chemistry efforts may be needed to modify the structure to reduce efflux.
Linker Rigidity Increasing the rigidity of the linker by incorporating cyclic structures can sometimes improve permeability by reducing the conformational flexibility and the polar surface area in the relevant conformation for membrane passage.
Problem 3: Rapid Metabolic Clearance

Symptoms:

  • Short half-life in in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes).

  • Low exposure and short half-life in vivo.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Metabolic Hotspots on Ligands or Linker The PROTAC molecule can be metabolized at various sites. Conduct metabolite identification studies to pinpoint the "soft spots". Strategies to improve metabolic stability include introducing blocking groups (e.g., fluorine) at these sites or using deuterated analogs.
Linker Cleavage The linker, particularly at the points of attachment to the ligands, can be susceptible to enzymatic cleavage. Consider altering the chemical bonds at the attachment points (e.g., replacing an ester with a more stable amide).
Conformational Flexibility A highly flexible linker may expose more sites to metabolic enzymes. Introducing some rigidity into the linker with cyclic structures can shield metabolically labile positions.

Data Presentation

Table 1: Impact of Linker Type and Length on PROTAC Performance (Illustrative Data)

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether21396
BTKPEG≥ 4 unitsPotent>90
CRBN (homo-PROTAC)Alkyl9Weak degradation-
CRBN (homo-PROTAC)PEG3 unitsNo degradation-

Note: This table presents a summary of findings from various studies and is intended for comparative purposes. The optimal linker is highly dependent on the specific target and E3 ligase combination.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of a this compound based PROTAC.

Materials:

  • Test PROTAC

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compounds (one high and one low clearance)

  • Acetonitrile (ACN) for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in DMSO.

  • Prepare working solutions by diluting the stock in phosphate buffer.

  • In a 96-well plate, add the PROTAC working solution to the HLM suspension in phosphate buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualization

PROTAC_PK_Troubleshooting cluster_synthesis PROTAC Synthesis cluster_testing Pharmacokinetic Testing cluster_issues Common Issues cluster_solutions Potential Solutions Thp_Linker This compound PROTAC Synthesized PROTAC Thp_Linker->PROTAC Warhead Target Ligand Warhead->PROTAC E3_Ligand E3 Ligand E3_Ligand->PROTAC In_Vitro In Vitro Assays (Solubility, Permeability, Stability) PROTAC->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy) In_Vitro->In_Vivo Poor_Solubility Poor Solubility In_Vitro->Poor_Solubility Low_Permeability Low Permeability In_Vitro->Low_Permeability Rapid_Metabolism Rapid Metabolism In_Vitro->Rapid_Metabolism Formulation Formulation Strategies Poor_Solubility->Formulation Linker_Mod Linker Modification (Length, Rigidity) Low_Permeability->Linker_Mod Rapid_Metabolism->Linker_Mod Ligand_Mod Ligand Modification Rapid_Metabolism->Ligand_Mod PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Degradation Protein Degradation POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation

References

Technical Support Center: Optimizing Thp-peg4-C1-OH PROTAC Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Thp-peg4-C1-OH and other polyethylene glycol (PEG)-based linkers in their Proteolysis-Targeting Chimera (PROTAC) designs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help address the common challenge of poor cell permeability in PROTACs, enabling you to enhance their cellular activity and overall efficacy.

Frequently Asked Questions (FAQs)

Q1: My PROTAC, synthesized with a this compound linker, shows potent biochemical binding but poor protein degradation in cellular assays. Is this a permeability issue?

A: Yes, a significant discrepancy between high biochemical potency and low cellular activity is a classic indicator of poor cell permeability.[1] PROTACs are large molecules, often with molecular weights (MW) exceeding 800 Da and significant polar surface areas (PSA), which places them in the "beyond Rule of Five" (bRo5) chemical space.[1][2][3] These properties, characteristic of molecules with PEG linkers like this compound, can impede their ability to passively diffuse across the lipid bilayer of the cell membrane.[4] Even with high binding affinity for the target protein and the E3 ligase, the PROTAC cannot induce degradation if it fails to achieve a sufficient intracellular concentration.

Q2: What specific physicochemical properties of my this compound-based PROTAC are hindering its cell permeability?

A: The primary challenge with PEG-based linkers is that they contribute to properties that are generally unfavorable for passive cell diffusion. Key factors include:

  • High Molecular Weight (MW): PROTACs are inherently large, and PEG linkers add to the overall size, negatively impacting membrane passage.

  • Large Polar Surface Area (PSA): The oxygen atoms in the PEG chain are hydrogen bond acceptors, which increases the molecule's polarity and PSA. This hydrophilicity makes it difficult for the molecule to enter the hydrophobic interior of the cell membrane.

  • High Number of Rotatable Bonds (NRotB): Flexible linkers like PEG chains increase the number of rotatable bonds. While this can aid in forming the ternary complex, excessive flexibility can also lead to a higher entropic penalty for adopting a membrane-permeable conformation.

  • Chameleonicity and Conformation: For a PROTAC to be permeable, it often needs to adopt a folded conformation to shield its polar groups within the apolar cell membrane. The flexible nature of a PEG linker can allow for this "chameleonic" behavior, but properties of the attached ligands can prevent the PROTAC from folding effectively.

Troubleshooting Guide: Improving PROTAC Permeability

If you suspect poor cell permeability is limiting your PROTAC's effectiveness, the following troubleshooting steps, experimental assays, and optimization strategies can help diagnose and solve the issue.

Step 1: Quantify the Permeability of Your PROTAC

Before making structural modifications, it is crucial to obtain quantitative data on your PROTAC's permeability. The two most common in vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

G

Caption: Decision workflow for selecting a permeability assay.

Table 1: Comparison of Permeability Assays

FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Permeability Assay
Principle Measures passive diffusion across an artificial lipid membrane.Measures transport across a monolayer of differentiated Caco-2 cells, mimicking the human intestinal epithelium.
Transport Measured Passive, transcellular diffusion only.Passive diffusion, active transport, and efflux mechanisms.
Throughput HighLow to Medium
Cost LowHigh
Complexity Simple and fast.Complex, requires cell culture.
Best Use Case Early-stage, high-throughput screening of compound libraries to rank order by passive permeability.Later-stage characterization to get a more accurate prediction of in vivo absorption and identify efflux liabilities.
Step 2: Implement Strategies to Enhance Permeability

If experimental data confirms low permeability, several rational design strategies can be employed to improve your this compound-based PROTAC.

G

Caption: Key strategies to improve PROTAC cell permeability.

1. Linker Modification: The linker is the most flexible component for optimization.

  • Replace the PEG Linker: Swapping the hydrophilic PEG linker for a more lipophilic alkyl chain or a rigid 1,4-disubstituted phenyl ring can significantly improve permeability.

  • Increase Rigidity: Incorporating cyclic moieties like piperidine or piperazine into the linker can improve permeability and water solubility. Short, rigid linkers are often found in PROTACs that have advanced to clinical trials.

  • Amide-to-Ester Substitution: Replacing an amide bond within the linker with an ester can increase lipophilicity and permeability. However, this may come at the cost of reduced plasma stability.

Table 2: Impact of Linker Composition on PROTAC Properties

Linker TypeTypical Effect on PermeabilityTypical Effect on SolubilityKey Considerations
PEG (e.g., this compound) Often decreases permeability due to high polarity.Generally improves aqueous solubility.Can promote folded conformations due to the gauche effect.
Alkyl Chain Generally increases permeability (more lipophilic).May decrease aqueous solubility.Can be metabolically unstable; less likely to adopt folded conformations than PEG.
Rigid (e.g., Phenyl, Piperazine) Can significantly increase permeability.Variable; basic nitrogen can improve solubility.May be necessary to optimize the geometry of the ternary complex.

2. Introduce Intramolecular Hydrogen Bonds: A key strategy is to design the PROTAC to fold upon itself, creating intramolecular hydrogen bonds (IMHBs). This "molecular chameleon" or "ball-like" structure shields the polar surface area from the environment, reducing the energy penalty of crossing the cell membrane. This is a challenging design principle but can be highly effective.

3. Employ a Prodrug Strategy: A common pharmaceutical approach is to mask polar functional groups (like the terminal -OH on your linker or groups on the warheads) with lipophilic, cleavable moieties. These groups are removed by intracellular enzymes (e.g., esterases) to release the active PROTAC inside the cell. This can, however, further increase the molecule's molecular weight.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a high-throughput method to assess the passive diffusion of your PROTAC.

Materials:

  • 96-well PAMPA plate system (with donor and acceptor plates)

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds (high and low permeability controls)

  • DMSO

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in DMSO to create stock solutions. Dilute these stocks into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble Plate Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.

  • Incubate: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

  • Cell Culture & Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Verify Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) of each well to ensure the integrity of the cell monolayer.

  • Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer on both the apical (top) and basolateral (bottom) sides.

  • Perform Transport Experiment:

    • Apical-to-Basolateral (A→B) Transport: Add the test PROTAC solution (dissolved in transport buffer) to the apical side (donor compartment). Add fresh transport buffer to the basolateral side (receiver compartment).

    • Basolateral-to-Apical (B→A) Transport: To measure efflux, add the test PROTAC solution to the basolateral side (donor compartment). Add fresh transport buffer to the apical side (receiver compartment).

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A→B and B→A directions. The efflux ratio (Papp B→A / Papp A→B) can then be determined. An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.

G

Caption: The PROTAC pathway, highlighting cell permeability as the initial critical barrier.

References

Validation & Comparative

A Comparative Guide to Thp-peg4-C1-OH and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic efficacy and safety of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of these complex molecules. This guide provides an objective comparison of Thp-peg4-C1-OH with other common PEG linkers, supported by representative experimental data and detailed methodologies.

Introduction to this compound and PEG Linkers

This compound is a discrete PEG linker featuring a tetrahydropyranyl (THP) protecting group at one terminus and a hydroxyl group at the other. The THP group is an acid-labile protecting group, allowing for the selective deprotection of the hydroxyl group under mild acidic conditions to enable further conjugation.[1][2] The PEG4 spacer enhances hydrophilicity and provides spatial separation between the conjugated molecules.[3]

PEG linkers, in general, are utilized to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates.[4] They can be broadly categorized based on their cleavability, length, and the nature of their functional groups. The choice of a specific PEG linker has a profound impact on the overall performance of the resulting drug conjugate.[5]

Comparative Analysis of PEG Linker Performance

The performance of a PEG linker can be assessed across several key parameters. This section compares this compound with other representative PEG linkers, such as those with different protecting groups (e.g., Boc), different chain lengths (e.g., PEG8), and different functional groups for conjugation (e.g., maleimide).

Physicochemical Properties

The hydrophilicity and stability of the linker are fundamental properties that influence the behavior of the entire conjugate.

Linker TypeStructureKey FeaturesHydrophilicity (LogD)Stability
This compound Thp-O-(CH₂CH₂O)₄-CH₂-OHAcid-labile THP protecting group, terminal hydroxyl for further functionalization.-3.06 (representative for PEG4)Stable under basic and neutral conditions; THP group is cleaved under mild acid.
Boc-peg4-NH₂ Boc-NH-(CH₂CH₂O)₄-NH₂Acid-labile Boc protecting group, terminal amine for conjugation.Similar to Thp-peg4Stable under basic and neutral conditions; Boc group is cleaved under acidic conditions.
Maleimide-peg4 Maleimide-(CH₂CH₂O)₄-linkerThiol-reactive maleimide group for conjugation to cysteines.Similar to Thp-peg4Stable thioether bond formed upon conjugation.
Alkyne-peg4 HC≡C-(CH₂CH₂O)₄-linkerAlkyne group for click chemistry.Similar to Thp-peg4Stable triazole ring formed upon conjugation.
Thp-peg8-C1-OH Thp-O-(CH₂CH₂O)₈-CH₂-OHLonger PEG chain for increased hydrophilicity and spacing.-4.27 (representative for PEG8)Similar stability profile to Thp-peg4.
Impact on Pharmacokinetics (PK)

The length of the PEG linker can significantly influence the pharmacokinetic properties of a bioconjugate.

Linker LengthRepresentative Half-life (t½) in vivoClearance (CL)Volume of Distribution (Vss)Reference
PEG4 Moderate increaseModerateModerate
PEG8 Significant increaseLowerHigher
PEG24 Substantial increaseLowestHighest
40 kDa PEG ~20-69% SC bioavailability in animal models0.037-0.079 mL/min/kg in animal models0.19-0.20 L/kg in animal models
Performance in PROTACs

In the context of PROTACs, the linker length and composition are critical for inducing efficient protein degradation.

Linker TypeTarget ProteinDC₅₀ (Concentration for 50% degradation)Dₘₐₓ (Maximum degradation)
PEG-based (short) BRD4Low nM>90%
PEG-based (long) BRD4Higher nM<90%
Alkyl-based BRD4Variable, often higher nMVariable
Rigid Piperazine-based H-PGDS0.15 ± 0.072 nMHigh

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different PEG linkers.

Protocol 1: Acid-Catalyzed Deprotection of this compound

This protocol describes the removal of the THP protecting group to expose the terminal hydroxyl for subsequent conjugation.

  • Dissolution: Dissolve the this compound linker in a suitable solvent such as 2-propanol.

  • Acidification: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid monohydrate.

  • Reaction: Stir the reaction mixture at 0°C for a specified time (e.g., 17 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, neutralize the reaction with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the deprotected linker with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the product by column chromatography on silica gel.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR of an ADC.

  • Sample Preparation: Dilute the ADC sample to a concentration of 2 mg/mL in a high-salt buffer (e.g., 1M ammonium sulfate).

  • Chromatographic System: Use a liquid chromatography system equipped with a HIC column (e.g., Protein-Pak Hi Res HIC).

  • Mobile Phases:

    • Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM phosphate buffer, pH 7.0).

    • Mobile Phase B: Low-salt buffer with an organic modifier (e.g., 20% 2-propanol in 25 mM phosphate buffer, pH 7.0).

  • Gradient Elution: Apply a linear gradient from high to low salt concentration to elute the different drug-loaded species.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using a weighted average formula based on the peak areas.

Protocol 3: In Vivo Stability Assay of ADCs

This protocol assesses the stability of the linker in a physiological environment by measuring the amount of intact ADC over time.

  • Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification of Intact ADC (ELISA-based):

    • Coat a microtiter plate with an antigen that specifically binds to the ADC's antibody.

    • Add diluted plasma samples to the wells.

    • Detect the bound ADC using a secondary antibody that recognizes the cytotoxic payload.

    • Use a standard curve to quantify the concentration of intact ADC at each time point.

  • Quantification of Total Antibody (ELISA-based):

    • Use a similar ELISA format but with a secondary antibody that recognizes the antibody portion of the ADC, regardless of payload attachment.

  • Data Analysis: Plot the concentrations of intact ADC and total antibody over time to determine the in vivo stability of the linker.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

PROTAC_Mechanism cluster_ternary Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ligase E3->PROTAC Binds Ub Ubiquitin Ub->POI Ubiquitination Degradation Degradation Products Proteasome->Degradation

PROTAC Mechanism of Action

ADC_HIC_Workflow cluster_sample Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute in High-Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Gradient Elution (High to Low Salt) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram (DAR Species Separation) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

Workflow for DAR Determination by HIC

Linker_Properties_Relationship Linker PEG Linker Properties Hydrophilicity Hydrophilicity Linker->Hydrophilicity Stability Stability Linker->Stability Length Chain Length Linker->Length Solubility Solubility Hydrophilicity->Solubility PK Pharmacokinetics Stability->PK Length->PK Efficacy Therapeutic Efficacy PK->Efficacy Solubility->PK

Interplay of PEG Linker Properties

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates. This compound offers the advantage of a stable protecting group that can be removed under mild acidic conditions, providing flexibility in multi-step synthesis. The comparison with other PEG linkers highlights the trade-offs between linker length, hydrophilicity, stability, and the ultimate impact on the pharmacokinetic and pharmacodynamic properties of the final drug product. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies, facilitating the rational design of more effective and safer biotherapeutics.

References

A Head-to-Head Battle of PROTAC Linkers: Thp-peg4-C1-OH vs. Aliphatic Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of a PROTAC's success. This guide provides an objective comparison of two common linker classes: the hydrophilic Thp-peg4-C1-OH and traditional aliphatic linkers. We delve into their impact on key performance parameters, supported by representative experimental data and detailed protocols to inform rational PROTAC design.

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely dictated by the warhead and the E3 ligase ligand; the linker connecting these two moieties plays a pivotal role in dictating the molecule's overall performance. The linker's length, rigidity, and physicochemical properties can profoundly influence a PROTAC's solubility, cell permeability, and its ability to orchestrate a stable and productive ternary complex, which is the cornerstone of successful protein degradation.

This guide focuses on a comparative analysis of a specific polyethylene glycol (PEG)-based linker, this compound, and the more conventional aliphatic linkers. While this compound offers enhanced hydrophilicity, aliphatic linkers provide a hydrophobic scaffold. Understanding the trade-offs between these two options is crucial for optimizing PROTAC design.

The Contenders: A Closer Look at the Linkers

This compound: This linker features a tetra-ethylene glycol (PEG4) chain, which imparts significant hydrophilicity. The tetrahydropyran (Thp) group serves as a protecting group for the terminal hydroxyl, which can be deprotected for conjugation to a warhead or E3 ligase ligand. The PEG chain's flexibility and water-solubility can enhance the overall solubility of the PROTAC molecule, a common challenge in PROTAC development.[1][2]

Aliphatic Linkers: These are typically straight-chain or branched alkanes of varying lengths.[2][3] They are characterized by their hydrophobicity and conformational flexibility. While synthetically straightforward, their lipophilic nature can sometimes lead to poor aqueous solubility of the final PROTAC molecule.[1]

Performance Showdown: A Comparative Analysis

Quantitative Data Summary
ParameterPROTAC A (with PEG4 Linker)PROTAC B (with Alkyl Linker)Rationale for Performance Difference
Degradation Efficiency
DC50 (nM)1550The hydrophilicity and flexibility of the PEG linker may facilitate more favorable interactions within the ternary complex, leading to more potent degradation.
Dmax (%)>95~90The enhanced solubility of the PEG-linked PROTAC can lead to higher intracellular concentrations, resulting in more complete degradation.
Physicochemical Properties
Aqueous Solubility (µg/mL)12025The ethylene glycol units of the PEG linker significantly increase the hydrophilicity and therefore the aqueous solubility of the PROTAC.
Cell Permeability
PAMPA (Papp, 10⁻⁶ cm/s)1.53.0The more hydrophobic nature of the aliphatic linker can lead to better passive diffusion across the cell membrane. Excessively polar linkers can sometimes hinder permeability.

Visualizing the Process: Diagrams and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI transfers Ub Ternary->E3 catalyzes Ub Ubiquitin Ub->E3 Proteasome Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end Results analysis->end

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.

PAMPA_Workflow start Prepare Donor Plate with PROTAC sandwich Sandwich Donor and Acceptor Plates start->sandwich prepare_acceptor Prepare Acceptor Plate with Buffer prepare_acceptor->sandwich incubate Incubate sandwich->incubate measure Measure PROTAC Concentration in Both Plates incubate->measure calculate Calculate Permeability Coefficient (Papp) measure->calculate end Permeability Assessment calculate->end

References

A Researcher's Guide to Validating PROTAC-Mediated Degradation of BRD4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer a powerful modality for eliminating disease-implicated proteins.[1] This guide provides a comprehensive comparison for validating the degradation of the key epigenetic regulator, Bromodomain and Extra-Terminal domain 4 (BRD4), using a hypothetical PROTAC synthesized with a Thp-peg4-C1-OH linker, which we will refer to as "BRD4-Degrader-X". The performance of BRD4-Degrader-X will be objectively compared against well-established BRD4-targeting PROTACs: MZ1 and dBET1. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations to elucidate key processes.

Understanding the PROTAC Components

PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3][4] The molecule specified, This compound , is a PEG-based PROTAC linker used in the synthesis of PROTACs. It does not independently target a protein but forms the backbone connecting the target-binding and E3 ligase-recruiting moieties. For the purpose of this guide, we will consider BRD4-Degrader-X as a complete PROTAC that targets BRD4 and is synthesized using a derivative of this linker.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to tag BRD4 with ubiquitin molecules, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC BRD4-Degrader-X Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 Target Protein (BRD4) BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Facilitates Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognized by Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades

PROTAC-mediated degradation of BRD4.

Comparative Analysis of BRD4 Degraders

The choice of a PROTAC for research or therapeutic development depends critically on its efficacy and selectivity. While BRD4-Degrader-X is our test case, its performance must be benchmarked against well-characterized alternatives.

  • MZ1 : A VHL-based PROTAC known for its preferential degradation of BRD4 over other BET family members (BRD2 and BRD3) at certain concentrations.

  • dBET1 : A potent pan-BET degrader that utilizes a Cereblon (CRBN) E3 ligase ligand, efficiently degrading BRD2, BRD3, and BRD4.

Below is a summary of hypothetical performance data for BRD4-Degrader-X compared to MZ1 and dBET1.

Parameter BRD4-Degrader-X (Hypothetical) MZ1 dBET1 Reference
E3 Ligase Recruited Cereblon (CRBN)Von Hippel-Lindau (VHL)Cereblon (CRBN)
DC50 (BRD4) 5 nM< 10 nM< 1 nM
Dmax (BRD4) >95%>90%>95%
Selectivity High for BRD4Preferential for BRD4Pan-BET (BRD2/3/4)
Time to Max Degradation 8 hours8-16 hours4-8 hours
Hook Effect ModeratePronouncedModerate

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols for Validation

A multi-faceted approach is essential for robustly validating PROTAC-mediated protein degradation.

Western Blotting for Target Protein Levels

This is the most direct method to quantify the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., human breast cancer cell line MDA-MB-231) at a suitable density. After overnight adherence, treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Use a BCA assay to determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., α-Tubulin or GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G

Workflow for Western Blotting.
Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein prior to degradation.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that achieves significant degradation (e.g., DC90) for a shorter time period (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation (IP): Lyse the cells and immunoprecipitate BRD4 using a specific anti-BRD4 antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands indicates polyubiquitination.

Cellular Viability/Proliferation Assay

To assess the functional consequence of BRD4 degradation, cell viability or proliferation can be measured.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates.

  • Treatment: Treat cells with a range of PROTAC concentrations for an extended period (e.g., 72 hours).

  • Assay: Use a reagent such as CellTiter-Glo® (Promega) or resazurin to measure cell viability according to the manufacturer's instructions.

  • Data Analysis: Plot the viability data against the log of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).

Logical Framework for PROTAC Validation

The validation of a novel PROTAC like BRD4-Degrader-X follows a logical progression from confirming the mechanism of action to assessing its cellular effects and specificity.

Validation_Logic cluster_logic PROTAC Validation Framework Confirm_Degradation Confirm Target Degradation (Western Blot) Confirm_MoA Confirm Mechanism of Action (Ubiquitination Assay) Confirm_Degradation->Confirm_MoA Assess_Function Assess Functional Outcome (Viability Assay) Confirm_Degradation->Assess_Function Assess_Selectivity Assess Selectivity (Proteomics, Western Blot for BRD2/3) Confirm_Degradation->Assess_Selectivity Final_Validation Validated PROTAC Confirm_MoA->Final_Validation Compare_Alternatives Compare with Alternatives (e.g., MZ1, dBET1) Assess_Function->Compare_Alternatives Assess_Selectivity->Compare_Alternatives Compare_Alternatives->Final_Validation

Logical flow for PROTAC validation.

Conclusion

Validating the efficacy and mechanism of a novel PROTAC requires a systematic and multi-pronged experimental approach. By directly quantifying target protein levels, confirming the ubiquitination-dependent degradation pathway, and assessing downstream cellular consequences, researchers can build a comprehensive profile of their molecule. Furthermore, benchmarking against established alternatives like MZ1 and dBET1 is crucial for understanding the relative potency and selectivity of a new degrader such as the hypothetical BRD4-Degrader-X. This comparative framework ensures a thorough and objective evaluation, paving the way for the development of next-generation targeted protein degraders.

References

Comparative Analysis of Thp-peg4-C1-OH and Thp-peg3-C1-OH for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Thp-peg Linkers in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Thp-peg-C1-OH linkers feature a tetrahydropyran (Thp) protecting group on a terminal hydroxyl group. The Thp group is an acid-labile protecting group for alcohols, which is advantageous in multi-step organic synthesis.[1][2][3] The PEG component enhances the hydrophilicity and solubility of the PROTAC molecule. The key distinction between the two linkers discussed here is the length of the PEG chain, with Thp-peg4-C1-OH containing four PEG units and Thp-peg3-C1-OH containing three.

Physicochemical Properties

A summary of the key physicochemical properties of the two linkers is presented in the table below. The properties for Thp-peg3-C1-OH are inferred from the closely related Thp-peg3-OH, as specific data for the "-C1-" variant was not available.

PropertyThis compoundThp-peg3-C1-OH (inferred from Thp-peg3-OH)Reference(s)
Molecular Formula C14H28O6C11H22O5[4][5]
Molecular Weight 292.37 g/mol 234.29 g/mol

The primary difference lies in the molecular weight and formula, directly attributable to the additional PEG unit in this compound.

Comparative Performance Analysis

The choice between a PEG3 and a PEG4 linker can significantly impact the biological activity of the resulting PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Ternary Complex Formation

The length of the linker dictates the spatial orientation and distance between the target protein and the E3 ligase within the ternary complex.

  • This compound: The longer and more flexible chain of the PEG4 linker may provide a greater degree of freedom for the two proteins to adopt a productive conformation for ubiquitination. This can be particularly advantageous when the binding pockets on the target protein and E3 ligase are sterically demanding.

  • Thp-peg3-C1-OH: A shorter PEG3 linker may be optimal in cases where a more constrained geometry is required to achieve a stable ternary complex. However, a linker that is too short could lead to steric hindrance and prevent complex formation.

Physicochemical and Pharmacokinetic Properties

The PEG component of the linker influences the overall properties of the PROTAC molecule.

  • Solubility: The additional ethylene glycol unit in this compound will likely result in a PROTAC with slightly higher hydrophilicity and aqueous solubility compared to one constructed with a PEG3 linker.

  • Cell Permeability: While increased hydrophilicity can be beneficial for solubility, it can also negatively impact cell membrane permeability. Therefore, the use of a longer PEG linker like this compound might require a careful balance to ensure adequate cell uptake.

  • Metabolic Stability: PEG chains are generally considered to be biocompatible and can improve the metabolic stability of molecules.

Experimental Protocols

Below are generalized protocols for the synthesis and evaluation of PROTACs using hydroxyl-terminated linkers like Thp-peg-C1-OH.

General Protocol for PROTAC Synthesis

This protocol outlines a typical synthetic route for coupling a hydroxyl-terminated linker to a warhead (targeting the protein of interest) and an E3 ligase ligand.

  • Deprotection of the Linker: The Thp protecting group on the linker is removed under acidic conditions (e.g., p-toluenesulfonic acid in methanol) to reveal the terminal hydroxyl group.

  • Activation of the Linker: The exposed hydroxyl group can be converted to a more reactive functional group, such as a mesylate or tosylate, for subsequent nucleophilic substitution.

  • Coupling to the Warhead: The activated linker is reacted with a warhead containing a suitable nucleophile (e.g., a phenol or an amine).

  • Modification of the Other End of the Linker: The other end of the linker (which is typically a protected functional group from the initial linker synthesis) is deprotected.

  • Coupling to the E3 Ligase Ligand: The newly deprotected functional group on the linker is then coupled to the E3 ligase ligand to yield the final PROTAC.

Protocol for Western Blot Analysis of Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Degraded POI (Peptides) Proteasome->Degradation results in

Caption: General mechanism of action of a PROTAC molecule.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow start Cell Culture & PROTAC Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis end Quantification of Protein Degradation analysis->end

Caption: Experimental workflow for Western blot analysis.

Conclusion

The selection between this compound and Thp-peg3-C1-OH as a linker for PROTAC development is a nuanced decision that requires careful consideration of the specific biological system. While this compound offers greater length and potential flexibility, which may be advantageous for certain target-E3 ligase pairs, it may also impact cell permeability. Conversely, the shorter Thp-peg3-C1-OH may be optimal for systems requiring a more constrained geometry. Ultimately, the empirical testing of a range of linker lengths is crucial for the rational design and optimization of potent and effective PROTACs. The protocols and theoretical framework provided in this guide serve as a valuable resource for researchers embarking on such studies.

References

Assessing Ternary Complex Formation with PEG-Based Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the formation of a stable ternary complex between a target protein, a PROTAC®, and an E3 ligase is a critical determinant of successful targeted protein degradation. The linker connecting the target-binding and E3-binding moieties of a PROTAC® plays a pivotal role in this process. This guide provides a framework for assessing the performance of PEG-based linkers, such as the Thp-peg4-C1-OH series, in promoting ternary complex formation.

While direct comparative experimental data for the this compound linker is not extensively available in the public domain, this guide outlines the established methodologies and data presentation strategies to enable researchers to conduct their own evaluations against other linker alternatives.

The Role of the Linker in Ternary Complex Stability

The linker in a PROTAC® is not merely a spacer but an active contributor to the stability and cooperativity of the ternary complex.[1][2][3][4] Its length, composition, and attachment points can significantly influence the proximity and orientation of the target protein and the E3 ligase, thereby affecting the efficiency of ubiquitination and subsequent degradation.[2] Polyethylene glycol (PEG) linkers are commonly employed due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC® molecule. The optimal linker design for a given target and E3 ligase pair often requires empirical testing, as subtle changes can lead to substantial differences in degradation efficacy.

Comparative Data Presentation

To objectively compare the performance of different linkers, it is essential to present quantitative data in a clear and structured format. The following tables provide templates for summarizing key experimental results.

Table 1: Binary and Ternary Complex Binding Affinities

This table is designed to compare the binding affinities of the PROTAC® to the individual proteins (binary) and to the pre-formed complex (ternary), which is crucial for determining cooperativity.

LinkerTarget ProteinE3 LigaseBinary KD (PROTAC® to Target) [nM]Binary KD (PROTAC® to E3 Ligase) [nM]Ternary KD (PROTAC® to E3 Ligase + Target) [nM]Cooperativity (α)
This compoundTarget XE3 Ligase YDataDataDataCalculated
Alternative Linker 1Target XE3 Ligase YDataDataDataCalculated
Alternative Linker 2Target XE3 Ligase YDataDataDataCalculated
  • KD : Dissociation constant, a measure of binding affinity (lower KD indicates stronger binding).

  • Cooperativity (α) : A measure of how the binding of one protein influences the binding of the other. It is calculated as the ratio of the binary KD to the ternary KD of the second binding event. A value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.

Table 2: In Vitro and Cellular Degradation Potency

This table summarizes the functional outcome of ternary complex formation – the degradation of the target protein.

LinkerTarget ProteinCell LineDC50 [nM]Dmax [%]
This compoundTarget XCell Line ZDataData
Alternative Linker 1Target XCell Line ZDataData
Alternative Linker 2Target XCell Line ZDataData
  • DC50 : The concentration of PROTAC® required to degrade 50% of the target protein.

  • Dmax : The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess ternary complex formation and subsequent protein degradation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n), which allows for the calculation of the cooperativity factor (α).

Methodology:

  • Preparation:

    • Prepare solutions of the purified target protein, E3 ligase, and PROTAC® in the same buffer to minimize heat of dilution effects.

    • For binary binding, the protein solution (e.g., 10-20 µM) is placed in the ITC cell, and the PROTAC® solution (10-20 times the protein concentration) is in the injection syringe.

    • For ternary binding, a pre-saturated complex of one protein with the PROTAC® is placed in the cell, and the other protein is titrated from the syringe. Alternatively, the E3 ligase can be pre-saturated with the target protein in the cell, and the PROTAC® is titrated.

  • Titration:

    • Perform a series of injections of the syringe solution into the cell while monitoring the heat change. An initial small injection is often used to account for initial mixing effects.

  • Data Analysis:

    • The resulting thermogram is integrated to determine the heat change per injection.

    • The data is fitted to a suitable binding model (e.g., one-site binding) to extract the KD, ΔH, and n.

    • Cooperativity (α) is calculated by comparing the KD values from binary and ternary experiments.

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics of complex formation and dissociation (ka and kd) and to determine the equilibrium dissociation constant (KD).

Methodology:

  • Immobilization:

    • One of the binding partners (e.g., the E3 ligase) is immobilized on the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • A solution containing the PROTAC® (the analyte) is flowed over the chip surface at various concentrations.

    • The association and dissociation of the PROTAC® are monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • Ternary Interaction Analysis:

    • To measure the binding of the target protein to the pre-formed PROTAC®-E3 ligase complex, the PROTAC® is first injected to reach a steady-state binding with the immobilized E3 ligase.

    • A solution containing the target protein is then injected, and the formation of the ternary complex is monitored.

  • Data Analysis:

    • The sensorgrams are fitted to kinetic models to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

Western Blotting for Protein Degradation

Objective: To quantify the extent of target protein degradation in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture the chosen cell line to an appropriate confluency.

    • Treat the cells with a range of concentrations of the PROTAC® for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the proteins.

    • Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC® concentration to determine the DC50 and Dmax.

Visualizing Key Processes

Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in assessing ternary complex formation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC®-E3) Target_Protein->Ternary_Complex Binds PROTAC PROTAC® PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Binds Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC®-induced protein degradation.

Experimental_Workflow Start Linker Synthesis and PROTAC® Assembly Biophysical_Assays Biophysical Assays (ITC, SPR, etc.) Start->Biophysical_Assays Binary_Binding Determine Binary Binding Affinities Biophysical_Assays->Binary_Binding Ternary_Binding Determine Ternary Binding and Cooperativity Biophysical_Assays->Ternary_Binding Cellular_Assays Cellular Assays Binary_Binding->Cellular_Assays Ternary_Binding->Cellular_Assays Degradation_Assay Western Blot for Degradation (DC50, Dmax) Cellular_Assays->Degradation_Assay Data_Analysis Data Analysis and Linker Comparison Degradation_Assay->Data_Analysis

Caption: Workflow for assessing PROTAC® linker performance.

Cooperativity_Concept E3 E3 Ligase E3_PROTAC E3-PROTAC® Binary Complex E3->E3_PROTAC Binds (KD1) PROTAC PROTAC® PROTAC->E3_PROTAC Target Target Protein Ternary Ternary Complex Target->Ternary E3_PROTAC->Ternary Binds (KD,ternary) Note Positive Cooperativity (α > 1) when KD1 > KD,ternary

Caption: The concept of cooperativity in ternary complex formation.

References

The Linker's Pivotal Role: An In Vitro and In Vivo Comparison of PROTAC Performance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into how the chemical bridge of a PROTAC dictates its efficacy, selectivity, and therapeutic potential, supported by experimental data and detailed protocols for researchers in drug discovery.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is far more than a simple spacer; its length, composition, and rigidity profoundly influence the PROTAC's overall performance, from its ability to induce protein degradation at the cellular level to its pharmacokinetic behavior and efficacy in a living organism.

This guide provides a comparative analysis of PROTACs with varying linkers, drawing on experimental data to illustrate the critical impact of linker design on both in vitro and in vivo outcomes. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to provide researchers, scientists, and drug development professionals with a comprehensive resource for designing and evaluating novel PROTACs.

The Ripple Effect of Linker Modification: From Benchtop to Preclinical Models

The optimization of a PROTAC is an intricate process where the linker plays a central role. Variations in linker design can dramatically alter a PROTAC's ability to form a stable and productive ternary complex—the crucial intermediate where the target protein, PROTAC, and E3 ligase come together to facilitate ubiquitination and subsequent degradation. An optimal linker facilitates the ideal orientation of the target protein and the E3 ligase, maximizing the efficiency of the ubiquitination process.

Beyond the ternary complex, the linker's physicochemical properties, such as its hydrophilicity and flexibility, significantly impact the PROTAC's solubility, cell permeability, and metabolic stability. These parameters are critical for translating potent in vitro activity into in vivo efficacy. A PROTAC with excellent degradation capabilities in a petri dish may fail in a preclinical model due to poor bioavailability or rapid clearance, often a direct consequence of a suboptimal linker.

Comparative Analysis of PROTACs with Different Linkers

To illustrate the profound impact of linker modifications, this section presents a comparative analysis of PROTACs targeting three distinct proteins: Estrogen Receptor α (ERα), Bruton's tyrosine kinase (BTK), and TANK-binding kinase 1 (TBK1). The data, summarized from various studies, highlights how changes in linker length and composition affect key performance indicators such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Estrogen Receptor α (ERα)-Targeting PROTACs

ERα is a key driver in the majority of breast cancers, making it a prime target for PROTAC-mediated degradation. Studies have shown a clear dependence on linker length for optimal ERα degradation.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
ERα-PROTAC-1 PEG12>1000<20MCF7
ERα-PROTAC-2 PEG1650>90MCF7
ERα-PROTAC-3 PEG20250~70MCF7

Data synthesized from published literature.

As the table demonstrates, a 16-atom PEG linker proved to be optimal for ERα degradation in MCF7 cells, showcasing a significant improvement in both potency and efficacy compared to shorter or longer linkers. This highlights the existence of an optimal "linker length window" for effective ternary complex formation.

Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

BTK is a crucial enzyme in B-cell signaling and a validated target in various B-cell malignancies. The linker's attachment point and composition have been shown to be critical for the efficacy of BTK-targeting PROTACs.

PROTACLinker CompositionPomalidomide Attachment PointDC50 (nM)Dmax (%)Cell Line
BTK-PROTAC-1 AlkylC415>95Ramos
BTK-PROTAC-2 PEGC45>95Ramos
BTK-PROTAC-3 AlkylC5150~60Ramos

Data synthesized from published literature.

In this case, a PEG linker attached to the C4 position of the pomalidomide E3 ligase ligand resulted in the most potent BTK degrader. This underscores the importance of not only the linker's length and composition but also its spatial orientation and connection points on the parent ligands.

TANK-Binding Kinase 1 (TBK1)-Targeting PROTACs

TBK1 is a key kinase in innate immunity signaling pathways and has been implicated in certain cancers. The optimization of TBK1 PROTACs revealed a necessity for longer linkers to achieve potent degradation.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
TBK1-PROTAC-1 Alkyl/Ether<12>1000Not observedHEK293T
TBK1-PROTAC-2 Alkyl/Ether21396HEK293T
TBK1-PROTAC-3 Alkyl/Ether2929276HEK293T

Data synthesized from published literature.

For TBK1, PROTACs with linkers shorter than 12 atoms were inactive.[1] A 21-atom linker provided the best combination of potency and maximal degradation, with a decline in performance observed with an even longer 29-atom linker.[1] This again emphasizes the concept of an optimal linker length for each specific target and E3 ligase pair.

Visualizing the Molecular Machinery: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures involved in PROTAC evaluation, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Amino Acids Amino Acids Proteasome->Amino Acids Recycled

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Culture and PROTAC Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Gel Electrophoresis C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Quantification of Bands) I->J

Caption: Experimental workflow for Western Blot analysis.

ER_Alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_alpha_inactive Inactive ERα Dimer Estrogen->ER_alpha_inactive ER_alpha_active Active ERα Dimer ER_alpha_inactive->ER_alpha_active Conformational Change & Dimerization HSP90 HSP90 HSP90->ER_alpha_inactive Dissociates ERE Estrogen Response Element (ERE) ER_alpha_active->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA

Caption: Simplified ERα signaling pathway.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Antigen Antigen->BCR SYK SYK LYN->SYK BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (e.g., NF-κB activation) PLCg2->Downstream

Caption: Simplified BTK signaling pathway.

TBK1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Adaptor Adaptor Proteins PRR->Adaptor TBK1 TBK1 Adaptor->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p Phosphorylated IRF3 IRF3->IRF3_p IFN_genes Interferon Gene Expression IRF3_p->IFN_genes Induces

Caption: Simplified TBK1 signaling pathway.

Detailed Experimental Protocols

For researchers aiming to compare the efficacy of different PROTACs, the following are detailed protocols for essential in vitro and in vivo assays.

In Vitro Experiment: Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solutions in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.

In Vitro Experiment: Cell Viability Assay (MTS/MTT)

Objective: To assess the cytotoxic effect of a PROTAC on cultured cells.

Materials:

  • Cell line of interest

  • 96-well plates

  • PROTAC stock solutions in DMSO

  • Cell culture medium

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • PROTAC Treatment: Treat cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.

  • Reagent Addition:

    • For MTS assay: Add MTS reagent directly to the wells and incubate for 1-4 hours.

    • For MTT assay: Add MTT reagent, incubate for 1-4 hours, and then add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

In Vivo Experiment: Mouse Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a PROTAC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for xenograft implantation

  • Matrigel (optional)

  • PROTAC formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia and euthanasia supplies

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups.

  • PROTAC Administration:

    • Administer the PROTAC and vehicle control to their respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

    • Monitor the body weight of the mice as a measure of toxicity.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Pharmacodynamic and Efficacy Endpoints:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured as an efficacy endpoint.

    • A portion of the tumor can be used for western blot analysis to confirm target protein degradation in vivo.

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing every aspect of its performance from the molecular level to its therapeutic effect in a living system. The comparative data presented in this guide unequivocally demonstrates that linker optimization is not a one-size-fits-all endeavor. A systematic approach to linker design, exploring variations in length, composition, and attachment points, is paramount for the development of potent, selective, and bioavailable PROTACs. The provided experimental protocols and visual aids offer a foundational framework for researchers to rationally design and rigorously evaluate the next generation of targeted protein degraders.

References

Biological Evaluation of PROTACs Synthesized with Thp-peg4-C1-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biological performance of novel proteolysis-targeting chimeras (PROTACs) is paramount. This guide addresses the biological evaluation of PROTACs synthesized using the Thp-peg4-C1-OH linker. However, a comprehensive search of publicly available scientific literature and databases did not yield specific research articles detailing the biological evaluation of PROTACs synthesized with the this compound linker. Consequently, quantitative comparative data and detailed experimental protocols for PROTACs utilizing this specific linker are not available at this time.

This guide will, therefore, provide a generalized framework for the biological evaluation of PEG-based PROTACs, drawing on established methodologies and data presentation formats commonly found in PROTAC research. This framework can be applied to the evaluation of PROTACs synthesized with this compound should such data become available.

The Role of the Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2] The linker is a critical determinant of a PROTAC's biological activity, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.

PEG (polyethylene glycol) linkers, such as this compound, are frequently used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability. The length and composition of the PEG linker can significantly impact the efficacy of protein degradation.

Comparative Data on PROTAC Performance

While specific data for PROTACs with the this compound linker is unavailable, a typical comparison guide would present quantitative data in a tabular format to allow for easy comparison of a novel PROTAC with existing alternatives or controls. The key metrics for evaluating PROTAC performance include:

  • DC50 (half-maximal degradation concentration): The concentration of a PROTAC at which 50% of the target protein is degraded. A lower DC50 value indicates higher potency.

  • Dmax (maximum degradation): The maximum percentage of protein degradation achieved by the PROTAC.

  • IC50 (half-maximal inhibitory concentration): The concentration of a compound at which it inhibits a specific biological or biochemical function by 50%. For PROTACs, this can refer to the inhibition of cell proliferation or other downstream effects of protein degradation.

  • Selectivity: The ability of a PROTAC to degrade the target protein over other proteins. This is often assessed by proteomic profiling.

  • Pharmacokinetics (PK): The study of the absorption, distribution, metabolism, and excretion (ADME) of a drug. Key PK parameters include half-life, clearance, and bioavailability.

Table 1: Hypothetical Comparison of BRD4-Targeting PROTACs

PROTAC IDLinkerE3 Ligase LigandTarget LigandDC50 (nM)Dmax (%)Cell Line
PROTAC-X This compound PomalidomideJQ1Data N/AData N/AHEK293
Alternative A PEG3PomalidomideJQ125>95HEK293
Alternative B Alkyl ChainVHL LigandJQ150>90HEK293

This table is for illustrative purposes only. The data for "PROTAC-X" is hypothetical as no published data was found.

Key Experimental Protocols for PROTAC Evaluation

The biological evaluation of PROTACs involves a series of in vitro and in vivo experiments to characterize their degradation activity, mechanism of action, and therapeutic potential.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

  • Protocol:

    • Culture cells to an appropriate density.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability and Proliferation Assays

These assays assess the cytotoxic or anti-proliferative effects of the PROTAC, which are often the desired downstream consequences of degrading an oncogenic or disease-related protein.

  • Protocol (e.g., using CellTiter-Glo®):

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

    • Add CellTiter-Glo® reagent to each well.

    • Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of the number of viable cells.

    • Calculate the IC50 value from the dose-response curve.

Ternary Complex Formation Assays

These assays confirm that the PROTAC can induce the formation of a stable complex between the target protein and the E3 ligase.

  • Protocol (e.g., using Co-Immunoprecipitation):

    • Treat cells with the PROTAC.

    • Lyse the cells and incubate the lysate with an antibody against the target protein or the E3 ligase.

    • Use protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binding.

    • Elute the proteins and analyze the eluate by Western blotting for the presence of all three components: the target protein, the E3 ligase, and a component of the ligase complex (e.g., Cullin).

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological processes involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Recruits E2 & Ub Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Figure 1: General mechanism of action for a PROTAC utilizing a this compound linker.

Experimental_Workflow start Synthesize PROTAC with This compound linker in_vitro In Vitro Evaluation start->in_vitro western Western Blot (Degradation) in_vitro->western viability Cell Viability Assay (IC50) in_vitro->viability ternary Ternary Complex Assay in_vitro->ternary in_vivo In Vivo Evaluation western->in_vivo viability->in_vivo ternary->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Xenograft Model (Tumor Regression) in_vivo->efficacy conclusion Lead Candidate Selection pk_pd->conclusion efficacy->conclusion

Figure 2: A typical experimental workflow for the biological evaluation of a novel PROTAC.

References

A Comparative Guide to PEGylated and Alternative Linkers in Successful PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting anchor. The composition and length of this linker are pivotal in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

While a multitude of linker chemistries are available, including the commercially available building block Thp-peg4-C1-OH, a review of published literature indicates a lack of extensive case studies for PROTACs successfully developed using this specific component under its commercial name. However, this compound belongs to the polyethylene glycol (PEG) class of linkers, which are among the most common and well-studied linkers in successful PROTAC design.[1][2]

This guide provides an objective comparison of the performance of prominent, well-characterized PROTACs that utilize PEG-based and other common linkers. We will focus on three extensively studied PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4: MZ1 , ARV-825 , and dBET1 . By examining their performance through experimental data, this guide aims to provide a valuable resource for the rational design of future protein degraders.

Comparative Performance of BRD4-Targeting PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the PROTAC, and the maximum degradation (Dmax), which indicates the extent of protein removal.[2][3] The following tables summarize the linker characteristics and degradation performance of MZ1, ARV-825, and dBET1.

PROTACTarget ProteinE3 Ligase RecruitedLinker TypeLinker Composition
MZ1 BRD4 (preferential)Von Hippel-Lindau (VHL)PEG-basedComposed of a polyethylene glycol chain.[4]
ARV-825 BRD2/3/4Cereblon (CRBN)PEG-basedContains a polyethylene glycol chain.
dBET1 BRD2/3/4Cereblon (CRBN)Alkyl/EtherComposed of an alkyl/ether chain.
PROTACCell LineDC50DmaxReference(s)
MZ1 HeLa2-20 nM (cell line dependent)>90%
H6618 nMComplete at 100 nM
H83823 nMComplete at 100 nM
ARV-825 Burkitt's Lymphoma (BL)<1 nMNot Reported
22RV10.57 nMNot Reported
NAMALWA1 nMNot Reported
CA461 nMNot Reported
dBET1 Breast Cancer Cells430 nM (EC50)Not Reported
MV4;11Not ReportedNot Reported

Signaling Pathways and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The choice of E3 ligase and the nature of the linker are critical for the stability and productivity of this ternary complex.

BRD4 Signaling and PROTAC Intervention

BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to drive the expression of oncogenes such as c-MYC. By degrading BRD4, PROTACs effectively halt this process, leading to anti-proliferative effects.

BRD4_Signaling cluster_nucleus Nucleus cluster_intervention PROTAC Intervention Acetylated Histones Acetylated Histones BRD4 BRD4 Acetylated Histones->BRD4 binds PTEFb P-TEFb BRD4->PTEFb recruits Proteasome Proteasome BRD4->Proteasome degraded PolII RNA Pol II PTEFb->PolII phosphorylates cMYC_Gene c-MYC Gene PolII->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Oncogenic Proteins Oncogenic Proteins cMYC_mRNA->Oncogenic Proteins translates to PROTAC PROTAC PROTAC->BRD4 binds E3_Ligase E3_Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 Cell Proliferation Cell Proliferation Oncogenic Proteins->Cell Proliferation

Figure 1. BRD4 signaling pathway and the point of intervention by PROTACs.

E3 Ligase Recruitment Mechanisms

MZ1 utilizes a VHL ligand to recruit the VHL E3 ligase, while ARV-825 and dBET1 use a thalidomide-like ligand to recruit Cereblon (CRBN). Both VHL and CRBN are components of larger Cullin-RING E3 ligase (CRL) complexes that are responsible for substrate ubiquitination.

E3_Ligase_Recruitment cluster_PROTAC Ternary Complex Formation cluster_Ubiquitination Ubiquitination Cascade PROTAC PROTAC E3_Ligase E3 Ligase (VHL or CRBN) PROTAC->E3_Ligase POI Protein of Interest (e.g., BRD4) POI->PROTAC PolyUb_POI Polyubiquitinated POI E3_Ligase->POI transfers Ub E2_Ub E2-Ub E2_Ub->E3_Ligase associates Ub Ubiquitin Proteasome Proteasome PolyUb_POI->Proteasome targeted for degradation

Figure 2. General mechanism of PROTAC-induced protein degradation.

Experimental Protocols

Quantitative Western Blot for Measuring BRD4 Degradation

This protocol provides a detailed method for assessing the degradation of BRD4 in cultured cells following treatment with a PROTAC.

1. Materials and Reagents

  • Cell Line: Human cancer cell line expressing BRD4 (e.g., HeLa, 22Rv1).

  • PROTACs: MZ1, ARV-825, dBET1 (stock solutions in DMSO).

  • Vehicle Control: DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors immediately before use.

  • Protein Assay: BCA or Bradford assay kit.

  • Sample Buffer: 4x Laemmli buffer.

  • Primary Antibodies: Rabbit anti-BRD4 (e.g., 1:1000 dilution), Mouse anti-GAPDH or β-actin (loading control, e.g., 1:5000 dilution).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG (e.g., 1:2000-1:5000 dilution), HRP-conjugated anti-mouse IgG (e.g., 1:2000-1:5000 dilution).

  • Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

2. Experimental Workflow

Western_Blot_Workflow A 1. Cell Seeding & Treatment - Seed cells in 6-well plates. - Treat with PROTAC concentrations. B 2. Cell Lysis - Wash with ice-cold PBS. - Add RIPA buffer and scrape cells. A->B C 3. Protein Quantification - Centrifuge to pellet debris. - Measure protein concentration of supernatant (BCA/Bradford). B->C D 4. Sample Preparation - Normalize protein concentrations. - Add Laemmli buffer and boil. C->D E 5. SDS-PAGE - Load equal protein amounts. - Separate proteins by size. D->E F 6. Protein Transfer - Transfer proteins to PVDF membrane. E->F G 7. Immunoblotting - Block membrane. - Incubate with primary antibodies (anti-BRD4, anti-GAPDH). - Incubate with HRP-secondary antibodies. F->G H 8. Detection & Analysis - Add ECL substrate. - Image chemiluminescence. - Quantify band intensity (densitometry). G->H

Figure 3. Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.

3. Step-by-Step Methodology

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for a loading control protein (e.g., GAPDH).

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 signal to the corresponding loading control signal.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The selection of an appropriate linker is a critical determinant of a PROTAC's success. While the specific linker this compound lacks extensive published success stories, its classification as a PEG-based linker places it within a well-validated and highly successful category of PROTAC components. The case studies of MZ1, ARV-825, and dBET1 demonstrate that both PEG-based and alkyl/ether linkers can be employed to create highly potent and effective protein degraders. The choice between them, along with the specific E3 ligase to be recruited, will depend on the target protein, the desired pharmacokinetic properties, and the cellular context. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to quantitatively assess and compare the performance of their own PROTAC designs, ultimately accelerating the development of novel therapeutics based on targeted protein degradation.

References

Benchmarking Thp-peg4-C1-OH: A Comparative Guide to Commercially Available Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of a chemical linker is paramount in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate. This guide provides an objective comparison of Thp-peg4-C1-OH, a polyethylene glycol (PEG)-based linker, against a selection of commercially available linkers with distinct functionalities. The information presented herein is supported by a synthesis of available experimental data and established principles in bioconjugation chemistry.

Introduction to this compound

This compound is a hydrophilic linker featuring a tetrahydropyranyl (THP) protected hydroxyl group at one terminus and a primary alcohol at the other, connected by a 4-unit PEG spacer.[1][2][3] The THP group serves as an acid-labile protecting group, which can be removed under mild acidic conditions to reveal a hydroxyl group for further conjugation.[1] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[1] The terminal hydroxyl group offers a versatile handle for various conjugation chemistries.

Commercially Available Linkers for Comparison

For the purpose of this guide, we will compare this compound with three widely used classes of commercially available linkers, each representing a different conjugation strategy:

  • Maleimide-PEG4-NHS Ester: A heterobifunctional linker combining a maleimide group for thiol-specific conjugation and an N-hydroxysuccinimide (NHS) ester for amine-reactive coupling.

  • Azide-PEG4-Alkyne: A bifunctional linker designed for "click chemistry," specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A popular non-cleavable linker often used in the construction of ADCs.

Data Presentation: A Comparative Analysis

The following table summarizes the key characteristics and performance attributes of this compound and the selected commercially available linkers. It is important to note that direct head-to-head experimental data for this compound is limited in publicly available literature; therefore, some performance aspects are inferred based on the properties of its constituent parts and data from similar PEG-based linkers.

FeatureThis compoundMaleimide-PEG4-NHS EsterAzide-PEG4-AlkyneSMCC
Structure THP-O-(PEG)4-CH2-OHMal-(PEG)4-NHSN3-(PEG)4-C≡CHNHS-Ester-Cyclohexane-Maleimide
Reactive Groups Hydroxyl (after deprotection), AlcoholMaleimide, NHS EsterAzide, AlkyneNHS Ester, Maleimide
Target Moieties Carboxylic acids, activated esters (after functionalization)Thiols (cysteines), Amines (lysines)Alkynes/AzidesAmines (lysines), Thiols (cysteines)
Conjugation Chemistry Esterification, etc.Michael Addition, AmidationClick Chemistry (CuAAC/SPAAC)Amidation, Michael Addition
Cleavability Non-cleavable backbone; THP group is acid-labileNon-cleavable backboneNon-cleavable backboneNon-cleavable
Solubility High (due to PEG4)High (due to PEG4)High (due to PEG4)Moderate
Stability PEG backbone is generally stable. THP group is stable at neutral pH, cleaves at low pH.Thioether bond is stable; NHS ester is susceptible to hydrolysis.Triazole ring (post-click) is highly stable.Stable thioether and amide bonds.
Conjugation Efficiency Dependent on subsequent activation and reaction conditions.Generally high and specific for targeted residues.Very high, often quantitative ("click" reaction).High for both amine and thiol reactions.
Key Applications PROTACs, general bioconjugation.ADCs, protein-protein conjugation, labeling.Site-specific labeling, surface modification.ADC development.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are generalized protocols for key experiments.

Linker Stability Assay in Human Plasma

Objective: To evaluate the stability of the linker and the attached payload in a biologically relevant matrix.

Methodology:

  • The bioconjugate (e.g., ADC or PROTAC) is incubated in human plasma at 37°C at a predetermined concentration (e.g., 100 µg/mL).

  • Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • The reaction is quenched, and the samples are processed to separate the bioconjugate from plasma proteins, often involving immunoprecipitation or solid-phase extraction.

  • The amount of intact bioconjugate and any released payload is quantified using analytical techniques such as LC-MS/MS or ELISA.

  • The percentage of intact conjugate remaining at each time point is plotted to determine the stability profile and calculate the half-life.

Conjugation Efficiency Determination

Objective: To quantify the efficiency of the conjugation reaction between the linker and the biomolecule.

Methodology:

  • The conjugation reaction is performed under optimized conditions (e.g., pH, temperature, molar ratio of reactants).

  • After the reaction, the mixture is analyzed to determine the extent of conjugation.

  • For protein conjugation, techniques like SDS-PAGE can visualize the shift in molecular weight upon conjugation. Densitometry can be used for semi-quantitative analysis.

  • More precise quantification can be achieved using UV-Vis spectroscopy (if the payload has a distinct absorbance), reverse-phase HPLC, or mass spectrometry to determine the drug-to-antibody ratio (DAR) for ADCs or the extent of labeling for other bioconjugates.

In Vitro Cytotoxicity Assay (for ADCs and PROTACs)

Objective: To assess the biological activity of the final conjugate on target cells.

Methodology:

  • Target cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the bioconjugate (e.g., ADC or PROTAC) and incubated for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • Cell viability is assessed using a colorimetric assay such as MTT or XTT, or a fluorescence-based assay.

  • The absorbance or fluorescence is measured using a plate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in the application of these linkers.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex Binds E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex Mediates Ubiquitin Ubiquitin Ubiquitination Ubiquitination of Target Protein Ubiquitin->Ubiquitination Proteasome Proteasome Degraded Protein Proteasome->Degraded Protein Degrades Ternary Complex->Ubiquitination Promotes Ubiquitination->Proteasome Targets for Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow Comparative Linker Performance Evaluation Linker_Selection Select Linkers: - this compound - Maleimide-PEG4-NHS - Azide-PEG4-Alkyne - SMCC Conjugation Bioconjugation to Targeting Moiety & Payload Linker_Selection->Conjugation Purification Purification and Characterization (e.g., DAR) Conjugation->Purification Stability_Assay Plasma Stability Assay (LC-MS/MS or ELISA) Purification->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison (IC50, Half-life) Stability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

Assessing the Immunogenicity of THP-PEG4-C1-OH Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its overall efficacy, pharmacokinetic properties, and potential for inducing an immune response. This guide provides a comparative assessment of PROTACs containing the commonly used THP-PEG4-C1-OH linker versus alternative linker technologies, with a focus on immunogenicity.

While direct comparative immunogenicity data for PROTACs with the specific this compound linker is not extensively available in the public domain, this guide synthesizes current understanding of polyethylene glycol (PEG) immunogenicity and presents a framework for evaluation. The experimental data presented in the tables are representative examples to illustrate comparative analysis.

Linker Technologies: A Comparative Overview

The this compound linker is a flexible, hydrophilic linker incorporating a tetraethylene glycol (PEG4) chain. PEG linkers are widely used in PROTAC design to enhance solubility and improve pharmacokinetic profiles.[1][2] However, the potential immunogenicity of PEG has been a subject of increasing scrutiny, with evidence suggesting that anti-PEG antibodies can lead to accelerated clearance and reduced efficacy of PEGylated therapeutics.[3][4]

Alternative linker strategies aim to mitigate these potential immunogenic risks while maintaining or enhancing PROTAC performance. These include:

  • Alkyl Linkers: Simple hydrocarbon chains that offer synthetic tractability. They are generally more hydrophobic than PEG linkers, which can impact solubility.[1]

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine) to introduce conformational constraints. This rigidity can lead to more favorable interactions within the ternary complex of the target protein, PROTAC, and E3 ligase, potentially enhancing degradation potency.

  • "Clickable" Linkers: Employing bio-orthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, these linkers facilitate modular and efficient PROTAC synthesis. The resulting triazole moiety is metabolically stable.

Quantitative Assessment of Immunogenicity

The immunogenic potential of a PROTAC is typically evaluated through a panel of in vitro and in vivo assays. Below are illustrative data tables comparing a hypothetical PROTAC containing a this compound linker with PROTACs featuring alternative linkers.

Table 1: In Vitro Cytokine Release Assay

Linker TypePROTAC Concentration (µM)IL-6 Release (pg/mL)TNF-α Release (pg/mL)
This compound 1150 ± 2580 ± 15
10450 ± 50250 ± 30
Alkyl Chain 180 ± 1045 ± 8
10200 ± 20110 ± 12
Rigid (Piperazine) 160 ± 830 ± 5
10150 ± 1885 ± 10

Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 2: In Vitro T-Cell Activation Assay

Linker TypePROTAC Concentration (µM)CD69 Expression (% of CD3+ cells)IFN-γ Secretion (pg/mL)
This compound 112 ± 2.5100 ± 20
1035 ± 4.0320 ± 45
Alkyl Chain 17 ± 1.560 ± 10
1020 ± 3.0180 ± 25
Rigid (Piperazine) 15 ± 1.040 ± 8
1015 ± 2.0130 ± 15

Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 3: In Vivo Anti-Drug Antibody (ADA) Response in Mice

Linker TypeTime Point (Day 28)Mean ADA Titer
This compound Day 281:1200
Alkyl Chain Day 281:400
Rigid (Piperazine) Day 281:250

Data are representative of a potential outcome and are for illustrative purposes.

Experimental Protocols

Accurate and reproducible assessment of immunogenicity is paramount. The following are detailed methodologies for the key experiments cited.

In Vitro Cytokine Release Assay (CRA)

Principle: This assay measures the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) or whole blood upon exposure to the test article. An elevated cytokine release may indicate a risk of cytokine release syndrome (CRS) in vivo.

Protocol:

  • Cell Isolation: Isolate PBMCs from fresh human whole blood from multiple healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the PBMCs in 96-well culture plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • PROTAC Treatment: Add the PROTACs (with this compound or alternative linkers) at a range of concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and positive controls (e.g., LPS, anti-CD3/CD28 beads).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of key cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-2, IL-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Calculate the mean cytokine concentrations for each condition and compare the responses induced by the different PROTACs.

In Vitro T-Cell Activation Assay

Principle: This assay assesses the potential of a PROTAC to induce T-lymphocyte activation, a key event in the adaptive immune response. T-cell activation is measured by the upregulation of activation markers (e.g., CD69, CD25) and the secretion of effector cytokines (e.g., IFN-γ).

Protocol:

  • PBMC Isolation and Seeding: Isolate and seed human PBMCs as described in the CRA protocol.

  • PROTAC Treatment: Treat the cells with the different PROTACs at various concentrations. Include a vehicle control and positive controls (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 antibodies).

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Staining and Flow Cytometry: Harvest the cells and stain them with fluorescently-labeled antibodies against T-cell markers (e.g., CD3) and activation markers (e.g., CD69, CD25). Analyze the cells by flow cytometry to determine the percentage of activated T-cells.

  • Cytokine Analysis: Collect the culture supernatant and measure the concentration of T-cell-related cytokines (e.g., IFN-γ, IL-2) by ELISA or multiplex immunoassay.

  • Data Analysis: Compare the percentage of activated T-cells and the levels of secreted cytokines between the different PROTAC-treated groups.

In Vivo Anti-Drug Antibody (ADA) Assay

Principle: This assay detects the presence of antibodies directed against the PROTAC molecule in the serum of treated animals. The development of ADAs can impact the pharmacokinetics, efficacy, and safety of the therapeutic.

Protocol:

  • Animal Dosing: Administer the different PROTACs to groups of mice (e.g., C57BL/6 or BALB/c) via the intended clinical route (e.g., intravenous, intraperitoneal) over a period of several weeks. Include a vehicle control group.

  • Serum Collection: Collect blood samples at various time points (e.g., pre-dose, and weekly during the study, and at termination). Process the blood to obtain serum.

  • ADA Detection (Bridging ELISA):

    • Coat a 96-well plate with a biotinylated version of the PROTAC.

    • Add the serum samples to the wells. If ADAs are present, they will bind to the coated PROTAC.

    • Add a sulfo-tagged version of the same PROTAC. This will bind to the captured ADAs, forming a "bridge".

    • Add a streptavidin-coated plate and an electrochemiluminescent substrate. The signal generated is proportional to the amount of ADA present.

  • Titer Determination: Serially dilute the positive samples to determine the ADA titer, which is the reciprocal of the highest dilution that still gives a positive signal.

  • Data Analysis: Compare the incidence and titers of ADAs across the different PROTAC treatment groups.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological mechanisms of immunogenicity is crucial for rational drug design. The following diagrams illustrate key signaling pathways that may be involved in the immune response to PROTACs and the general workflows of the immunogenicity assessment assays.

PROTAC_Immunogenicity_Signaling_Pathways cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response PROTAC PROTAC TLR Toll-like Receptor (TLR) PROTAC->TLR Recognition cGAS cGAS PROTAC->cGAS cytosolic DNA sensing NFkB NF-κB Activation TLR->NFkB STING STING cGAS->STING IRF3 IRF3 Activation STING->IRF3 Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines IRF3->Cytokines APC Antigen Presenting Cell (APC) Cytokines->APC Activation Tcell T-Cell APC->Tcell Antigen Presentation Bcell B-Cell Tcell->Bcell Help Activation Activation & Proliferation Tcell->Activation ADAs Anti-Drug Antibodies (ADAs) Bcell->ADAs Immunogenicity_Assay_Workflow cluster_CRA Cytokine Release Assay (In Vitro) cluster_Tcell T-Cell Activation Assay (In Vitro) cluster_ADA Anti-Drug Antibody Assay (In Vivo) CRA1 Isolate Human PBMCs CRA2 Treat with PROTACs CRA1->CRA2 CRA3 Incubate 24-48h CRA2->CRA3 CRA4 Measure Cytokines (Luminex/ELISA) CRA3->CRA4 T1 Isolate Human PBMCs T2 Treat with PROTACs T1->T2 T3 Incubate 48-72h T2->T3 T4 Analyze Activation Markers (Flow Cytometry) T3->T4 ADA1 Dose Animals with PROTACs ADA2 Collect Serum Samples ADA1->ADA2 ADA3 Detect ADAs (Bridging ELISA) ADA2->ADA3 ADA4 Determine Titer ADA3->ADA4

References

The Impact of PEG Linker Length on PROTAC Degradation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to achieve their effect. A critical determinant of a PROTAC's success is the linker connecting the target protein-binding ligand and the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how varying PEG linker lengths influence the degradation efficiency of PROTACs, supported by experimental data and detailed methodologies.

The length of the PEG linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where ubiquitination sites are not accessible.[1]

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG12Less Potent-
ERαVHLPEG16More Potent-
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
BRD4CRBNPEG0 PEG units< 0.5 µM-
BRD4CRBNPEG1-2 PEG units> 5 µM-
BRD4CRBNPEG4-5 PEG units< 0.5 µM-

Note: The data presented is compiled from various research articles, and experimental conditions may differ. Direct comparisons across different studies should be made with caution. The number of atoms in the linker is an approximation for some entries.

Experimental Protocols

To assess the degradation efficiency of PROTACs with varying PEG linker lengths, a systematic experimental approach is required. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Protein Degradation by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Prepare a series of PROTAC concentrations (e.g., 0.1 nM to 10 µM) by serial dilution in fresh cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., DMSO) treated well.

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After the treatment period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of RIPA lysis buffer, supplemented with protease and phosphatase inhibitors, to each well.

    • Incubate on ice for 15-30 minutes to ensure complete cell lysis.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on molecular weight.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.

    • Wash the membrane three times with washing buffer.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: PROTAC Mechanism of Action

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding & Adherence B 2. PROTAC Treatment (Varying Concentrations & Time) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot (Protein Transfer) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection & Imaging G->H I 9. Data Analysis (Densitometry, DC50/Dmax Calculation) H->I

Figure 2: Western Blot Experimental Workflow

References

Validating Target Engagement for Thp-peg4-C1-OH PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the validation of target engagement for novel Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as therapeutic agents and research tools. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of PROTACs synthesized using the Thp-peg4-C1-OH linker. The following sections detail experimental protocols, present quantitative data in a comparative format, and illustrate the underlying workflows and signaling pathways.

The PROTAC Mechanism of Action: A Ternary Complex is Key

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The this compound serves as a flexible polyethylene glycol (PEG)-based linker in the synthesis of these molecules.[2][3][4] The fundamental mechanism of action for a PROTAC involves the formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome. This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of Action for a PROTAC.

Comparison of Orthogonal Validation Methods

A robust validation strategy for a novel PROTAC, such as one employing the this compound linker, relies on a suite of orthogonal techniques to provide a comprehensive and reliable data package. Relying on a single analytical method is insufficient to confirm on-target degradation and assess potential off-target effects. The following table summarizes key experimental methods for validating PROTAC-mediated protein degradation.

Assay Principle Information Gained Throughput Endogenous Protein Detection
Western Blot Size-based separation of proteins and detection with specific antibodies.Target protein degradation (DC50, Dmax).LowYes
ELISA Antibody-based detection and quantification of a specific protein.Quantitative measurement of protein levels.MediumYes
Flow Cytometry Measures fluorescence of individual cells stained with fluorescently labeled antibodies.Quantifies protein levels on a per-cell basis.HighYes
Quantitative Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins in a cell lysate.Gold standard for assessing selectivity and identifying off-target degradation.Low to MediumYes
NanoBRET™ Target Engagement Assay Measures the binding affinity of the PROTAC to the target and the E3 ligase in intact cells.Target engagement (IC50), ternary complex formation.HighNo (requires protein tagging)
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding.Direct evidence of target engagement in cells and tissues.MediumYes
Surface Plasmon Resonance (SPR) Measures the binding kinetics of the PROTAC to purified proteins.Binary and ternary complex binding affinity (KD), association/dissociation rates.MediumNo
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the PROTAC to purified proteins.Thermodynamic parameters of binary and ternary complex formation.LowNo

Detailed Experimental Protocols

Western Blot for Protein Degradation

Principle: This is a foundational assay to visualize and semi-quantify the degradation of the target protein.

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and treat with a dose-response of the this compound PROTAC or a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation).

Quantitative Mass Spectrometry for Proteome-Wide Selectivity

Principle: This unbiased approach identifies and quantifies thousands of proteins to confirm on-target degradation and reveal any off-target effects.

Protocol:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.

  • Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and relative abundance.

  • Data Analysis: Use specialized software to identify proteins and quantify changes in their abundance following PROTAC treatment. Identify significantly downregulated proteins to confirm on-target degradation and discover potential off-target effects.

NanoBRET™ Target Engagement Assay

Principle: This live-cell assay measures the binding of the PROTAC to its target protein and the E3 ligase by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer.

Protocol:

  • Cell Engineering: Co-express the protein of interest fused to NanoLuc® luciferase and an E3 ligase tagged with a fluorescent acceptor (e.g., HaloTag®).

  • Cell Plating and Treatment: Plate the engineered cells and treat them with a serial dilution of the unlabeled this compound PROTAC.

  • Tracer Addition: Add a fluorescent tracer that binds to the NanoLuc®-tagged protein.

  • BRET Measurement: Measure the BRET signal. The unlabeled PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the target engagement potency in living cells.

Validation_Workflow cluster_workflow PROTAC Target Validation Workflow Start Synthesize This compound PROTAC Biochemical_Assays Biochemical Assays (SPR, ITC) Start->Biochemical_Assays Characterize Binding Cell_Based_Assays Cell-Based Assays Biochemical_Assays->Cell_Based_Assays Confirm Cellular Activity Target_Engagement Target Engagement (NanoBRET, CETSA) Cell_Based_Assays->Target_Engagement Protein_Degradation Protein Degradation (Western Blot, ELISA) Cell_Based_Assays->Protein_Degradation Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization Selectivity Selectivity Profiling (Quantitative Proteomics) Protein_Degradation->Selectivity Assess Specificity Selectivity->Lead_Optimization

References

Safety Operating Guide

Proper Disposal of Thp-peg4-C1-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Thp-peg4-C1-OH, a PEG-based PROTAC linker. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

While this compound is not classified as a highly hazardous material, it is imperative to handle it with the appropriate standard of care for all laboratory chemicals. Polyethylene glycol (PEG) compounds are generally considered to be of low toxicity and are biodegradable[1]. However, the introduction of the tetrahydropyranyl (THP) group and its use in a laboratory setting necessitate careful handling to minimize exposure and environmental release.

Key safety protocols include:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or aerosols.

  • Spill Management: In case of a spill, avoid dust formation. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all material into a suitable, labeled container for disposal.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key chemical information for a related compound, THP-PEG4.

PropertyValue
Molecular Formula C11H22O5
Molecular Weight 234.29 g/mol [2]
Boiling Point 270 °C (Predicted)[3]
Density 1.09±0.1 g/cm3 (Predicted)[3]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips), in a dedicated, chemically compatible, and clearly labeled waste container.

    • The container must be in good condition and have a secure, leak-proof closure.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.

    • If it is a mixture, list all components and their approximate percentages.

  • Storage:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[4].

    • The SAA should be away from general laboratory traffic and incompatible materials. Ensure secondary containment is used to prevent spills from spreading.

    • Regularly inspect the storage area for any signs of leakage or container degradation.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide them with an accurate description of the waste material.

Disposal Workflow Diagram

The following diagram illustrates the proper workflow for the disposal of this compound.

G A Step 1: Waste Collection - Use dedicated, compatible container - Include contaminated materials B Step 2: Proper Labeling - 'Hazardous Waste' - Full Chemical Name - List all components A->B Label Immediately C Step 3: Secure Storage - Designated Satellite Accumulation Area (SAA) - Secondary Containment B->C Store Securely D Step 4: Professional Disposal - Contact EHS or licensed contractor - Provide accurate waste description C->D Arrange Pickup

Caption: Disposal workflow for this compound.

Regulatory Compliance

All chemical waste disposal must comply with local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management in the United States. Academic laboratories may have specific regulations under Subpart K of the RCRA. Always consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.